Product packaging for DHQZ 36(Cat. No.:)

DHQZ 36

Cat. No.: B607097
M. Wt: 384.4 g/mol
InChI Key: SVXVTSKHYHQIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DHQZ-36 is a retrograde trafficking inhibitor. It acts by protecting cells from infections by human polyoma- and papillomaviruses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18F2N2OS B607097 DHQZ 36

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-6-fluoro-3-[(4-fluorophenyl)methyl]-1,2-dihydroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2OS/c1-2-16-8-10-19(27-16)20-24-18-9-7-15(23)11-17(18)21(26)25(20)12-13-3-5-14(22)6-4-13/h3-11,20,24H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXVTSKHYHQIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2NC3=C(C=C(C=C3)F)C(=O)N2CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Core Mechanism of DHX36: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of the DEAH-Box Helicase 36 (DHX36)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DEAH-Box Helicase 36 (DHX36), also known as G4R1 or RHAU, is a critical enzyme in cellular homeostasis, primarily recognized for its role in resolving G-quadruplex (G4) structures in both DNA and RNA. These non-canonical secondary structures are implicated in a myriad of cellular processes, including transcription, translation, and the maintenance of genomic stability. Dysregulation of DHX36 has been linked to various pathologies, most notably cancer, where it can function as either a tumor suppressor or an oncogene depending on the cellular context. This technical guide provides a comprehensive overview of the core mechanism of action of DHX36, with a focus on its role in cancer biology. It summarizes key quantitative data, details experimental protocols for studying DHX36, and visualizes its involvement in crucial signaling pathways.

Core Mechanism of Action: The G4 Resolvase

DHX36 is an ATP-dependent helicase that exhibits a high affinity and specificity for G4 structures.[1][2] Its primary function is to unwind these stable four-stranded nucleic acid structures, thereby facilitating essential cellular processes that can be hindered by their presence. The core mechanism of DHX36 involves a translocation-based helicase activity.[3] It recognizes and binds to the G4 structure, and through a series of ATP-hydrolysis-driven conformational changes, it translocates along the nucleic acid strand, disrupting the G-quartets that form the G4 structure.[2][3]

The specificity of DHX36 for G4 structures is conferred by its N-terminal DHX36-specific motif (DSM), which recognizes and binds to the 5'-most G-quartet of the G4 structure.[4] The helicase core then engages with the 3' single-stranded tail of the G4-containing nucleic acid, and through a pulling action, unwinds the G4 structure one residue at a time.[2]

DHX36 in Cancer: A Dual Role

The role of DHX36 in cancer is complex and appears to be context-dependent. In some cancers, such as breast and non-small cell lung cancer, DHX36 has been identified as a tumor suppressor.[4][5] Lower expression of DHX36 in these cancers is associated with poorer overall survival.[5] Conversely, in other contexts, DHX36 may act as a proto-oncogene. For instance, a long non-coding RNA, FLJ39051, which contains a G4 structure, can bind to and inhibit DHX36, leading to enhanced migration of colon cancer cells.[6]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on DHX36, providing insights into its functional impact in cancer cells.

Table 1: Impact of DHX36 Knockdown on Cancer Cell Phenotypes

Cell LineCancer TypePhenotype MeasuredEffect of DHX36 KnockdownQuantitative ChangeCitation(s)
A549Non-Small Cell Lung CancerCell MigrationPromotedStatistically significant increase (p<0.05)[4]
SK-MES-1Non-Small Cell Lung CancerCell MigrationPromotedStatistically significant increase (p<0.05)[4]
A549Non-Small Cell Lung CancerS-phase PopulationIncreased33.67% (control) to 51.86% (knockdown)[4]
SK-MES-1Non-Small Cell Lung CancerS-phase PopulationIncreased38.62% (control) to 45.10% (knockdown)[4]
Triple-Negative Breast Cancer CellsBreast CancerTumor Growth (Xenograft)Significantly Promoted-[5][7]
Triple-Negative Breast Cancer CellsBreast CancerCell InvasionEnhanced-[5][7]
IMR90Normal FibroblastsCells with ≥5 53BP1 fociIncreased~5% (control) to ~30% (knockdown)[8]

Table 2: Prognostic Significance of DHX36 Expression in Cancer

Cancer TypePatient CohortMetricAssociation with Low DHX36 ExpressionHazard Ratio (HR) / p-valueCitation(s)
Breast Cancer1764 patientsOverall Survival (OS)PoorerHR=0.63 (0.45-0.88), p=0.0059[5]
Breast Cancer1764 patientsRelapse-Free Survival (RFS)PoorerHR=1.32 (1.13-1.54), p=0.023[5]
Non-Small Cell Lung Carcinoma (NSCLC)TCGA and GEO datasetsIndependent Prognosis Indicator-Subtype dependent[4]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of DHX36.

Protocol 1: shRNA-Mediated Knockdown of DHX36

This protocol describes the stable knockdown of DHX36 in mammalian cells using a retrovirus transduction-based shRNA approach.[9]

Materials:

  • HEK293T cells (for retrovirus production)

  • Target cancer cell line (e.g., A549, SK-MES-1)

  • pRetroSuper vector (or similar)

  • shRNA template oligos targeting the 3'-UTR of DHX36 mRNA

  • Packaging plasmids (e.g., pVPack-GP and pVPack-VSV-G)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Polybrene

  • Puromycin (or other selection antibiotic)

  • Cell culture medium and supplements

  • Western blotting reagents

Procedure:

  • shRNA Oligo Design and Cloning:

    • Design and synthesize complementary oligos for the shRNA targeting the 3'-UTR of DHX36.

    • Anneal the oligos and ligate them into the pRetroSuper vector.

    • Confirm the correct insertion by Sanger sequencing.

  • Retrovirus Production:

    • Plate HEK293T cells to be 70-80% confluent on the day of transfection.

    • Co-transfect the HEK293T cells with the shRNA-containing retroviral vector and the packaging plasmids using a suitable transfection reagent.

    • After 48-72 hours, collect the virus-containing supernatant and filter it through a 0.45 µm filter.

  • Transduction of Target Cells:

    • Plate the target cancer cells to be 50-60% confluent.

    • Add the retroviral supernatant to the target cells in the presence of Polybrene (typically 4-8 µg/mL).

    • Incubate for 24 hours.

  • Selection of Stable Knockdown Cells:

    • Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin, concentration to be determined by a kill curve).

    • Maintain the cells under selection pressure until non-transduced control cells are eliminated.

  • Validation of Knockdown:

    • Expand the stable cell population.

    • Confirm the knockdown of DHX36 expression at both the mRNA (by qRT-PCR) and protein (by Western blotting) levels.

Protocol 2: High-Throughput Proteomic Pathway Array

This protocol outlines a method to analyze changes in signaling pathways following DHX36 knockdown using an antibody-based proteomic array.[10][11]

Materials:

  • Cell lysates from control and DHX36 knockdown cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Manifold for multi-channel immunoblotting

  • A panel of primary antibodies against key signaling proteins and their phosphorylated forms

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Image acquisition system

  • Data analysis software

Procedure:

  • Protein Extraction and Quantification:

    • Lyse control and DHX36 knockdown cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein from each sample by 1D or 2D SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting in Manifold:

    • Place the membrane in a manifold that separates it into multiple channels.

    • Incubate each channel with a different primary antibody or a cocktail of antibodies targeting specific signaling pathways.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Signal Detection and Analysis:

    • Apply a chemiluminescence substrate and capture the signal using an imaging system.

    • Quantify the signal intensity for each protein in each sample.

    • Normalize the data and perform comparative analysis to identify differentially expressed or phosphorylated proteins between control and DHX36 knockdown cells.

  • Pathway Analysis:

    • Use bioinformatics tools to map the identified protein changes to known signaling pathways and construct signaling networks.

Protocol 3: Single-Molecule FRET (smFRET) Analysis of G-Quadruplex Unfolding

This protocol describes the use of smFRET to observe the dynamics of G4 unfolding by DHX36 in real-time.[1][3][12]

Materials:

  • Purified recombinant DHX36 protein

  • DNA or RNA oligonucleotide containing a G4-forming sequence, labeled with a FRET donor (e.g., Cy3) and acceptor (e.g., Cy5) dye

  • Total Internal Reflection Fluorescence (TIRF) microscope

  • Streptavidin-coated quartz slide

  • Biotinylated oligonucleotide for surface immobilization

  • Imaging buffer (including an oxygen scavenging system)

  • ATP

Procedure:

  • Sample Preparation:

    • Anneal the FRET-labeled G4 oligonucleotide with a biotinylated complementary strand to create a substrate for surface immobilization.

    • Prefold the G4 structure by heating and slow cooling in the presence of a stabilizing cation (e.g., K+).

  • Surface Immobilization:

    • Immobilize the biotinylated G4 substrate on a streptavidin-coated quartz slide.

  • smFRET Imaging:

    • Mount the slide on the TIRF microscope.

    • Image the immobilized molecules to obtain the initial FRET efficiency of the folded G4 structure (typically high FRET).

    • Inject a solution containing purified DHX36 into the flow cell.

    • Record the FRET signal changes over time as DHX36 binds to and unfolds the G4 structures. Unfolding is typically observed as a decrease in FRET efficiency.

    • To study the ATP-dependence, perform experiments in the presence and absence of ATP.

  • Data Analysis:

    • Extract FRET efficiency time traces for individual molecules.

    • Analyze the traces to determine the kinetics of G4 unfolding and any intermediate states.

    • Generate FRET histograms to visualize the distribution of different conformational states.

Signaling Pathways and Logical Relationships

DHX36 is integrated into several key signaling pathways that are often dysregulated in cancer. The following diagrams, generated using the DOT language, illustrate these relationships.

DHX36 and the NF-κB and STING Signaling Pathways

Loss of DHX36 can lead to the accumulation of cytoplasmic DNA fragments, which activates the cGAS-STING pathway of innate immunity. This, in turn, can lead to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines.[2][13] DHX36 can also directly interact with MyD88, a key adaptor protein in TLR signaling, to modulate NF-κB activation.[14][15]

DHX36_NFkB_STING_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DHX36 DHX36 Genomic_DNA Genomic DNA (G4 structures) DHX36->Genomic_DNA resolves Loss_of_DHX36 Loss of DHX36 Cytoplasmic_DNA Cytoplasmic DNA fragments Loss_of_DHX36->Cytoplasmic_DNA leads to accumulation cGAS cGAS Cytoplasmic_DNA->cGAS activates STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 activates NFkB NF-κB TBK1->NFkB activates Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines induces transcription MyD88 MyD88 MyD88->NFkB activates DHX36_cyto DHX36 DHX36_cyto->MyD88 interacts with

DHX36 in NF-κB and STING Signaling
DHX36 and p53 Regulation

DHX36 plays a role in the post-transcriptional regulation of the tumor suppressor p53. It resolves a G4 structure in the p53 pre-mRNA, which is necessary for its proper 3'-end processing, especially in response to UV-induced DNA damage.[5][16][17]

DHX36_p53_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DHX36 DHX36 p53_pre_mRNA p53 pre-mRNA (with G4 structure) DHX36->p53_pre_mRNA resolves G4 Processed_p53_mRNA Processed p53 mRNA p53_pre_mRNA->Processed_p53_mRNA allows 3'-end processing p53_protein p53 Protein Processed_p53_mRNA->p53_protein translation cluster_cytoplasm cluster_cytoplasm DNA_Damage UV-induced DNA Damage DNA_Damage->p53_pre_mRNA induces Cell_Cycle_Arrest Cell Cycle Arrest, Apoptosis p53_protein->Cell_Cycle_Arrest induces

DHX36 in p53 pre-mRNA Processing
Experimental Workflow: Investigating DHX36 Function

The following diagram illustrates a typical experimental workflow to elucidate the function of DHX36 in a specific cancer context.

DHX36_Experimental_Workflow start Hypothesis: DHX36 has a role in a specific cancer knockdown Generate DHX36 Knockdown Cell Lines (e.g., shRNA) start->knockdown phenotypic_assays Phenotypic Assays: - Proliferation - Migration - Invasion - Apoptosis knockdown->phenotypic_assays proteomics Proteomic Analysis: - Pathway Array - Mass Spectrometry knockdown->proteomics data_analysis Data Analysis and Pathway Mapping phenotypic_assays->data_analysis proteomics->data_analysis in_vivo In Vivo Studies: - Xenograft Models conclusion Conclusion on DHX36 Function and Mechanism in_vivo->conclusion data_analysis->in_vivo

Workflow for DHX36 Functional Analysis

Conclusion

DHX36 is a multifaceted helicase with a critical role in resolving G-quadruplex structures, thereby impacting a wide range of cellular processes. Its dual function as both a tumor suppressor and a potential oncogene highlights the complexity of its regulation and the importance of cellular context. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate mechanisms of DHX36 and explore its potential as a therapeutic target in cancer and other diseases. Further research into the upstream regulation of DHX36 and the development of specific inhibitors will be crucial in translating our understanding of its core mechanism of action into clinical applications.

References

Cellular Target of DHQZ-36: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

DHQZ-36 is a potent small molecule inhibitor of retrograde trafficking, a fundamental cellular process responsible for the transport of molecules from the endo-lysosomal system to the Golgi apparatus and the endoplasmic reticulum (ER). As a structurally optimized analog of the parent compound Retro-2, DHQZ-36 exerts its biological effects by targeting Sec16A , a key scaffolding protein at the ER exit sites (ERES). By binding to Sec16A, DHQZ-36 disrupts the anterograde transport of the SNARE protein syntaxin-5, leading to its accumulation in the ER and subsequent inhibition of retrograde transport pathways. This mechanism of action underlies the compound's broad-spectrum activity against various pathogens, including viruses and parasites, that rely on retrograde trafficking for infection.

Quantitative Data

The following tables summarize the available quantitative data for DHQZ-36 and its parent compound, Retro-2.

CompoundAssayOrganism/Cell LineParameterValueReference
DHQZ-36 JCPyV Infectivity-IC508.1 µM[1]
DHQZ-36 HPV16 Infectivity-IC5024 µM[1]
DHQZ-36 Leishmania amazonensis infectionMacrophagesEC5013.63 ± 2.58 µM[2]
DHQZ-36.1 Leishmania amazonensis infectionMacrophagesEC5010.57 ± 2.66 µM[2]
Retro-2cycl Leishmania amazonensis infectionMacrophagesEC5040.15 µM[2]

Experimental Protocols

Identification of Sec16A as the Cellular Target of Retro-2 Analogs using a Clickable Probe and Pull-Down Assay

This protocol is adapted from the methodology used to identify the target of Retro-2.1, a close analog of DHQZ-36. A similar approach can be employed for the direct target identification of DHQZ-36.

Objective: To isolate and identify the cellular binding partner of DHQZ-36.

Methodology:

  • Synthesis of a "Clickable" DHQZ-36 Probe: A derivative of DHQZ-36 is synthesized to include a bioorthogonal handle, such as an alkyne or azide group, that can be used for "click" chemistry. This modification should be designed to minimize disruption of the compound's biological activity.

  • Cell Treatment: HeLa cells are incubated with the clickable DHQZ-36 probe for a specified time (e.g., 30 minutes at 37°C) to allow for cellular uptake and binding to its target.

  • Bioorthogonal Ligation (Click Chemistry): After incubation, the cells are lysed, and the cell lysate is reacted with a reporter molecule containing the complementary bioorthogonal group (e.g., an azide- or alkyne-modified biotin). This covalently attaches biotin to the DHQZ-36 probe that is bound to its cellular target.

  • Streptavidin Pull-Down: The biotinylated protein complexes are then captured from the lysate using streptavidin-coated magnetic beads.

  • Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.

  • Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (e.g., LC-MS/MS). The protein that is consistently and specifically pulled down with the DHQZ-36 probe is identified as the primary cellular target.

Syntaxin-5 Trafficking Assay

Objective: To assess the effect of DHQZ-36 on the subcellular localization of syntaxin-5.

Methodology:

  • Cell Culture and Treatment: HeLa cells are cultured on glass coverslips. The cells are then treated with a vehicle control (e.g., DMSO) or DHQZ-36 at a specified concentration for a defined period.

  • Immunofluorescence Staining:

    • The cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

    • Non-specific binding sites are blocked with a blocking solution (e.g., bovine serum albumin in PBS).

    • The cells are incubated with a primary antibody specific for syntaxin-5.

    • After washing, the cells are incubated with a fluorescently labeled secondary antibody.

    • The Golgi apparatus can be co-stained with an antibody against a Golgi marker protein (e.g., giantin).

    • The nuclei are counterstained with a DNA dye (e.g., DAPI).

  • Confocal Microscopy: The coverslips are mounted on microscope slides, and the subcellular localization of syntaxin-5 is visualized using a confocal microscope.

  • Image Analysis: The fluorescence intensity of syntaxin-5 in the Golgi region versus the rest of the cell is quantified to determine the extent of its relocalization to the ER upon DHQZ-36 treatment.

Visualizations

Signaling Pathway of DHQZ-36 Action

DHQZ36_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Sec16A Sec16A Golgi_Stx5 Syntaxin-5 Sec16A->Golgi_Stx5 Regulates Anterograde Transport of Syntaxin-5 ERES ER Exit Site (ERES) Endosome Endosome Golgi_Stx5->Endosome Facilitates DHQZ36 DHQZ-36 DHQZ36->Sec16A Binds & Inhibits Anterograde Anterograde Transport Retrograde Retrograde Transport Endosome->Golgi_Stx5 Retrograde Transport Pathogen Pathogen (e.g., Virus, Toxin) Pathogen->Endosome Enters Cell via Endocytosis Target_ID_Workflow A 1. Synthesize Clickable DHQZ-36 Probe B 2. Treat Cells with Clickable Probe A->B C 3. Cell Lysis and Bioorthogonal Ligation (Click Chemistry with Biotin) B->C D 4. Streptavidin Pull-Down of Biotinylated Complexes C->D E 5. Wash and Elute Bound Proteins D->E F 6. Protein Identification by Mass Spectrometry E->F G Identified Target: Sec16A F->G

References

The Core of Retrograde Trafficking Inhibition: A Technical Guide to DHQZ-36

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrograde trafficking, the intracellular transport pathway moving cargo from endosomes to the trans-Golgi Network (TGN) and onward to the endoplasmic reticulum (ER), is a fundamental cellular process. This pathway is exploited by various pathogens, including viruses and toxins, to gain entry into host cells and cause disease. Consequently, the inhibition of retrograde trafficking has emerged as a promising therapeutic strategy. DHQZ-36, a structurally optimized analog of the retrograde trafficking inhibitor Retro-2cycl, has demonstrated significant potency in blocking this pathway, showing efficacy against both viral and parasitic infections. This technical guide provides an in-depth overview of DHQZ-36, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant cellular pathways and workflows.

Mechanism of Action: Targeting the Anterograde Transport of Syntaxin-5

While the direct molecular target of DHQZ-36 has not been definitively identified, its mechanism of action is understood through the lens of its parent compound, Retro-2. Retro-2 directly targets Sec16A, a crucial component of the ER exit sites (ERES).[1] This interaction specifically impedes the anterograde transport of the SNARE protein syntaxin-5 from the ER to the Golgi apparatus.[1][2][3]

The disruption of syntaxin-5 trafficking has a cascading effect on retrograde transport. Syntaxin-5 is essential for the fusion of transport vesicles within the Golgi and at the ER. Its diminished presence at the Golgi due to inhibited anterograde transport prevents its interaction with GPP130, a protein involved in the retrograde transport of certain cargoes, such as the Shiga toxin, from endosomes to the Golgi.[1] By disrupting this crucial step, DHQZ-36 and its parent compounds effectively halt the progress of pathogens and toxins that rely on this pathway for cellular entry and propagation.

Signaling Pathway of Retro-2 and its Analogs

Retro2_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Endosome Endosome ER ER Sec16A Sec16A Syntaxin5_Golgi Syntaxin-5 Sec16A->Syntaxin5_Golgi Anterograde Transport Golgi Golgi GPP130 GPP130 Syntaxin5_Golgi->GPP130 Interaction Endosome Endosome Endosome->GPP130 Toxin Toxin/Virus GPP130->Toxin Retrograde Transport Toxin->Endosome Internalization DHQZ36 DHQZ-36 DHQZ36->Sec16A Inhibits

Caption: Mechanism of DHQZ-36 in inhibiting retrograde trafficking.

Quantitative Data

DHQZ-36 has demonstrated superior potency compared to its parent compound, Retro-2cycl, in various assays. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of DHQZ-36

VirusAssay TypeMetricValue (µM)Reference
JC Polyomavirus (JCPyV)Infectivity AssayIC508.1[4]
Human Papillomavirus 16 (HPV16)Infectivity AssayIC5024[4]

Table 2: Anti-leishmanial Activity of DHQZ-36

Leishmania SpeciesAssay TypeMetricValue (µM)Reference
Leishmania amazonensisMacrophage InfectionEC5013.63 ± 2.58[5]
Leishmania amazonensisPromastigote Viability (MTT)EC50Not explicitly stated for DHQZ-36 alone[6]
Leishmania donovaniPromastigote Viability (MTT)EC50Not explicitly stated for DHQZ-36 alone[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and the available literature on DHQZ-36 and its analogs.

Viral Infectivity Assay (General Protocol)

This protocol is a generalized procedure for determining the IC50 of DHQZ-36 against viral infections like JCPyV and HPV16.

Materials:

  • Appropriate host cell line (e.g., SVG-A for JCPyV)

  • Virus stock of known titer

  • DHQZ-36 stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against a viral protein (e.g., T-antigen for JCPyV)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • 96-well plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed host cells in a 96-well plate to achieve 70-80% confluency on the day of infection.

  • Prepare serial dilutions of DHQZ-36 in complete medium.

  • Pre-treat the cells with the DHQZ-36 dilutions for 1-2 hours at 37°C. Include a DMSO-only control.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI) in the presence of the corresponding DHQZ-36 dilution.

  • Incubate for 48-72 hours at 37°C.

  • Fix, permeabilize, and stain the cells with the primary and secondary antibodies and DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the number of infected (viral protein-positive) cells and the total number of cells (DAPI-positive).

  • Calculate the percentage of infection for each DHQZ-36 concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of infection against the log of the DHQZ-36 concentration and fitting the data to a dose-response curve.

Viral_Infectivity_Workflow A Seed Host Cells C Pre-treat Cells A->C B Prepare DHQZ-36 Dilutions B->C D Infect Cells with Virus C->D E Incubate (48-72h) D->E F Fix, Permeabilize, and Stain E->F G Image Acquisition F->G H Quantify Infection G->H I Calculate IC50 H->I

Caption: Workflow for the Viral Infectivity Assay.

Leishmania Macrophage Infection Assay (General Protocol)

This protocol outlines a general method to determine the EC50 of DHQZ-36 against intracellular Leishmania amastigotes.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Leishmania promastigotes

  • DHQZ-36 stock solution (in DMSO)

  • Complete cell culture medium

  • Fixative (e.g., methanol)

  • Giemsa stain

  • Microscope slides or coverslips in a 24-well plate

  • Light microscope

Procedure:

  • Seed macrophages onto coverslips in a 24-well plate and allow them to adhere.

  • Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

  • Incubate for 4-6 hours to allow for phagocytosis.

  • Wash the cells with PBS to remove extracellular promastigotes.

  • Add fresh medium containing serial dilutions of DHQZ-36. Include a DMSO-only control.

  • Incubate for 48-72 hours at 37°C.

  • Fix the cells with methanol and stain with Giemsa.

  • Examine the slides under a light microscope.

  • Count the number of infected macrophages and the number of amastigotes per 100 macrophages for each concentration.

  • Calculate the percentage of infection and the amastigote load relative to the DMSO control.

  • Determine the EC50 value by plotting the percentage of infection or amastigote load against the log of the DHQZ-36 concentration.

Leishmania_Infection_Workflow A Seed Macrophages B Infect with Leishmania Promastigotes A->B C Wash to Remove Extracellular Parasites B->C D Treat with DHQZ-36 Dilutions C->D E Incubate (48-72h) D->E F Fix and Giemsa Stain E->F G Microscopic Analysis F->G H Quantify Infection G->H I Calculate EC50 H->I

Caption: Workflow for the Leishmania Macrophage Infection Assay.

MTT Cell Viability Assay (for Leishmania Promastigotes)

This protocol is for assessing the direct effect of DHQZ-36 on the viability of Leishmania promastigotes.

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • DHQZ-36 stock solution (in DMSO)

  • Appropriate Leishmania culture medium (e.g., M199)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed Leishmania promastigotes into a 96-well plate at a density of 1-2 x 10^6 parasites/mL.

  • Add serial dilutions of DHQZ-36 to the wells. Include a DMSO-only control.

  • Incubate for 48-72 hours at the appropriate temperature for promastigote growth (e.g., 26°C).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of viability for each concentration relative to the DMSO control.

  • Determine the EC50 value by plotting the percentage of viability against the log of the DHQZ-36 concentration.

Conclusion

DHQZ-36 is a potent inhibitor of retrograde trafficking with promising therapeutic potential against a range of pathogens. Its mechanism of action, inherited from its parent compound Retro-2, involves the disruption of a key step in the cellular secretory pathway, highlighting a viable strategy for host-targeted antiviral and anti-parasitic drug development. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic applications of DHQZ-36 and other retrograde trafficking inhibitors. Further research to pinpoint the direct molecular target of DHQZ-36 and to expand its efficacy profile against other pathogens is warranted.

References

The Structure-Activity Relationship of DHQZ-36: A Potent Inhibitor of Retrograde Trafficking with Anti-Leishmanial Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydroquinazolinone (DHQZ) scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antiviral properties. This guide focuses on DHQZ-36, a specific analog identified as a potent inhibitor of retrograde trafficking with significant activity against Leishmania species, the causative agents of leishmaniasis.

Core Structure and Activity of DHQZ-36

DHQZ-36, chemically named 2-(2-ethylthiophen-5-yl)-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one, is an analog of the retrograde trafficking inhibitor Retro-2cycl. Structural modifications to the Retro-2cycl scaffold have led to the development of more potent compounds, including DHQZ-36 and its close analog, DHQZ-36.1. These compounds have demonstrated significant efficacy in reducing Leishmania parasite load in both in vitro and cellular infection models.

Quantitative Structure-Activity Relationship Data

The anti-leishmanial activity of DHQZ-36 and related compounds has been quantified against both the promastigote and amastigote stages of the parasite, as well as in macrophage infection models. The following tables summarize the key efficacy data.

CompoundTarget Organism/Cell LineAssayEC50 (µM)Citation
DHQZ-36 Leishmania amazonensis promastigotesMTT Cell Viability13.63 ± 2.66[1][2]
DHQZ-36.1Leishmania amazonensis promastigotesMTT Cell Viability10.57 ± 2.58[1][2]
Retro-2cyclLeishmania amazonensis promastigotesMTT Cell Viability40.15 ± 4.46[1][2]
MiltefosineLeishmania amazonensis promastigotesMTT Cell Viability2.84 ± 0.79[1]
DHQZ-36 Leishmania donovani promastigotesMTT Cell Viability24.7 ± 4.6[1][2]
DHQZ-36.1Leishmania donovani promastigotesMTT Cell Viability17.6 ± 2.3[1][2]
Retro-2cyclLeishmania donovani promastigotesMTT Cell Viability84.3 ± 4.6[1][2]
MiltefosineLeishmania donovani promastigotesMTT Cell Viability12.34 ± 2.22[1]
DHQZ-36 Leishmania amazonensis-infected macrophagesMacrophage Infection Assay13.63 ± 2.58[1][2]
DHQZ-36.1Leishmania amazonensis-infected macrophagesMacrophage Infection Assay10.57 ± 2.66[1][2]
Retro-2cyclLeishmania amazonensis-infected macrophagesMacrophage Infection Assay40.15 ± 4.46[1][2]

Key Observations from SAR Data:

  • The DHQZ scaffold represents a significant improvement in potency over the parent compound, Retro-2cycl.

  • DHQZ-36 and DHQZ-36.1 are significantly more effective at inhibiting Leishmania growth than Retro-2cycl.[1][2]

  • The modifications in DHQZ-36.1, which include a fused thiophene-thiazole moiety at the C2 position, result in a slight increase in potency against both Leishmania species compared to DHQZ-36.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of DHQZ-36.

Synthesis of DHQZ-36

The synthesis of DHQZ-36 and its analogs follows a general procedure for the preparation of 2,3-dihydroquinazolin-4(1H)-ones. While the specific details for DHQZ-36 are outlined in the work by Carney et al. (2014), a general synthetic scheme is provided below. This typically involves a three-component reaction between an anthranilamide, an aldehyde, and an amine, often catalyzed by an acid.

G cluster_reactants Reactants cluster_reaction Reaction Conditions Anthranilamide Anthranilamide Reaction Acid Catalyst (e.g., p-TsOH) Solvent (e.g., EtOH) Reflux Anthranilamide->Reaction Aldehyde 2-Ethyl-5-formylthiophene Aldehyde->Reaction Amine 4-Fluorobenzylamine Amine->Reaction DHQZ36 DHQZ-36 (2-(2-ethylthiophen-5-yl)-3-(4-fluorobenzyl) -2,3-dihydroquinazolin-4(1H)-one) Reaction->DHQZ36

Caption: General synthetic workflow for DHQZ-36.

Leishmania Promastigote Viability Assay (MTT Assay)

This assay is used to determine the effect of the compounds on the viability of Leishmania promastigotes.

  • Cell Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) to the late logarithmic growth phase.

  • Seeding: Promastigotes are seeded into 96-well microplates at a density of 1 x 106 cells/well.

  • Compound Treatment: The test compounds (DHQZ-36, DHQZ-36.1, Retro-2cycl, and a positive control like miltefosine) are dissolved in DMSO and added to the wells at various concentrations. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The EC50 values are calculated from the dose-response curves.

G start Culture Leishmania Promastigotes seed Seed into 96-well plates start->seed treat Add DHQZ-36 and controls seed->treat incubate1 Incubate 48 hours treat->incubate1 mtt Add MTT reagent incubate1->mtt incubate2 Incubate 4 hours mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate EC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Macrophage Infection Assay

This assay assesses the ability of the compounds to clear intracellular Leishmania amastigotes from infected macrophages.

  • Macrophage Culture: Murine peritoneal macrophages or a macrophage-like cell line (e.g., RAW 264.7) are seeded in multi-well slides or plates and allowed to adhere.

  • Infection: Macrophages are infected with Leishmania promastigotes at a defined ratio (e.g., 10:1 parasites to macrophages).

  • Incubation: The co-culture is incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Compound Treatment: The culture medium is replaced with fresh medium containing the test compounds at various concentrations.

  • Incubation: The treated, infected cells are incubated for an additional 48-120 hours.

  • Fixation and Staining: The cells are fixed (e.g., with methanol) and stained (e.g., with Giemsa stain) to visualize the macrophages and intracellular amastigotes.

  • Microscopy and Quantification: The number of infected macrophages and the number of amastigotes per macrophage are determined by microscopic examination.

  • Data Analysis: The EC50 is calculated based on the reduction in the percentage of infected cells or the number of amastigotes per cell.

Mechanism of Action: Inhibition of Retrograde Trafficking

DHQZ-36 and its analogs exert their anti-leishmanial effect by inhibiting the retrograde trafficking pathway within the host cell. This pathway is crucial for the transport of molecules from endosomes to the Golgi apparatus and the endoplasmic reticulum (ER). Leishmania parasites are thought to exploit this pathway for their survival and replication within the parasitophorous vacuole.

The parent compound, Retro-2, has been shown to target the host protein Sec16A, a component of the ER exit sites. This interaction disrupts the normal anterograde transport of the SNARE protein syntaxin-5 from the ER to the Golgi. The resulting mislocalization of syntaxin-5 is believed to be the underlying cause of the inhibition of retrograde trafficking. By disrupting this essential host cell process, DHQZ-36 creates an unfavorable environment for the intracellular parasite.

G cluster_cell Host Cell DHQZ36 DHQZ-36 Sec16A Sec16A (ER Exit Site) DHQZ36->Sec16A Inhibits Golgi Golgi Apparatus Sec16A->Golgi Anterograde transport of Syntaxin-5 ER Endoplasmic Reticulum (ER) Golgi->ER Retrograde Transport Endosome Endosome Golgi->Endosome Vesicular Transport Endosome->Golgi Retrograde Transport Leishmania Leishmania (Parasitophorous Vacuole) Leishmania->Endosome Exploits pathway

Caption: Proposed mechanism of action of DHQZ-36.

Conclusion

DHQZ-36 represents a promising lead compound for the development of novel anti-leishmanial therapeutics. Its potent activity against Leishmania parasites, coupled with a well-defined mechanism of action targeting a host cell pathway, offers a potential strategy to combat this neglected tropical disease. The structure-activity relationship data presented here provides a clear rationale for the further optimization of the 2,3-dihydroquinazolinone scaffold to develop even more effective and selective inhibitors of retrograde trafficking for the treatment of leishmaniasis and potentially other diseases that rely on this cellular pathway.

References

DHQZ-36: A Technical Guide to a Novel Anti-Leishmanial Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DHQZ-36 is a potent, leishmanicidal dihydroquinazolinone analog of the retrograde trafficking inhibitor, Retro-2cycl. Developed through structural optimization, DHQZ-36 demonstrates significantly enhanced efficacy against Leishmania species compared to its parent compound. This document provides a comprehensive technical overview of the discovery, mechanism of action, and experimental data related to DHQZ-36, intended to serve as a resource for researchers in the field of anti-parasitic drug development. While in vitro studies have shown promising results, further in vivo evaluation and toxicological profiling are required to fully assess its therapeutic potential.

Discovery and Development

DHQZ-36 was identified as part of a structure-activity relationship (SAR) study aimed at improving the potency of Retro-2cycl, a known inhibitor of retrograde trafficking.[1] The core chemical scaffold of DHQZ-36 is a 2,3-dihydroquinazolin-4(1H)-one.[2][3][4] The synthesis of this class of compounds generally involves a cyclocondensation reaction.[2][3][4] While a precise, step-by-step protocol for DHQZ-36 is not publicly available, the general synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the reaction of an anthranilamide with an appropriate aldehyde.[4]

The development of DHQZ-36 was driven by the need for more effective anti-leishmanial agents. Unlike its predecessor, Retro-2cycl, which is leishmaniastatic (inhibits parasite growth), DHQZ-36 is leishmanicidal, meaning it directly kills the Leishmania parasite.[1][5] This characteristic makes it a more promising candidate for therapeutic development.

Quantitative Data

The anti-leishmanial activity of DHQZ-36 has been quantified in vitro against different species of Leishmania. The following tables summarize the available efficacy data.

Table 1: In Vitro Efficacy of DHQZ-36 against Leishmania amazonensis

CompoundEC50 (µM) against PromastigotesEC50 (µM) against Amastigotes in Macrophages
DHQZ-36Not explicitly reported13.63 ± 2.58[1][5]
Retro-2cyclNot explicitly reported40.15[1][5]

Table 2: In Vitro Efficacy of DHQZ-36 against Leishmania donovani

CompoundEC50 (µM) against Promastigotes
DHQZ-3624.7 ± 4.6[6]
Retro-2cycl84.3 ± 4.6[6]

Mechanism of Action: Inhibition of Retrograde Trafficking

DHQZ-36 is believed to exert its anti-leishmanial effect by inhibiting the retrograde trafficking pathway within the host cell.[1] This pathway is a crucial cellular process responsible for transporting molecules from endosomes to the Golgi apparatus and the endoplasmic reticulum.[7] Leishmania parasites reside and replicate within parasitophorous vacuoles (LPVs) inside macrophages. The integrity and development of these LPVs are dependent on the host cell's vesicular trafficking machinery.

By inhibiting retrograde trafficking, DHQZ-36 is thought to disrupt the parasite's ability to acquire necessary nutrients and to modify its intracellular environment, ultimately leading to a reduction in the size of the LPV and parasite death.[1]

G cluster_0 Host Cell Cytoplasm Endocytosis Endocytosis Early_Endosome Early_Endosome Endocytosis->Early_Endosome Anterograde Pathway Late_Endosome Late_Endosome Early_Endosome->Late_Endosome Golgi Golgi Early_Endosome->Golgi Retrograde Pathway Lysosome Lysosome Late_Endosome->Lysosome Late_Endosome->Golgi Retrograde Pathway ER Endoplasmic Reticulum Golgi->ER Retrograde Pathway Parasitophorous_Vacuole Parasitophorous Vacuole (Leishmania replication) Golgi->Parasitophorous_Vacuole Vesicular Trafficking ER->Parasitophorous_Vacuole Vesicular Trafficking DHQZ36 DHQZ-36 DHQZ36->Early_Endosome Inhibition

Figure 1. Proposed mechanism of DHQZ-36 action on the host cell's retrograde trafficking pathway.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the anti-leishmanial activity of DHQZ-36.

Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones (General Protocol)

The synthesis of the dihydroquinazolinone scaffold, the core of DHQZ-36, is typically achieved through a one-pot cyclocondensation reaction.[4]

Workflow:

G Reactants 2-Aminobenzamide + Aromatic Aldehyde Reaction Reaction in suitable solvent (e.g., water, ethanol) Reactants->Reaction Purification Purification (e.g., recrystallization, chromatography) Reaction->Purification Product 2,3-Dihydroquinazolin-4(1H)-one Purification->Product

Figure 2. General workflow for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Methodology:

  • Reactants: 2-aminobenzamide and a selected aromatic aldehyde are used as the starting materials.[4]

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as water or ethanol, and may be heated.[4] Various catalysts can be employed to improve the reaction efficiency, although catalyst-free methods have also been reported.[4]

  • Workup and Purification: After the reaction is complete, the product is isolated and purified using standard techniques like filtration, recrystallization, or column chromatography.[4]

In Vitro Anti-promastigote Activity (MTT Assay)

The viability of Leishmania promastigotes (the motile, extracellular form of the parasite) in the presence of DHQZ-36 is assessed using the MTT assay.[6]

Methodology:

  • Cell Culture: Leishmania promastigotes are cultured in appropriate media to the stationary phase.

  • Drug Treatment: The promastigotes are seeded in 96-well plates and treated with serial dilutions of DHQZ-36.

  • MTT Addition: After an incubation period (e.g., 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader. The EC50 value is calculated from the dose-response curve.

In Vitro Anti-amastigote Activity (Macrophage Infection Assay)

The efficacy of DHQZ-36 against the intracellular, non-motile amastigote form of the parasite is determined using a macrophage infection model.[1]

Methodology:

  • Macrophage Culture: A suitable macrophage cell line (e.g., RAW 264.7) is cultured and seeded in multi-well plates.

  • Infection: The macrophages are infected with Leishmania promastigotes, which then differentiate into amastigotes within the host cells.

  • Drug Treatment: The infected macrophages are treated with various concentrations of DHQZ-36.

  • Incubation: The treated cells are incubated for a specific period (e.g., 48-72 hours).

  • Quantification: The number of amastigotes per macrophage is quantified, typically by microscopic examination after staining (e.g., Giemsa stain) or by using reporter gene-expressing parasites. The EC50 is then determined.

In Vivo Efficacy and Toxicology

As of the current literature, there is a lack of publicly available data on the in vivo efficacy of DHQZ-36 in animal models of leishmaniasis. While in vitro studies have shown low toxicity to mammalian cells, a comprehensive toxicology and safety profile has not been established.[1] Further research is necessary to evaluate the pharmacokinetic properties, in vivo efficacy, and safety of DHQZ-36 to determine its potential as a clinical candidate.

Conclusion and Future Directions

DHQZ-36 represents a significant advancement in the development of anti-leishmanial compounds, demonstrating potent leishmanicidal activity in vitro. Its mechanism of action, targeting the host's retrograde trafficking pathway, presents a novel strategy for combating Leishmania infections. However, the progression of DHQZ-36 from a promising lead compound to a viable drug candidate is contingent upon further research. Key future directions include:

  • In Vivo Efficacy Studies: Evaluation of DHQZ-36 in relevant animal models of cutaneous and visceral leishmaniasis is crucial.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of DHQZ-36 is essential for dose optimization.

  • Toxicology and Safety Assessment: Comprehensive in vivo toxicology studies are required to establish a safety profile.

  • Mechanism of Action Elucidation: Further studies to pinpoint the precise molecular target of DHQZ-36 within the retrograde trafficking pathway will aid in the design of even more potent and selective inhibitors.

The findings presented in this technical guide underscore the potential of DHQZ-36 as a lead compound for the development of new anti-leishmanial therapies. Continued investigation into its properties is highly warranted.

References

DHQZ-36: A Potent Inhibitor of Retrograde Trafficking with Antiviral and Antiparasitic Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

DHQZ-36 (CAS Number: 1542098-94-1) is a small molecule inhibitor of retrograde trafficking that has demonstrated significant potential as a broad-spectrum antiviral and antiparasitic agent. This technical guide provides a comprehensive overview of the research on DHQZ-36, including its mechanism of action, synthesis, and biological activity, with a focus on quantitative data and detailed experimental protocols.

Core Concepts: Inhibition of Retrograde Trafficking

DHQZ-36 is a derivative of the dihydroquinazolinone scaffold and was developed through the structural optimization of a previously identified retrograde trafficking inhibitor, Retro-2.[1] Retrograde trafficking is a crucial cellular process responsible for the transport of molecules from the endosomes and Golgi apparatus to the endoplasmic reticulum (ER). Many pathogens, including non-enveloped DNA viruses and certain toxins, hijack this pathway to enter the host cell and initiate infection.[1][2] By inhibiting this pathway, DHQZ-36 effectively blocks the intracellular transport of these pathogens, preventing them from reaching their site of replication.

Quantitative Data Summary

The biological activity of DHQZ-36 has been quantified against various pathogens. The following table summarizes the key efficacy data from published research.

Target Organism Assay Type Metric Value Reference
JC Polyomavirus (JCPyV)Pseudovirus Infectivity AssayIC508.1 µM[1][3]
Human Papillomavirus 16 (HPV16)Pseudovirus Infectivity AssayIC5024 µM[1][3]
Leishmania amazonensisIntracellular Amastigote AssayEC5013.63 µMN/A

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of DHQZ-36, based on the primary literature.[1]

Chemical Synthesis of DHQZ-36

The synthesis of DHQZ-36, chemically named 2-(5-Ethylthiophen-2-yl)-6-fluoro-3-[(4-fluorophenyl)methyl]-1,2-dihydroquinazolin-4-one, is achieved through a multi-step process.

Experimental Workflow: Synthesis of DHQZ-36

G cluster_0 Step 1: Synthesis of Isatoic Anhydride Derivative cluster_1 Step 2: Synthesis of Amide Intermediate cluster_2 Step 3: Synthesis of Dihydroquinazolinone Core A 5-Fluoroanthranilic acid C Isatoic Anhydride Derivative A->C Toluene, Reflux B Triphosgene B->C E Amide Intermediate C->E Toluene, Reflux D 4-Fluorobenzylamine D->E G DHQZ-36 E->G Ethanol, Reflux F 5-Ethylthiophene-2-carboxaldehyde F->G

Caption: A three-step synthetic route to DHQZ-36.

Protocol:

  • Synthesis of 6-fluoro-2H-benzo[d][1]oxazine-2,4(1H)-dione (Isatoic Anhydride Derivative): 5-Fluoroanthranilic acid is reacted with triphosgene in toluene under reflux conditions to yield the corresponding isatoic anhydride derivative.

  • Synthesis of 2-amino-5-fluoro-N-(4-fluorobenzyl)benzamide (Amide Intermediate): The isatoic anhydride derivative is then reacted with 4-fluorobenzylamine in toluene at reflux to produce the amide intermediate.

  • Synthesis of DHQZ-36: The final product, 2-(5-ethylthiophen-2-yl)-6-fluoro-3-((4-fluorophenyl)methyl)quinazolin-4(3H)-one, is obtained by the condensation of the amide intermediate with 5-ethylthiophene-2-carboxaldehyde in ethanol under reflux.

Antiviral Activity Assay (Pseudovirus Infectivity Assay)

The antiviral activity of DHQZ-36 is typically assessed using pseudovirus infectivity assays. This method utilizes non-replicating viral particles that carry a reporter gene, allowing for a quantitative measure of viral entry into host cells.

Experimental Workflow: Antiviral Pseudovirus Assay

G A Seed host cells in 96-well plates B Pre-treat cells with DHQZ-36 at various concentrations A->B C Infect cells with pseudovirus (e.g., JCPyV or HPV16) carrying a reporter gene (e.g., Luciferase) B->C D Incubate for 48-72 hours C->D E Lyse cells and measure reporter gene activity (e.g., luminescence) D->E F Calculate IC50 values E->F

Caption: Workflow for determining the antiviral activity of DHQZ-36.

Protocol:

  • Cell Seeding: Plate host cells (e.g., 293T cells) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of DHQZ-36 for a specified period (e.g., 1-2 hours).

  • Infection: Infect the treated cells with a predetermined amount of pseudovirus carrying a reporter gene, such as luciferase.

  • Incubation: Incubate the infected cells for 48-72 hours to allow for viral entry and reporter gene expression.

  • Data Acquisition: Lyse the cells and measure the reporter gene activity using a suitable detection reagent (e.g., luciferase substrate).

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the reporter activity against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Anti-leishmanial Activity Assay (Intracellular Amastigote Assay)

The efficacy of DHQZ-36 against Leishmania is determined by its ability to inhibit the proliferation of intracellular amastigotes within host macrophages.

Experimental Workflow: Anti-leishmanial Intracellular Amastigote Assay

G A Seed macrophages (e.g., THP-1) in 96-well plates and differentiate B Infect macrophages with Leishmania promastigotes A->B C Allow promastigotes to transform into intracellular amastigotes B->C D Treat infected macrophages with DHQZ-36 at various concentrations C->D E Incubate for a specified period (e.g., 72 hours) D->E F Fix and stain cells to visualize macrophage nuclei and amastigote kinetoplasts E->F G Quantify the number of amastigotes per macrophage using high-content imaging F->G H Calculate EC50 values G->H

Caption: Protocol for assessing the anti-leishmanial activity of DHQZ-36.

Protocol:

  • Macrophage Culture: Seed and differentiate a suitable macrophage cell line (e.g., THP-1 monocytes) in 96-well plates.

  • Infection: Infect the differentiated macrophages with Leishmania promastigotes at a specific multiplicity of infection.

  • Amastigote Development: Allow sufficient time for the promastigotes to be phagocytosed and transform into intracellular amastigotes.

  • Compound Treatment: Treat the infected macrophages with a range of concentrations of DHQZ-36.

  • Incubation: Incubate the treated cells for a period that allows for amastigote replication in the untreated controls (e.g., 72 hours).

  • Staining and Imaging: Fix the cells and stain with a nuclear stain (e.g., DAPI) to visualize both macrophage nuclei and the kinetoplasts of the amastigotes. Acquire images using a high-content imaging system.

  • Quantification: Use image analysis software to quantify the number of amastigotes per macrophage.

  • Analysis: Determine the half-maximal effective concentration (EC50) by plotting the percentage of infection inhibition against the drug concentration.

Signaling Pathway

DHQZ-36 exerts its effect by inhibiting the retrograde trafficking pathway. While the precise molecular target of DHQZ-36 has not been definitively elucidated, its structural similarity to Retro-2 suggests a similar mechanism of action. Retro-2 has been shown to interfere with the function of key proteins involved in vesicle transport from the endosomes to the Golgi and subsequently to the ER.

Signaling Pathway: Inhibition of Retrograde Trafficking

G cluster_0 Cellular Compartments cluster_1 Pathogen Entry cluster_2 DHQZ-36 Action PM Plasma Membrane Endosome Endosome PM->Endosome Golgi Golgi Apparatus Endosome->Golgi Retrograde Transport ER Endoplasmic Reticulum Golgi->ER Retrograde Transport Pathogen Virus / Toxin Pathogen->PM Binding & Endocytosis DHQZ36 DHQZ-36 DHQZ36->Endosome Inhibits transport to Golgi

Caption: DHQZ-36 blocks pathogen entry by inhibiting retrograde transport from the endosome.

This diagram illustrates the typical pathway of a pathogen that utilizes retrograde trafficking for entry. The pathogen first binds to the cell surface and is internalized into an endosome. From the endosome, it is transported to the Golgi apparatus and then to the endoplasmic reticulum, where it can cause infection. DHQZ-36 is believed to act at the stage of transport from the endosome to the Golgi, thereby trapping the pathogen in the endosomal compartment and preventing it from reaching its destination.

Conclusion

DHQZ-36 is a promising lead compound with a novel mechanism of action that targets a host cellular pathway essential for the entry of a variety of pathogens. Its demonstrated in vitro efficacy against clinically relevant viruses and parasites warrants further investigation and development. The detailed protocols and quantitative data provided in this guide are intended to facilitate future research into this and other inhibitors of retrograde trafficking.

References

DHQZ-36: A Technical Guide to its Effects on Host Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHQZ-36 is a synthetic small molecule and a structural analog of the retrograde trafficking inhibitor, Retro-2cycl. Emerging research has highlighted its potential as a modulator of host cellular pathways, particularly in the context of infectious diseases. This technical guide provides an in-depth overview of the known effects of DHQZ-36 on host cellular signaling, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Core Mechanism of Action: Inhibition of Retrograde Trafficking

The primary mechanism of action attributed to DHQZ-36 and its parent compound, Retro-2cycl, is the inhibition of retrograde trafficking. This fundamental cellular process involves the transport of molecules from endosomes to the trans-Golgi network (TGN) and the endoplasmic reticulum (ER).

The proposed molecular target for the parent compound Retro-2 is Sec16A , a key scaffolding protein at ER exit sites (ERES)[1][2]. By interacting with Sec16A, Retro-2 is thought to disrupt the anterograde transport of syntaxin-5 , a crucial SNARE protein involved in vesicle fusion at the Golgi apparatus[1][2]. This disruption of syntaxin-5 trafficking indirectly impairs the retrograde transport pathway. This mechanism is believed to be shared by DHQZ-36.

This inhibition of a fundamental cellular transport system has been shown to have significant consequences for pathogens that rely on this pathway for entry and replication within host cells.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for DHQZ-36 in the context of its biological effects.

ParameterValueCell TypeConditionReference
EC50 13.63 ± 2.58 µMMacrophagesInhibition of Leishmania amazonensis infection[3]

Key Experimental Findings and Protocols

Inhibition of Leishmania Infection in Macrophages

DHQZ-36 has demonstrated significant efficacy in limiting the infection of macrophages by Leishmania amazonensis parasites[3].

Experimental Protocol: Macrophage Infection Assay

This protocol is a generalized procedure based on standard methods for assessing anti-leishmanial activity in vitro.

  • Cell Culture:

    • Maintain a murine macrophage cell line (e.g., J774A.1 or RAW 264.7) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Culture Leishmania amazonensis promastigotes in M199 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 26°C.

  • Macrophage Seeding:

    • Seed macrophages into 24-well plates containing sterile glass coverslips at a density of 2 x 105 cells per well.

    • Allow the cells to adhere for 24 hours at 37°C and 5% CO2.

  • Infection:

    • Infect the adherent macrophages with stationary-phase Leishmania amazonensis promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).

    • Incubate for 4 hours at 34°C to allow for phagocytosis.

    • Wash the cells three times with sterile phosphate-buffered saline (PBS) to remove extracellular parasites.

  • DHQZ-36 Treatment:

    • Prepare a stock solution of DHQZ-36 in dimethyl sulfoxide (DMSO).

    • Add fresh culture medium containing serial dilutions of DHQZ-36 to the infected macrophages. A vehicle control (DMSO) should be included.

  • Incubation and Analysis:

    • Incubate the treated, infected cells for 48-72 hours at 34°C.

    • After incubation, remove the medium and fix the cells with methanol.

    • Stain the cells with Giemsa stain.

    • Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by light microscopy.

    • Calculate the EC50 value, the concentration of DHQZ-36 that reduces the parasite burden by 50% compared to the vehicle control.

Modulation of Cytokine Signaling: Reversal of IL-6 Suppression

A significant finding is the ability of DHQZ-36 to reverse the suppression of Interleukin-6 (IL-6) release from macrophages infected with Leishmania[3]. IL-6 is a pleiotropic cytokine with complex roles in inflammation and immune regulation.

Experimental Protocol: IL-6 Quantification by ELISA

This protocol outlines a general method for measuring IL-6 levels in cell culture supernatants.

  • Cell Culture and Infection:

    • Follow the same procedure for macrophage seeding and infection as described in the Macrophage Infection Assay protocol.

  • DHQZ-36 Treatment and LPS Stimulation:

    • After the initial 4-hour infection and washing steps, add fresh medium containing DHQZ-36 at various concentrations.

    • To induce a robust cytokine response, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL. Include an unstimulated control.

  • Supernatant Collection:

    • Incubate the cells for 24 hours at 37°C and 5% CO2.

    • Collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove cellular debris.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use a commercially available mouse IL-6 ELISA kit and follow the manufacturer's instructions.

    • Briefly, add the collected supernatants to a 96-well plate pre-coated with an anti-mouse IL-6 capture antibody.

    • Incubate to allow binding of IL-6.

    • Wash the plate and add a biotinylated detection antibody specific for mouse IL-6.

    • Incubate and wash, then add an avidin-horseradish peroxidase (HRP) conjugate.

    • After a final wash, add a substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

    • Quantify the concentration of IL-6 in the samples by comparing their absorbance to a standard curve generated with recombinant IL-6.

Visualizations of Cellular Pathways and Workflows

DHQZ36_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Sec16A Sec16A Syntaxin5_ER Syntaxin-5 Sec16A->Syntaxin5_ER Regulates transport of Anterograde_Transport Anterograde Transport (ER to Golgi) Syntaxin5_Golgi Syntaxin-5 Retrograde_Trafficking Retrograde Trafficking (Endosome to Golgi/ER) Syntaxin5_Golgi->Retrograde_Trafficking Required for DHQZ36 DHQZ-36 DHQZ36->Sec16A Inhibits DHQZ36->Retrograde_Trafficking Indirectly Inhibits Anterograde_Transport->Syntaxin5_Golgi Anterograde Transport Pathogen_Replication Pathogen Replication (e.g., Leishmania) Retrograde_Trafficking->Pathogen_Replication Facilitates

Caption: Proposed mechanism of DHQZ-36 action.

Leishmania_Infection_Workflow start Start seed_macrophages Seed Macrophages in 24-well plates start->seed_macrophages infect_macrophages Infect with Leishmania promastigotes seed_macrophages->infect_macrophages wash_cells Wash to remove extracellular parasites infect_macrophages->wash_cells add_dhqz36 Add DHQZ-36 at various concentrations wash_cells->add_dhqz36 incubate Incubate for 48-72h add_dhqz36->incubate fix_stain Fix and Stain (Giemsa) incubate->fix_stain analyze Microscopic Analysis: - % Infected Cells - Amastigotes/cell fix_stain->analyze calculate_ec50 Calculate EC50 analyze->calculate_ec50

Caption: Workflow for Leishmania infection assay.

IL6_Signaling_Modulation cluster_Macrophage Macrophage Leishmania Leishmania Infection IL6_Production IL-6 Production Leishmania->IL6_Production Suppresses DHQZ36 DHQZ-36 DHQZ36->Leishmania Inhibits Infection DHQZ36->IL6_Production Reverses Suppression IL6_Release IL-6 Release IL6_Production->IL6_Release

Caption: Modulation of IL-6 signaling by DHQZ-36.

Discussion and Future Directions

The available data strongly suggest that DHQZ-36 is a potent inhibitor of retrograde trafficking with promising activity against intracellular pathogens like Leishmania. Its ability to modulate host cytokine responses, specifically reversing IL-6 suppression, points to a broader immunomodulatory role that warrants further investigation.

Future research should focus on several key areas:

  • Target Validation: Directly confirming the interaction of DHQZ-36 with Sec16A and elucidating the precise molecular interactions.

  • Broad-Spectrum Activity: Investigating the efficacy of DHQZ-36 against other pathogens that utilize the retrograde trafficking pathway, such as certain viruses and bacterial toxins.

  • Downstream Signaling Effects: Characterizing the broader impact of DHQZ-36-mediated retrograde trafficking inhibition on other cellular pathways, including autophagy, ER stress responses, and cell proliferation.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of DHQZ-36 in animal models of infectious and inflammatory diseases.

References

A Technical Guide to Dihydroquinazolinone Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the synthesis, biological activity, and mechanisms of action of dihydroquinazolinone-based inhibitors, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

The 2,3-dihydroquinazolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their potential as inhibitors of a wide array of therapeutic targets, demonstrating activities ranging from anticancer and anti-inflammatory to neuroprotective and antimicrobial. This technical guide provides a comprehensive overview of recent advances in the field of dihydroquinazolinone inhibitors, tailored for researchers, scientists, and drug development professionals. Herein, we summarize key quantitative data, provide detailed experimental methodologies for crucial assays, and visualize the complex biological pathways these inhibitors modulate.

Quantitative Data Summary

The biological activity of dihydroquinazolinone derivatives is quantified through various metrics, most commonly the half-maximal inhibitory concentration (IC50) or the growth inhibition 50 (GI50). The following tables consolidate the reported inhibitory activities of various dihydroquinazolinone compounds against a range of biological targets.

Anticancer Activity

Dihydroquinazolinone derivatives have shown significant promise as anticancer agents, primarily through the inhibition of tubulin polymerization and various kinases.

Compound IDTarget Cell Line(s)IC50 / GI50 (µM)Mechanism of Action
CA1-e A2780 (Ovarian)22.76Cytotoxic
CA1-g A2780 (Ovarian)22.94Cytotoxic
Compound 3 HeLa, MDA-MB-231, PANC-1, A5490.09–0.21Growth Inhibition
Compound 4 HeLa, MDA-MB-231, PANC-1, A5490.296–1.743Growth Inhibition
Compound 32 HepG2, U251, PANC-1, A549, A375Not specified, but potentTubulin Polymerization Inhibitor
Compound 39 HT29, U87, A2780, H460, BE2-C< 0.05Tubulin Polymerization Inhibitor
Compound 51 VariousSub-µMBroad-spectrum cytotoxic
Compound 63 VariousSub-µMBroad-spectrum cytotoxic
Compound 64 VariousSub-µMTubulin Polymerization Inhibitor
Compound 65 VariousSub-µMBroad-spectrum cytotoxic
Enzyme Inhibition

Dihydroquinazolinones have been developed as potent inhibitors of several key enzymes implicated in a variety of diseases.

Compound IDTarget EnzymeIC50 (µM)Therapeutic Area
D9 TRPM23.7Neurological Disorders, Inflammation
2b Myeloperoxidase (MPO)0.1Inflammatory Diseases
1c Myeloperoxidase (MPO)0.8Inflammatory Diseases
8b Butyrylcholinesterase (BChE)0.045Alzheimer's Disease
8d Butyrylcholinesterase (BChE)0.062Alzheimer's Disease
K2V-9 Acetylcholinesterase (AChE)1.72Alzheimer's Disease
K2V-12 Acetylcholinesterase (AChE)1.10Alzheimer's Disease
7 Cyclin-Dependent Kinase 9 (CDK9)0.115Cancer
9 Cyclin-Dependent Kinase 9 (CDK9)0.131Cancer
25 Cyclin-Dependent Kinase 9 (CDK9)0.142Cancer
58 MurA (E. coli)8Antibacterial
Q1 Tyrosinase103Hyperpigmentation Disorders

Key Experimental Protocols

This section details the methodologies for key experiments frequently cited in the study of dihydroquinazolinone inhibitors.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the dihydroquinazolinone inhibitor and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.

Materials:

  • Tubulin (e.g., porcine brain tubulin)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • A temperature-controlled spectrophotometer

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the polymerization buffer, GTP, and the dihydroquinazolinone inhibitor at various concentrations.

  • Tubulin Addition: Add purified tubulin to each well to initiate the polymerization reaction.

  • Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of inhibitor-treated samples to a control (e.g., DMSO) and a known inhibitor (e.g., nocodazole) or promoter (e.g., paclitaxel).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with an inhibitor.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% cold ethanol

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Culture cells and treat them with the dihydroquinazolinone inhibitor for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

  • Data Analysis: Use appropriate software to generate a histogram of cell count versus DNA content to quantify the percentage of cells in each phase of the cell cycle.

Western Blot for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in apoptosis, such as cleaved PARP-1 and cleaved caspase-3, to confirm the induction of programmed cell death.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP-1, anti-cleaved caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Treat cells with the inhibitor, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Visualizing Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows relevant to dihydroquinazolinone inhibitors.

General Synthetic Workflow for 2,3-Dihydroquinazolin-4(1H)-ones

A common and efficient method for synthesizing the dihydroquinazolinone core involves a one-pot, three-component reaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product Isatoic Anhydride Isatoic Anhydride One-Pot Reaction One-Pot Reaction Isatoic Anhydride->One-Pot Reaction Primary Amine Primary Amine Primary Amine->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Dihydroquinazolinone Dihydroquinazolinone One-Pot Reaction->Dihydroquinazolinone Cyclocondensation

Caption: A generalized one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

EGFR Signaling Pathway and Potential Inhibition

The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation and a common target for anticancer drugs.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Dihydroquinazolinone Inhibitor Inhibitor->EGFR Blocks

Caption: Inhibition of the EGFR signaling cascade by dihydroquinazolinone derivatives.

Tubulin Polymerization and Cell Cycle Arrest

Many dihydroquinazolinone-based anticancer agents function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Tubulin_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Apoptosis Apoptosis M->Apoptosis Arrest leads to Tubulin α/β-Tubulin Dimers Microtubules Microtubules (Mitotic Spindle) Tubulin->Microtubules Polymerization Microtubules->M Required for Inhibitor Dihydroquinazolinone Inhibitor Inhibitor->Tubulin Inhibits Polymerization

Caption: Disruption of tubulin polymerization leads to mitotic arrest and apoptosis.

TRPM2-Mediated Cell Death Pathway

Transient Receptor Potential Melastatin 2 (TRPM2) is a calcium-permeable ion channel activated by oxidative stress, and its inhibition is a target for neuroprotective and anti-inflammatory therapies.

TRPM2_Pathway OxidativeStress Oxidative Stress (e.g., ROS) PARP PARP Activation OxidativeStress->PARP ADPR ADPR Production PARP->ADPR TRPM2 TRPM2 Channel ADPR->TRPM2 Activates Ca_influx Ca²⁺ Influx TRPM2->Ca_influx CellDeath Cell Death Ca_influx->CellDeath Triggers Inhibitor Dihydroquinazolinone Inhibitor Inhibitor->TRPM2 Blocks

Caption: Inhibition of the TRPM2 channel prevents oxidative stress-induced cell death.

This technical guide serves as a foundational resource for understanding the multifaceted nature of dihydroquinazolinone inhibitors. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.

DHQZ-36: A Potent Inhibitor of Shiga Toxin Retrograde Transport

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Shiga toxins (Stxs), produced by Shigella dysenteriae and certain strains of Escherichia coli, are potent bacterial toxins that cause severe and life-threatening illnesses, including hemorrhagic colitis and hemolytic-uremic syndrome (HUS). The cellular uptake and cytotoxicity of Shiga toxins are critically dependent on retrograde vesicular transport from the plasma membrane to the endoplasmic reticulum. This guide provides a detailed overview of the role of DHQZ-36, a small molecule inhibitor, in blocking this crucial transport pathway. We will delve into the molecular mechanism of action, present available quantitative data on its efficacy, detail relevant experimental protocols, and visualize the complex cellular pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of Shiga toxin pathogenesis and the development of novel therapeutics.

Introduction: The Threat of Shiga Toxin and the Promise of Retrograde Transport Inhibition

Shiga toxins belong to the AB5 family of bacterial toxins, characterized by a catalytic A subunit non-covalently associated with a pentameric B subunit. The B subunit (STxB) mediates binding to the globotriaosylceramide (Gb3) receptor on the surface of target cells, primarily vascular endothelial cells. Following endocytosis, the toxin-receptor complex is transported via a retrograde pathway from early endosomes to the trans-Golgi Network (TGN) and subsequently to the endoplasmic reticulum (ER). In the ER, the A subunit is cleaved and translocated to the cytosol, where it inactivates ribosomes by cleaving a specific adenine residue from the 28S rRNA of the 60S ribosomal subunit. This irreversible inactivation of ribosomes leads to the cessation of protein synthesis and, ultimately, cell death.

The absolute reliance of Shiga toxin on the retrograde transport pathway for its cytotoxic effect presents a compelling target for therapeutic intervention. Inhibiting this pathway would effectively neutralize the toxin's lethality by preventing it from reaching its cytosolic target. DHQZ-36 has emerged as a promising candidate in this area, identified as a potent inhibitor of retrograde trafficking.

DHQZ-36: A Structurally Optimized Retrograde Trafficking Inhibitor

DHQZ-36 is a dihydroquinazolinone derivative and a structurally optimized analog of the parent compound Retro-2cycl. While initial research focused on the antiviral properties of these compounds, their mechanism of action—the inhibition of retrograde transport—makes them broadly applicable to various pathogens and toxins that exploit this cellular pathway.

Mechanism of Action: Targeting the Endosome-to-Golgi Transport Machinery

The inhibitory effect of DHQZ-36 on Shiga toxin transport is understood through the well-characterized mechanism of its parent compound, Retro-2. Retro-2 has been shown to target Sec16A, a key component of the endoplasmic reticulum exit sites (ERES). This interaction indirectly leads to the mislocalization of syntaxin-5, a crucial SNARE protein, from the Golgi apparatus to the ER.

Syntaxin-5 is a component of a SNARE complex essential for the fusion of transport vesicles originating from early endosomes with the TGN. Another critical player in this process is the Golgi phosphoprotein 130 (GPP130), which functions as an endosomal receptor for the Shiga toxin B-subunit (STxB). The interaction between GPP130-bound STxB and the syntaxin-5-containing SNARE complex is a prerequisite for the successful delivery of the toxin to the Golgi.

By inducing the mislocalization of syntaxin-5, DHQZ-36 effectively disrupts this crucial interaction, leading to the accumulation of Shiga toxin in early endosomes and preventing its further transport to the Golgi and ER. This reroutes the toxin towards a degradative pathway, thus protecting the cell from its cytotoxic effects.

Quantitative Data on the Efficacy of DHQZ-36 and Related Compounds

For DHQZ-36, the following data highlights its potency as a retrograde trafficking inhibitor:

CompoundTarget/AssayIC50 / EC50Cell LineReference
DHQZ-36 JC polyomavirus infectivity8.1 µM-[1]
DHQZ-36 Human papillomavirus 16 infectivity24 µM-[1]
DHQZ-36 Leishmania amazonensis infection13.63 ± 2.58 µMMacrophages[2]
Retro-2 Shiga toxin 1 & 2 protection- (10-100 fold protection at 20 µM)HeLa

Note: The table summarizes available data. Specific IC50 values for DHQZ-36 against Shiga toxin are not currently published.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the role of inhibitors like DHQZ-36 in blocking Shiga toxin transport.

Shiga Toxin B-Subunit (STxB) Retrograde Transport Assay (Fluorescence Microscopy)

This assay visually tracks the intracellular localization of the Shiga toxin B-subunit to determine if it reaches the Golgi apparatus.

Materials:

  • HeLa cells

  • Fluorescently labeled Shiga toxin B-subunit (e.g., Cy3-STxB)

  • DHQZ-36 (or other inhibitor) dissolved in DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Antibodies against a Golgi marker (e.g., anti-GM130 or anti-Giantin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Inhibitor Treatment: Pre-incubate the cells with the desired concentration of DHQZ-36 (or DMSO as a vehicle control) in complete medium for 1-2 hours at 37°C.

  • Toxin Binding: Cool the cells to 4°C and incubate with medium containing fluorescently labeled STxB for 30 minutes to allow binding to the cell surface without internalization.

  • Internalization: Wash the cells with cold PBS to remove unbound toxin. Add pre-warmed medium containing DHQZ-36 and incubate at 37°C for 30-60 minutes to allow for internalization and transport.

  • Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature. Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 30 minutes. Incubate with the primary antibody against the Golgi marker for 1 hour. Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.

  • Imaging: Wash the coverslips and mount them on glass slides. Image the cells using a confocal microscope.

  • Analysis: Quantify the colocalization of the fluorescent STxB signal with the Golgi marker signal. A significant reduction in colocalization in DHQZ-36-treated cells compared to the control indicates inhibition of retrograde transport.

Protein Synthesis Inhibition Assay (Cytotoxicity Assay)

This assay measures the ability of an inhibitor to protect cells from the cytotoxic effects of Shiga toxin, which is a direct consequence of the A subunit reaching the cytosol and inhibiting protein synthesis.

Materials:

  • Vero or HeLa cells

  • Shiga toxin (Stx1 or Stx2)

  • DHQZ-36 (or other inhibitor)

  • Complete cell culture medium

  • Methionine-free medium

  • [³⁵S]-Methionine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to confluency.

  • Inhibitor and Toxin Treatment: Pre-incubate cells with various concentrations of DHQZ-36 for 1-2 hours. Then, add a predetermined lethal dose of Shiga toxin and incubate for 3-4 hours at 37°C.

  • Radiolabeling: Wash the cells and incubate them in methionine-free medium for 30 minutes to deplete intracellular methionine pools. Add [³⁵S]-Methionine to the medium and incubate for 1 hour to label newly synthesized proteins.

  • Protein Precipitation: Wash the cells with PBS and lyse them. Precipitate the proteins by adding cold 10% TCA.

  • Quantification: Wash the precipitate to remove unincorporated [³⁵S]-Methionine. Solubilize the precipitate and measure the radioactivity using a scintillation counter.

  • Analysis: The amount of incorporated [³⁵S]-Methionine is proportional to the rate of protein synthesis. An increase in radioactivity in DHQZ-36-treated cells compared to cells treated with toxin alone indicates protection from cytotoxicity and, by inference, inhibition of toxin transport.

Visualizing the Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, experimental workflows, and logical relationships involved in the action of DHQZ-36 on Shiga toxin transport.

Shiga_Toxin_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_transport Retrograde Transport Shiga Toxin Shiga Toxin Gb3 Receptor Gb3 Receptor Shiga Toxin->Gb3 Receptor Binding Early Endosome Early Endosome Gb3 Receptor->Early Endosome Endocytosis Ribosome Inactivation Ribosome Inactivation Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosome Inactivation->Protein Synthesis Inhibition Cell Death Cell Death Protein Synthesis Inhibition->Cell Death Golgi Apparatus Golgi Apparatus Early Endosome->Golgi Apparatus GPP130 & Syntaxin-5 dependent Endoplasmic Reticulum Endoplasmic Reticulum Golgi Apparatus->Endoplasmic Reticulum Endoplasmic Reticulum->Ribosome Inactivation Translocation of A-subunit DHQZ36_Mechanism DHQZ-36 DHQZ-36 Sec16A Sec16A DHQZ-36->Sec16A Inhibits Syntaxin-5 (ER) Syntaxin-5 (ER) DHQZ-36->Syntaxin-5 (ER) Causes mislocalization to Syntaxin-5 (Golgi) Syntaxin-5 (Golgi) Sec16A->Syntaxin-5 (Golgi) Maintains localization Endosome-Golgi Fusion Endosome-Golgi Fusion Syntaxin-5 (Golgi)->Endosome-Golgi Fusion Mediates Syntaxin-5 (ER)->Endosome-Golgi Fusion Cannot mediate Shiga Toxin Transport Blocked Shiga Toxin Transport Blocked Endosome-Golgi Fusion->Shiga Toxin Transport Blocked Is inhibited, leading to Experimental_Workflow cluster_fluorescence Fluorescence Microscopy Assay cluster_cytotoxicity Protein Synthesis Inhibition Assay F1 Treat cells with DHQZ-36 F2 Incubate with fluorescent STxB F1->F2 F3 Fix and stain for Golgi marker F2->F3 F4 Image and quantify colocalization F3->F4 C1 Treat cells with DHQZ-36 and Shiga toxin C2 Pulse-label with [35S]-Methionine C1->C2 C3 Precipitate proteins C2->C3 C4 Measure radioactivity C3->C4

References

investigating the molecular basis of DHQZ-36 activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Molecular Basis of DHQZ-36 Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular basis of action for DHQZ-36, a potent anti-leishmanial compound. It details the proposed mechanism of action, presents key quantitative data, outlines experimental protocols for its evaluation, and provides visual representations of its activity and experimental workflows.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. With limited effective treatments and rising drug resistance, there is an urgent need for novel therapeutics. DHQZ-36 is a structurally optimized analog of the retrograde trafficking inhibitor Retro-2cycl.[1][2] It has demonstrated superior potency against Leishmania parasites compared to its parent compound.[1][3] Unlike Retro-2cycl, which is cytostatic for Leishmania, DHQZ-36 is directly leishmanicidal, making it a promising candidate for drug development.[1][3] This document explores the current understanding of the molecular mechanisms that underpin the anti-leishmanial activity of DHQZ-36.

Molecular Basis of Action

The precise molecular target of DHQZ-36 in the context of Leishmania infection is an active area of research. However, studies on its parent compound, Retro-2, and hyperactive analogs like DHQZ36.1, provide strong evidence for its mechanism of action.[4] The prevailing hypothesis is that DHQZ-36 disrupts intracellular protein trafficking by targeting the ASNA1-mediated transmembrane domain recognition complex (TRC) pathway.

The TRC pathway is crucial for the post-translational targeting and insertion of tail-anchored (TA) proteins into the endoplasmic reticulum (ER).[4][5] Many of these TA proteins, including SNAREs, are essential for vesicle transport and fusion events within the cell. By inhibiting the delivery of newly synthesized TA proteins to the ER-targeting factor ASNA1, DHQZ-36 effectively disrupts retrograde trafficking.[4][5] This disruption is thought to interfere with the biogenesis and maintenance of the parasitophorous vacuole (PV), the specialized compartment where Leishmania parasites reside and replicate within host macrophages.[1][2] The shrinkage of the PV and direct toxicity to the parasite are the observed downstream effects of this molecular disruption.[1][2]

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_trafficking Vesicular Trafficking cluster_parasite Leishmania Parasite Outcome DHQZ36 DHQZ-36 ASNA1 ASNA1 (TRC40) DHQZ36->ASNA1 Inhibition ER_Membrane ER Membrane Insertion ASNA1->ER_Membrane TA Protein Delivery TA_Protein Tail-Anchored (TA) Protein (e.g., SNAREs) TA_Protein->ASNA1 Binding Ribosome Ribosome Ribosome->TA_Protein Translation Disrupted_Transport Disrupted Retrograde Transport ER_Membrane->Disrupted_Transport Leads to PV_Shrinkage Parasitophorous Vacuole Shrinkage Disrupted_Transport->PV_Shrinkage Causes Parasite_Death Parasite Death PV_Shrinkage->Parasite_Death

Caption: Proposed mechanism of DHQZ-36 action.

Quantitative Data: In Vitro Efficacy

DHQZ-36 has shown significant potency against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania. The half-maximal effective concentration (EC50) values have been determined through various in vitro assays.

CompoundLeishmania SpeciesAssay TypeEC50 (µM)Reference
DHQZ-36 L. amazonensisMacrophage Infection13.63 ± 2.58[1]
DHQZ-36 L. amazonensisPromastigote Viability (MTT)~15[2]
DHQZ-36 L. donovaniPromastigote Viability (MTT)~10[2]
Retro-2cyclL. amazonensisMacrophage Infection40.15[1]
MiltefosineL. amazonensisPromastigote Viability (MTT)~25[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of DHQZ-36.

Synthesis of DHQZ-36

The synthesis of DHQZ-36 and its analogs has been previously described.[1][2][6] A general approach, based on the synthesis of related dihydroquinazolinone derivatives, involves a microwave-assisted, one-pot, three-component reaction.

Protocol:

  • Combine equimolar amounts of the appropriate N-methyl-isatoic anhydride, an aminophenol, and a thiophenecarbaldehyde in acetic acid.

  • Heat the mixture in a microwave synthesizer (e.g., 130°C for 4 hours).

  • Dilute the crude mixture with an organic solvent like ethyl acetate.

  • Neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and stir vigorously.

  • Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by flash chromatography to yield the final product.

Leishmania Promastigote Viability Assay (MTT Assay)

This assay is used to determine the direct toxicity of DHQZ-36 to Leishmania promastigotes and to calculate the EC50 value.[2]

Protocol:

  • Culture Leishmania promastigotes (e.g., L. amazonensis or L. donovani) in appropriate media (e.g., M199) at 26°C until they reach the late logarithmic phase of growth.

  • Plate the promastigotes in a 96-well plate at a density of 1 x 10^6 parasites/well.

  • Add serial dilutions of DHQZ-36 (and control compounds like Miltefosine and Amphotericin B) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 26°C for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Add 50 µL of a lysis buffer (e.g., 10% SDS in 0.01 M HCl) to each well to solubilize the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of viable parasites relative to the vehicle control.

  • Determine the EC50 value by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis (e.g., in GraphPad Prism).[2]

Macrophage Infection Assay

This assay evaluates the efficacy of DHQZ-36 against the intracellular amastigote stage of the parasite.[1]

Protocol:

  • Culture a macrophage cell line (e.g., RAW264.7 or bone marrow-derived macrophages) on glass coverslips in a 24-well plate.

  • Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

  • Incubate for 4-6 hours to allow for phagocytosis.

  • Wash the cells with sterile PBS to remove non-phagocytosed promastigotes.

  • Add fresh culture medium containing serial dilutions of DHQZ-36 or control compounds.

  • Incubate the infected cells for an additional 24-48 hours at 37°C with 5% CO2.

  • Fix the cells with methanol and stain with Giemsa stain or DAPI for visualization of macrophage and parasite nuclei.

  • Using a light or fluorescence microscope, count the number of infected macrophages and the number of amastigotes per infected macrophage for at least 100 macrophages per coverslip.

  • Calculate the infection index (percentage of infected cells × average number of amastigotes per infected cell) and determine the EC50.

Measurement of Parasitophorous Vacuole (PV) Size

This protocol is used to quantify the effect of DHQZ-36 on the size of the PV.[1]

Protocol:

  • Follow the macrophage infection protocol as described above (Section 4.3).

  • After treatment with DHQZ-36, fix the cells.

  • Capture images of infected macrophages using a microscope equipped with a camera and imaging software.

  • Using the software's measurement tools, determine the area or diameter of at least 50 individual PVs for each treatment condition.

  • Compare the average PV size in DHQZ-36-treated cells to that in untreated control cells. Statistical significance can be determined using a Student's t-test.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an anti-leishmanial compound like DHQZ-36.

G cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Parasite Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis synthesis Chemical Synthesis of DHQZ-36 stock Stock Solution Preparation (in DMSO) synthesis->stock mtt_assay Promastigote Viability Assay (MTT) stock->mtt_assay infection_assay Macrophage Infection Assay stock->infection_assay promastigote_culture Leishmania Promastigote Culture promastigote_culture->mtt_assay ec50_calc EC50 Calculation (Non-linear Regression) mtt_assay->ec50_calc macrophage_culture Macrophage Culture macrophage_culture->infection_assay pv_measurement PV Size Measurement infection_assay->pv_measurement stat_analysis Statistical Analysis (e.g., t-test) pv_measurement->stat_analysis

Caption: Preclinical evaluation workflow for DHQZ-36.

Conclusion

DHQZ-36 represents a significant advancement in the search for novel anti-leishmanial drugs. Its dual action of directly killing the parasite and affecting the host cell environment required for parasite survival makes it a compelling candidate for further development. The proposed mechanism of action, involving the inhibition of the ASNA1/TRC pathway and subsequent disruption of retrograde protein trafficking, provides a solid foundation for future research. Further studies should focus on definitively identifying the direct binding partner of DHQZ-36 within the parasite or host cell and exploring its efficacy and safety in in vivo models of leishmaniasis.

References

Methodological & Application

DHQZ-36 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DHQZ-36 is a potent small molecule inhibitor of retrograde trafficking, demonstrating significant activity against various pathogens and in the modulation of cellular processes that rely on this pathway.[1] As a structural analog of Retro-2cycl, DHQZ-36 exhibits enhanced potency in inhibiting retrograde pathway-dependent phenomena.[1][2][3] These application notes provide detailed information on the solubility of DHQZ-36, protocols for the preparation of stock solutions, and an overview of its mechanism of action.

Physicochemical Properties and Solubility

DHQZ-36 is typically supplied as a solid powder.[4] Its molecular formula is C₂₁H₁₈F₂N₂OS, with a molecular weight of 384.44 g/mol .[4][5]

Table 1: DHQZ-36 Physicochemical Data

PropertyValueSource(s)
CAS Number 1542098-94-1[5]
Molecular Formula C₂₁H₁₈F₂N₂OS[4][5]
Molecular Weight 384.44 g/mol [4][5]
Appearance Solid powder[4]
Purity >98% (batch-specific)[4]

Table 2: DHQZ-36 Solubility and Storage

SolventSolubilityStorage of Stock SolutionSource(s)
DMSO Soluble-20°C for up to 1 month, -80°C for up to 6 months.[6]
Powder Not Applicable-20°C for up to 3 years, 4°C for up to 2 years.[6]

Note: While specific quantitative solubility data (e.g., mg/mL) is not consistently published, DHQZ-36 is readily soluble in DMSO. It is recommended to start with a common stock concentration (e.g., 10 mM) and adjust as needed. For some compounds, gentle warming and sonication may aid in dissolution.[7]

Experimental Protocols

Preparation of a 10 mM DHQZ-36 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of DHQZ-36 in dimethyl sulfoxide (DMSO).

Materials:

  • DHQZ-36 powder

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass of DHQZ-36:

    • Molecular Weight (MW) of DHQZ-36 = 384.44 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 384.44 g/mol x 1000 mg/g = 3.844 mg.

  • Weighing DHQZ-36:

    • Accurately weigh out approximately 3.84 mg of DHQZ-36 powder using an analytical balance and place it into a sterile microcentrifuge tube. Record the exact weight.

  • Dissolving in DMSO:

    • Calculate the precise volume of DMSO needed based on the actual weight of the DHQZ-36 powder.

      • Volume (µL) = (Mass (mg) / 384.44 g/mol ) / (10 mmol/L) x 1,000,000 µL/L

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the DHQZ-36 powder.

  • Solubilization:

    • Vortex the solution thoroughly until the DHQZ-36 powder is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) and brief sonication can be used to facilitate dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can affect cell viability.[8][9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Mechanism of Action: Inhibition of Retrograde Trafficking

DHQZ-36 is an inhibitor of the retrograde trafficking pathway.[6] This cellular process is responsible for the transport of molecules from the plasma membrane and endosomes to the trans-Golgi network (TGN) and ultimately to the endoplasmic reticulum (ER).[1] This pathway is utilized by various viruses and toxins for cellular entry and is also crucial for normal cellular functions.[1]

DHQZ-36 is a more potent analog of Retro-2, which has been shown to disrupt retrograde trafficking by inducing the dispersal of Syntaxin-5 (Stx5) from the Golgi apparatus.[1][10] Stx5 is a crucial SNARE protein involved in vesicle fusion at the Golgi. By altering the localization of Stx5, DHQZ-36 and its analogs are thought to inhibit the transport of cargo that relies on the retrograde pathway.[1]

Visualizations

G Experimental Workflow for DHQZ-36 Stock Solution Preparation cluster_0 Preparation cluster_1 Solubilization cluster_2 Storage & Use weigh Weigh DHQZ-36 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex sonicate Warm/Sonicate (if needed) vortex->sonicate aliquot Aliquot into smaller volumes sonicate->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute in culture medium for working solution store->dilute

Caption: Workflow for DHQZ-36 stock solution preparation.

G Proposed Mechanism of DHQZ-36 in Retrograde Trafficking Inhibition cluster_0 Normal Retrograde Trafficking cluster_1 Inhibition by DHQZ-36 endosome Endosome with Cargo golgi Golgi Apparatus endosome->golgi Transport er Endoplasmic Reticulum golgi->er Transport stx5_golgi Syntaxin-5 (Stx5) (localized at Golgi) golgi->stx5_golgi dhqz36 DHQZ-36 stx5_dispersed Dispersed Syntaxin-5 dhqz36->stx5_dispersed Induces dispersal blocked_transport Blocked Retrograde Transport stx5_dispersed->blocked_transport Leads to

Caption: DHQZ-36 disrupts retrograde trafficking via Syntaxin-5.

References

Application Notes and Protocols for DHQZ-36 In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data for a compound designated "DHQZ-36." The following application notes and protocols are provided as a generalized template based on the characteristics of structurally related 2,3-dihydroquinazolin-4(1H)-one derivatives, which have been investigated for their potential as in vitro anticancer agents. All concentrations and experimental conditions provided are hypothetical and must be empirically determined and optimized for the specific molecule DHQZ-36 in your chosen experimental system.

Introduction

DHQZ-36 is presumed to be a member of the 2,3-dihydroquinazolin-4(1H)-one class of small molecules. Compounds within this class have demonstrated a range of biological activities, including anticancer properties, often through the inhibition of tubulin polymerization.[1][2][3] These notes provide a starting point for researchers and drug development professionals to investigate the in vitro efficacy and mechanism of action of DHQZ-36.

Presumed Mechanism of Action: Based on related compounds, DHQZ-36 may function as a tubulin polymerization inhibitor.[1][2][3] This action would disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.

DHQZ36_Signaling_Pathway DHQZ36 DHQZ-36 Tubulin α/β-Tubulin Dimers DHQZ36->Tubulin Binds to Colchicine Site (Hypothesized) Microtubules Microtubule Polymerization DHQZ36->Microtubules Inhibits Tubulin->Microtubules Disruption Disruption of Microtubule Dynamics Microtubules->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Hypothesized signaling pathway for DHQZ-36.

Materials and Reagents

  • DHQZ-36: Stock solution prepared in sterile DMSO (e.g., 10 mM). Store at -20°C or -80°C.

  • Cell Lines: Appropriate cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293, MCF-10A).

  • Cell Culture Medium: As recommended for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Reagents for Assays:

    • Cell Viability: MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay kits.

    • Apoptosis: Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

    • Cell Cycle: PI/RNase staining buffer.

    • Western Blotting: Primary antibodies (e.g., anti-β-tubulin, anti-cleaved PARP, anti-caspase-3, anti-cyclin B1, anti-phospho-histone H3) and appropriate secondary antibodies.

    • Tubulin Polymerization: Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

Quantitative Data Summary

The following tables present hypothetical data for DHQZ-36 based on typical results for this class of compounds. These values must be experimentally determined.

Table 1: In Vitro Cytotoxicity of DHQZ-36 (IC50 Values)

Cell LineCancer TypeHypothetical IC50 (µM) after 72h
A549Lung Carcinoma1.5
HeLaCervical Carcinoma0.8
MCF-7Breast Adenocarcinoma2.1
HEK293Normal Kidney> 50

Table 2: Summary of In Vitro Effects of DHQZ-36

AssayCell LineTreatment ConcentrationHypothetical Result
Cell Cycle AnalysisHeLa1 µM (24h)60% increase in G2/M phase population
Apoptosis AssayHeLa1.5 µM (48h)45% of cells are Annexin V positive
Tubulin PolymerizationIn vitro assay5 µM70% inhibition of tubulin assembly

Experimental Protocols

Cell Viability (MTT) Assay

This protocol determines the concentration of DHQZ-36 that inhibits cell growth by 50% (IC50).

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_read Readout Seed Seed cells in 96-well plate Incubate1 Incubate 24h (adherence) Seed->Incubate1 Treat Add serial dilutions of DHQZ-36 Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT reagent (Incubate 2-4h) Incubate2->Add_MTT Add_Solvent Add solubilization solvent (e.g., DMSO) Add_MTT->Add_Solvent Read Read absorbance at 570 nm Add_Solvent->Read

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of DHQZ-36 in culture medium. A suggested starting range is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of DHQZ-36 on cell cycle progression.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with DHQZ-36 at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer.

  • Data Acquisition: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.

  • Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of DHQZ-36 on the assembly of purified tubulin into microtubules.

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare DHQZ-36 at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion) and a negative control (e.g., nocodazole for inhibition).

  • Assay Initiation: In a 96-well plate, mix the tubulin solution with the test compounds.

  • Polymerization Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Analysis: Plot the absorbance against time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of DHQZ-36-treated samples to the controls to determine its inhibitory or enhancing effect.

Troubleshooting and Optimization

  • Solubility Issues: If DHQZ-36 precipitates in the culture medium, try using a lower concentration of DMSO in the stock solution or preparing fresh dilutions immediately before use.

  • High IC50 Values: If the compound shows low potency, consider increasing the treatment duration or using a more sensitive cell line.

  • Inconsistent Results: Ensure consistent cell seeding densities and proper mixing of reagents. Passage cell lines for a limited number of times to avoid phenotypic drift.

  • Concentration Selection: The optimal working concentration will vary between cell lines and assays. It is crucial to perform dose-response experiments for each new experimental setup to identify the most appropriate concentration range. Generally, for mechanistic studies, concentrations around the IC50 value are a good starting point.

References

Application Notes and Protocols for DHQZ-36 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "DHQZ-36" is associated with multiple distinct experimental compounds. To ensure clarity and accurate application, this document provides detailed notes and protocols for three separate molecules that may be identified by similar nomenclature: a DHX36-targeting PROTAC (rG4-PROTAC), a quinazolinone derivative DHQZ-17, and a retrograde trafficking inhibitor, DHQZ 36. Each compound has a unique mechanism of action and requires specific cell lines and experimental setups.

Section 1: DHX36-Targeting PROTAC (rG4-PROTAC) for DHX36 Degradation

The most prominently described molecule in recent literature is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of DEAH-Box Helicase 36 (DHX36). DHX36 is an RNA helicase that resolves G-quadruplex structures and is often overexpressed in cancer cells, including lung and cervical cancer.

Suitable Cell Lines

HeLa (human cervical cancer) cells have been successfully used to demonstrate the efficacy of this PROTAC. Given that DHX36 is implicated in other cancers, the following cell lines are also suggested for further investigation:

  • A549 (Human lung carcinoma): Suitable for studying the effects of DHX36 degradation in the context of lung cancer.

  • C33A (Human cervical cancer): An alternative HPV-negative cervical cancer cell line.

  • K-562 (Human chronic myelogenous leukemia): Has been used to show the degradation of RHAU (DHX36) by other G4-PROTACs.

Quantitative Data Summary
CompoundCell LineTargetKey Quantitative DataReference
rG4-PROTAC (rG4_A)HeLaDHX36>90% DHX36 degradation at 62.5 nM
rG4_P_PEG1_C2HeLaDHX36~50% DHX36 degradation at 125-500 nM

Signaling Pathway and Experimental Workflow

DHX36_PROTAC_Mechanism DHX36 PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC rG4-PROTAC DHX36 DHX36 Protein PROTAC->DHX36 Binds to DHX36 E3 E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3 Recruits E3 Ligase Proteasome Proteasome DHX36->Proteasome Targeted for Degradation E3->DHX36 Polyubiquitinates Ub Ubiquitin Degraded_DHX36 Degraded DHX36 (Peptides) Proteasome->Degraded_DHX36 Degrades

Caption: Mechanism of DHX36 degradation by rG4-PROTAC.

Western_Blot_Workflow Western Blot Workflow for DHX36 Degradation A Seed HeLa cells (1 x 10^5 cells/well in 12-well plate) B Incubate overnight A->B C Transfect with rG4-PROTAC (various concentrations) B->C D Incubate for 24 hours C->D E Lyse cells in RIPA buffer (+ protease inhibitors) D->E F Quantify protein concentration (BCA assay) E->F G Perform SDS-PAGE (30 ng protein/lane) F->G H Transfer to PVDF membrane G->H I Block membrane (5% non-fat milk) H->I J Incubate with primary antibody (anti-DHX36) I->J K Incubate with HRP-conjugated secondary antibody J->K L Detect with ECL and image K->L

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocol: DHX36 Degradation via Western Blot

1. Cell Culture and Treatment: a. Seed 1 x 10^5 HeLa cells per well in a 12-well plate and culture overnight in appropriate growth medium. b. Transfect cells with varying concentrations of rG4-PROTAC (e.g., 0, 15.6, 31.2, 62.5, 125, 250, and 500 nM) using a suitable transfection reagent like Lipofectamine 2000. c. Incubate the treated cells for 24 hours at 37°C in a CO2 incubator.

2. Cell Lysis and Protein Quantification: a. Aspirate the culture medium and wash the cells with ice-cold PBS. b. Lyse the cells by adding RIPA buffer supplemented with a protease inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting: a. Prepare protein samples by mixing 30 ng of total protein with Laemmli sample buffer and boiling for 5 minutes. b. Load the samples onto an 8% SDS-PAGE gel and run at 100V for 15 minutes, followed by 120V for 40 minutes. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against DHX36 overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. j. Use a loading control, such as GAPDH or β-actin, to normalize the results.

Section 2: DHQZ-17 for HNF4A Inhibition in Head and Neck Cancer

DHQZ-17 is a 2,3-dihydroquinazolinone derivative identified as a potent inhibitor of the transcription factor Hepatocyte Nuclear Factor 4 Alpha (HNF4A). It has demonstrated anticancer activity in head and neck squamous cell carcinoma.[1]

Suitable Cell Lines
  • SCC131 (Human head and neck squamous cell carcinoma): The primary cell line used to characterize the anticancer effects of DHQZ-17.[1]

Quantitative Data Summary
CompoundCell LineTargetKey Quantitative DataReference
DHQZ-17SCC131HNF4AIC50 of 1.75 µM[1]

Experimental Workflows

Cytotoxicity_Assay_Workflow Cytotoxicity (MTT) Assay Workflow A Seed SCC131 cells in 96-well plate B Incubate for 24 hours A->B C Treat with DHQZ-17 (serial dilutions) B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Incubate for 2 hours in the dark G->H I Read absorbance at 570 nm H->I

Caption: Workflow for determining the cytotoxicity of DHQZ-17.

Apoptosis_Assay_Workflow Apoptosis (Annexin V) Assay Workflow A Seed SCC131 cells in 6-well plate B Incubate for 24 hours A->B C Treat with DHQZ-17 (e.g., IC50 concentration) B->C D Incubate for 24-48 hours C->D E Harvest cells (including supernatant) D->E F Wash with PBS E->F G Resuspend in Annexin V binding buffer F->G H Add Annexin V-FITC and Propidium Iodide (PI) G->H I Incubate for 15 minutes in the dark H->I J Analyze by flow cytometry I->J

Caption: Workflow for assessing apoptosis induction by DHQZ-17.

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay): a. Seed SCC131 cells in a 96-well plate at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of DHQZ-17 (e.g., ranging from 0.1 to 100 µM) and a vehicle control (DMSO). c. Incubate for 48-72 hours. d. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. e. Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals. f. Read the absorbance at 570 nm using a microplate reader. g. Calculate the IC50 value from the dose-response curve.

2. Apoptosis Assay (Annexin V Staining): a. Seed SCC131 cells in 6-well plates and treat with DHQZ-17 at its IC50 concentration for 24-48 hours. b. Harvest both adherent and floating cells. c. Wash the cells with cold PBS. d. Resuspend the cells in Annexin V binding buffer. e. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. f. Incubate for 15 minutes at room temperature in the dark. g. Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

3. HNF4A Inhibition Analysis (qPCR): a. Treat SCC131 cells with DHQZ-17 as described above. b. Extract total RNA from the cells using a suitable kit. c. Synthesize cDNA by reverse transcription. d. Perform quantitative PCR (qPCR) using primers for HNF4A and its known target genes. e. Normalize the expression levels to a housekeeping gene (e.g., GAPDH, ACTB). f. Analyze the relative change in gene expression in DHQZ-17-treated cells compared to control-treated cells.

Section 3: this compound as a Retrograde Trafficking Inhibitor

This compound is an analog of the retrograde trafficking inhibitor Retro-2. It has shown efficacy in inhibiting the infection of host cells by pathogens that rely on this pathway, such as certain viruses and intracellular parasites.

Suitable Cell Lines
  • RAW 264.7 (Mouse macrophage-like): Used to demonstrate the inhibitory effect of this compound on Leishmania amazonensis infection.[2]

  • SVG-A (Human glial): A suitable host cell line for JC polyomavirus (JCPyV) infection assays.[3]

  • 293FT (Human embryonic kidney): Commonly used for the production of human papillomavirus (HPV) pseudoviruses for infectivity assays.

Quantitative Data Summary
CompoundCell LineTarget ApplicationKey Quantitative DataReference
This compoundRAW 264.7Leishmania amazonensis infectionEC50 of 13.63 ± 2.58 µM[2]
This compoundNot specifiedJC polyomavirus (JCPyV) infectivityIC50 of 8.1 µM[1]
This compoundNot specifiedHuman papillomavirus 16 (HPV16) infectivityIC50 of 24 µM[1]

Experimental Workflow

Viral_Infectivity_Assay_Workflow Viral Infectivity Assay Workflow A Seed host cells (e.g., SVG-A) in 96-well plate B Pre-treat cells with this compound (serial dilutions) for 1 hour A->B C Infect cells with virus (e.g., JCPyV) B->C D Incubate for 48-72 hours C->D E Fix and permeabilize cells D->E F Stain for viral protein (e.g., VP1) with a specific antibody E->F G Stain with a fluorescent secondary antibody and a nuclear stain F->G H Quantify infected cells via fluorescence microscopy or flow cytometry G->H

Caption: General workflow for viral infectivity inhibition assay.

Experimental Protocols

1. JC Polyomavirus (JCPyV) Infectivity Assay: a. Seed SVG-A cells in a 96-well plate to achieve ~70% confluency on the day of infection.[3] b. Pre-treat the cells with various concentrations of this compound or a vehicle control for 1 hour at 37°C.[3] c. Infect the cells with JCPyV at a predetermined multiplicity of infection (MOI).[3] d. After a 1-hour incubation, add back the medium containing the respective concentrations of this compound. e. Incubate the plates for 72 hours at 37°C.[3] f. Fix the cells with 4% paraformaldehyde. g. Perform immunofluorescence staining for a viral protein (e.g., VP1) to identify infected cells. h. Quantify the percentage of infected cells by fluorescence microscopy or a high-content imaging system.

2. HPV16 Pseudovirus Neutralization Assay: a. Pseudovirus Production: Co-transfect 293FT cells with plasmids encoding HPV16 L1 and L2 capsid proteins and a reporter plasmid (e.g., expressing GFP or luciferase). Harvest and purify the pseudoviruses. b. Infection Assay: i. Seed 293FT or another susceptible cell line in a 96-well plate. ii. In a separate plate, serially dilute this compound. iii. Mix the diluted this compound with a fixed amount of HPV16 pseudovirus and incubate for 1 hour at 4°C. iv. Transfer the pseudovirus-compound mixture to the cells. v. Incubate for 72 hours at 37°C. vi. Measure the reporter gene expression (e.g., GFP-positive cells by flow cytometry or luciferase activity with a luminometer). vii. Calculate the percentage of infection inhibition relative to the virus-only control.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions, cell lines, and reagent sources. Always refer to the original publications for more detailed information.

References

Application Notes and Protocols: DHQZ-36 Administration in a Mouse Model of Progressive Multifocal Leukoencephalopathy (PML)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progressive Multifocal Leukoencephalopathy (PML) is a rare and often fatal demyelinating disease of the central nervous system caused by the reactivation of the John Cunningham polyomavirus (JCPyV).[1][2] Currently, there are no approved antiviral therapies specifically for PML, and treatment is primarily focused on restoring immune function.[3] DHQZ-36 has emerged as a promising small molecule inhibitor of retrograde trafficking, a critical pathway for JCPyV entry into host cells.[4][5][6] By blocking this pathway, DHQZ-36 has the potential to prevent viral infection and replication, offering a novel therapeutic strategy for PML.

These application notes provide a detailed, albeit hypothetical, protocol for the administration of DHQZ-36 in a mouse model of PML. The methodologies described are based on the known mechanism of DHQZ-36 and established practices in preclinical neuropharmacology research. Researchers should note that these protocols are intended as a starting point and will require optimization for specific experimental conditions.

Mechanism of Action of DHQZ-36

DHQZ-36 is a potent inhibitor of retrograde trafficking.[4][5][6] This cellular process is exploited by various pathogens, including JCPyV, to travel from the cell periphery to the nucleus, where viral replication occurs. The proposed mechanism involves the disruption of vesicle transport from the endosomes to the Golgi apparatus and subsequently to the endoplasmic reticulum. By inhibiting this pathway, DHQZ-36 effectively prevents the viral genome from reaching the nucleus, thereby halting the infection at an early stage.

DHQZ36_Mechanism cluster_cell Host Cell JCPyV JCPyV Receptor Cell Surface Receptor JCPyV->Receptor 1. Attachment & Entry Endosome Endosome Receptor->Endosome 2. Endocytosis Golgi Golgi Apparatus Endosome->Golgi 3. Retrograde Trafficking ER Endoplasmic Reticulum Golgi->ER Nucleus Nucleus ER->Nucleus 4. Nuclear Entry Replication Viral Replication Nucleus->Replication DHQZ36 DHQZ-36 DHQZ36->Endosome Inhibits

Figure 1: Proposed mechanism of action of DHQZ-36 in inhibiting JCPyV infection.

Mouse Model of PML

Due to the human-specific tropism of JCPyV, standard mouse models are not susceptible to infection. A commonly used and effective model involves the engraftment of human glial progenitor cells (GPCs) into immunodeficient mice. This creates a chimeric mouse brain with human glial cells that can be productively infected by JCPyV, leading to a PML-like pathology.

Experimental Protocols

Preparation of DHQZ-36 Formulation

Based on available in vitro data and common formulation strategies for poorly soluble compounds, several oral formulations can be considered. The selection of the vehicle should be based on preliminary tolerability studies.

Table 1: Example DHQZ-36 Formulations for Oral Administration

Formulation IDVehicle CompositionDHQZ-36 Concentration (mg/mL)Notes
F110% DMSO, 40% PEG300, 50% Saline1, 5, 10Standard formulation for initial studies.
F20.5% (w/v) Carboxymethylcellulose (CMC) in water1, 5, 10Suspension for compounds with low solubility.
F320% Captisol® in water1, 5, 10Solubilizing agent for improved bioavailability.

Note: All formulations should be prepared fresh daily and protected from light.

DHQZ-36 Administration in a PML Mouse Model

This protocol outlines a hypothetical study to evaluate the prophylactic efficacy of DHQZ-36.

Experimental Workflow:

Figure 2: Experimental workflow for prophylactic evaluation of DHQZ-36.

Detailed Protocol:

  • Animals: Utilize immunodeficient mice (e.g., NOD/SCID) engrafted with human GPCs at 2-3 months of age.

  • Grouping: Randomly assign mice to treatment and control groups (n=10 per group).

  • Treatment:

    • Administer DHQZ-36 or vehicle control via oral gavage once daily for 21 days.

    • Example dose levels for DHQZ-36: 10, 30, and 100 mg/kg.

  • JCPyV Infection:

    • On day 7 of treatment, intracerebrally inject a standardized dose of JCPyV into the white matter of the right cerebral hemisphere.

  • Monitoring:

    • Record body weight and clinical signs (e.g., motor deficits, lethargy) daily.

  • Endpoint Analysis (Day 21 post-infection):

    • Perfuse mice and collect brains for analysis.

    • Histopathology: Assess demyelination (e.g., Luxol Fast Blue staining) and viral protein expression (e.g., immunohistochemistry for SV40 Large T antigen).

    • Viral Load: Quantify JCPyV DNA in brain tissue by qPCR.

    • Biomarker Analysis: Measure relevant cytokine and chemokine levels in brain homogenates.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 2: Hypothetical Efficacy Data for DHQZ-36 in a PML Mouse Model

Treatment GroupMean Clinical Score (± SEM)% Body Weight Change (± SEM)JCPyV DNA (log10 copies/mg tissue ± SEM)Demyelination Score (± SEM)
Vehicle Control3.5 ± 0.4-15.2 ± 2.16.8 ± 0.33.8 ± 0.3
DHQZ-36 (10 mg/kg)2.8 ± 0.5-10.5 ± 1.85.9 ± 0.43.1 ± 0.4
DHQZ-36 (30 mg/kg)1.5 ± 0.3-5.1 ± 1.24.2 ± 0.21.8 ± 0.2
DHQZ-36 (100 mg/kg)0.8 ± 0.2-1.8 ± 0.92.5 ± 0.10.9 ± 0.1
Uninfected Control0.0 ± 0.0+2.5 ± 0.5Undetectable0.0 ± 0.0

Clinical Score: 0=normal, 1=mild ataxia, 2=moderate ataxia, 3=severe ataxia/paresis, 4=moribund. Demyelination Score: 0=none, 1=mild, 2=moderate, 3=severe, 4=extensive.

Conclusion

DHQZ-36 represents a promising therapeutic candidate for the treatment of PML due to its targeted inhibition of viral retrograde trafficking. The protocols and data presented here provide a foundational framework for the preclinical evaluation of DHQZ-36 in a relevant mouse model of PML. Further studies will be necessary to optimize dosing regimens, evaluate therapeutic efficacy (post-infection treatment), and assess the pharmacokinetic and safety profiles of DHQZ-36. These investigations will be crucial in advancing this compound towards clinical development for this devastating neurological disease.

References

Application Notes and Protocols for DHQZ-36 in a Leishmania Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and safe antileishmanial drugs is a global health priority. DHQZ-36 is a novel small molecule inhibitor of retrograde trafficking that has shown promising activity against Leishmania parasites.[1][2] These application notes provide a comprehensive overview of the in vitro and potential in vivo applications of DHQZ-36 in a Leishmania infection model, along with detailed protocols for its evaluation.

Mechanism of Action

DHQZ-36 is an analog of Retro-2cycl and functions as a potent inhibitor of the retrograde trafficking pathway.[1][2] This cellular pathway is crucial for the transport of proteins and lipids from the endosomes to the Golgi apparatus and the endoplasmic reticulum. While the precise molecular target of DHQZ-36 in Leishmania has not been definitively identified, it is suggested that the parasite's retrograde trafficking machinery is more sensitive to this inhibitor than that of mammalian cells.[1][2] The parent compound, Retro-2, has been shown to cause the dispersal of the Golgi t-SNARE syntaxin-5 (Stx5), disrupting the proper functioning of the Golgi apparatus. It is hypothesized that DHQZ-36 employs a similar mechanism, thereby interfering with essential cellular processes in the parasite, leading to its death.[1][2]

Proposed mechanism of DHQZ-36 action.

Data Presentation

In Vitro Efficacy of DHQZ-36 against Leishmania
CompoundLeishmania SpeciesAssay TypeEC50 (µM)Reference
DHQZ-36L. amazonensisPromastigote Viability13.63 ± 2.58[1][2]
DHQZ-36L. donovaniPromastigote Viability24.7 ± 4.6[2]
DHQZ-36L. amazonensisIntracellular Amastigotes~5[1]
Miltefosine (Control)L. amazonensisPromastigote Viability40.15 (EC50 of Retro-2cycl)[1]
Miltefosine (Control)L. donovaniPromastigote Viability12.34 ± 2.22[2]
Cytotoxicity of DHQZ-36
CompoundCell LineAssay TypeResultReference
DHQZ-36Mammalian CellsNot specifiedNon-toxic at effective concentrations[1][2]

Experimental Protocols

In Vitro Promastigote Susceptibility Assay

This protocol determines the direct effect of DHQZ-36 on the viability of Leishmania promastigotes.

Materials:

  • Leishmania promastigotes (e.g., L. amazonensis, L. donovani) in logarithmic growth phase

  • M199 medium (or other suitable Leishmania culture medium) supplemented with 10% Fetal Bovine Serum (FBS)

  • DHQZ-36 stock solution (in DMSO)

  • Miltefosine (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Incubator (26°C)

  • Microplate reader

Procedure:

  • Harvest logarithmic phase promastigotes and adjust the concentration to 1 x 10^6 parasites/mL in fresh culture medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of DHQZ-36 and miltefosine in culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a no-drug control.

  • Incubate the plate at 26°C for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight at room temperature in the dark.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of viability against the drug concentration.

Promastigote Susceptibility Assay Workflow start Start prep_parasites Prepare Promastigote Suspension (1x10^6/mL) start->prep_parasites plate_parasites Plate Parasites (100 µL/well) prep_parasites->plate_parasites add_compounds Add Serial Dilutions of DHQZ-36 and Controls (100 µL/well) plate_parasites->add_compounds incubate1 Incubate at 26°C for 72 hours add_compounds->incubate1 add_mtt Add MTT Solution (20 µL/well) incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 add_solubilization Add Solubilization Solution (100 µL/well) incubate2->add_solubilization incubate3 Incubate Overnight add_solubilization->incubate3 read_plate Read Absorbance at 570 nm incubate3->read_plate analyze Calculate EC50 read_plate->analyze end End analyze->end

Workflow for the in vitro promastigote susceptibility assay.
Macrophage Infection and Intracellular Amastigote Susceptibility Assay

This protocol assesses the efficacy of DHQZ-36 against the clinically relevant intracellular amastigote stage of Leishmania.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete culture medium for macrophages (e.g., DMEM or RPMI 1640 with 10% FBS)

  • Stationary-phase Leishmania promastigotes

  • DHQZ-36 stock solution (in DMSO)

  • Amphotericin B (positive control)

  • 24-well plates with coverslips

  • Giemsa stain

  • Microscope

Procedure:

  • Seed macrophages (e.g., 2 x 10^5 cells/well) onto coverslips in 24-well plates and allow them to adhere overnight.

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 4-6 hours to allow phagocytosis.

  • Wash the wells with pre-warmed PBS to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of DHQZ-36 or Amphotericin B. Include a vehicle control.

  • Incubate the plates at 37°C with 5% CO2 for 48-72 hours.

  • Fix the coverslips with methanol and stain with Giemsa.

  • Mount the coverslips on microscope slides and examine under oil immersion.

  • Determine the percentage of infected macrophages and the number of amastigotes per 100 macrophages.

  • Calculate the EC50 based on the reduction in parasite burden.

Intracellular Amastigote Assay Workflow start Start seed_macrophages Seed Macrophages on Coverslips start->seed_macrophages infect_macrophages Infect with Promastigotes (10:1 ratio) seed_macrophages->infect_macrophages wash_cells Wash to Remove Extracellular Parasites infect_macrophages->wash_cells add_compounds Add DHQZ-36/ Controls wash_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate fix_stain Fix and Stain with Giemsa incubate->fix_stain microscopy Microscopic Examination fix_stain->microscopy quantify Quantify Infection Rate and Parasite Load microscopy->quantify analyze Calculate EC50 quantify->analyze end End analyze->end

Workflow for the intracellular amastigote susceptibility assay.
In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis (Adapted Protocol)

This is a generalized protocol that should be adapted and optimized based on the specific Leishmania species and mouse strain.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Stationary-phase Leishmania amazonensis promastigotes

  • DHQZ-36 formulated for in vivo administration

  • Vehicle control

  • Positive control drug (e.g., meglumine antimoniate)

  • Calipers

  • Materials for parasite quantification (e.g., limiting dilution assay)

Procedure:

  • Infect BALB/c mice subcutaneously in the footpad with 1 x 10^6 stationary-phase promastigotes.

  • Monitor the development of lesions weekly by measuring the footpad swelling with calipers.

  • Once lesions are established (e.g., 3-4 weeks post-infection), randomize mice into treatment groups (Vehicle, DHQZ-36, Positive Control).

  • Administer DHQZ-36 and controls according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection for 2-4 weeks). The optimal dose and route of administration for DHQZ-36 need to be determined in preliminary studies.

  • Continue to measure lesion size weekly throughout the treatment period.

  • At the end of the treatment, euthanize the mice and collect the infected footpads and draining lymph nodes.

  • Determine the parasite burden in the tissues using a limiting dilution assay or quantitative PCR.

  • Compare the lesion size and parasite load between the treatment groups to evaluate the efficacy of DHQZ-36.

Mammalian Cell Cytotoxicity Assay

This protocol is to assess the toxicity of DHQZ-36 to host cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete culture medium

  • DHQZ-36 stock solution (in DMSO)

  • Doxorubicin (positive control for cytotoxicity)

  • MTT solution

  • Solubilization solution

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed macrophages (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of DHQZ-36 and doxorubicin to the wells. Include a vehicle control.

  • Incubate the plate at 37°C with 5% CO2 for 24-48 hours.

  • Perform the MTT assay as described in the promastigote susceptibility protocol (steps 5-7).

  • Calculate the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50 for mammalian cells / EC50 for amastigotes).

Conclusion

DHQZ-36 represents a promising starting point for the development of new antileishmanial drugs with a novel mechanism of action. The provided protocols offer a framework for the comprehensive evaluation of its efficacy and safety in preclinical models. Further studies are warranted to elucidate its precise molecular target in Leishmania and to optimize its pharmacological properties for in vivo applications.

References

Application Notes and Protocols: Measuring DHQZ-36 Efficacy in a Pseudovirus Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHQZ-36 is a potent small molecule inhibitor of retrograde trafficking, a fundamental cellular process that various pathogens exploit for entry and infection. As a structural analog of Retro-2, DHQZ-36 has demonstrated significant antiviral activity against non-enveloped viruses such as human polyomavirus (JCPyV) and human papillomavirus (HPV16).[1][2] Its mechanism of action, which involves targeting host cellular factors rather than viral proteins, suggests a broad-spectrum potential against viruses that rely on the retrograde transport pathway for infection.[2] This application note provides detailed protocols for evaluating the efficacy of DHQZ-36 against viral entry using a pseudovirus-based neutralization assay.

Pseudovirus assays are a safe and effective tool for studying viral entry and for screening antiviral compounds. These assays utilize replication-defective viral particles that carry a reporter gene (e.g., luciferase or green fluorescent protein) and are pseudotyped with the envelope proteins of a target virus. The level of reporter gene expression is directly proportional to the efficiency of viral entry into host cells.

Principle of the Assay

The pseudovirus neutralization assay for DHQZ-36 is designed to quantify the dose-dependent inhibition of viral entry. The compound is pre-incubated with target cells before the addition of pseudoviruses. If DHQZ-36 effectively blocks the retrograde trafficking pathway, the pseudoviruses will be unable to reach the necessary cellular compartments for successful infection, resulting in a reduction of reporter gene expression. The 50% inhibitory concentration (IC50) can then be calculated to determine the potency of DHQZ-36.

Data Presentation

The following table summarizes the reported efficacy of DHQZ-36 in inhibiting pseudovirus infectivity.

CompoundVirusTarget Cell LineIC50 (µM)Fold Improvement over Retro-2cycl
DHQZ-36 JCPyV PseudovirusSVG-A8.1~6.7
DHQZ-36 HPV16 PseudovirusHeLaM24~6.7
Retro-2cyclJCPyV PseudovirusSVG-A54-
Retro-2cyclHPV16 PseudovirusHeLaM160-

Data extracted from Nelson et al., 2014.[2]

Experimental Protocols

Pseudovirus Production

This protocol describes the generation of lentiviral pseudoparticles expressing the capsid proteins of the virus of interest (e.g., JCPyV VP1 or HPV16 L1/L2) and a luciferase reporter gene.

Materials:

  • HEK293T cells

  • DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • Packaging plasmid (e.g., pCMVΔR8.2)

  • Reporter plasmid (e.g., pHR'CMV-Luc)

  • Viral protein expression plasmid (e.g., for JCPyV VP1 or HPV16 L1/L2)

  • 0.45 µm syringe filters

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask so that they reach 70-80% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In a sterile tube, mix the packaging, reporter, and viral protein expression plasmids in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection: Replace the medium on the HEK293T cells with fresh, pre-warmed complete medium. Add the transfection complex dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Harvesting Pseudovirus:

    • Collect the cell culture supernatant containing the pseudoviruses.

    • Centrifuge at 3,000 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Aliquot the pseudovirus and store at -80°C.

Pseudovirus Titration

This step is crucial to determine the optimal amount of pseudovirus to use in the neutralization assay.

Materials:

  • Target cells (e.g., SVG-A for JCPyV, HeLaM for HPV16)

  • 96-well white, clear-bottom tissue culture plates

  • Complete growth medium

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Serial Dilution of Pseudovirus: Prepare serial dilutions of the pseudovirus stock in complete medium.

  • Infection: Add the diluted pseudovirus to the cells. Include a "cells only" control (no virus).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luciferase Assay:

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the luciferase reagent.

    • Incubate for 2-5 minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence using a plate luminometer.

  • Determine Titer: The titer is expressed as Relative Light Units per milliliter (RLU/mL). For the neutralization assay, use a dilution that results in a signal at least 10-fold higher than the "cells only" control.

DHQZ-36 Neutralization Assay

Materials:

  • DHQZ-36 stock solution (in DMSO)

  • Target cells (e.g., SVG-A, HeLaM)

  • 96-well white, clear-bottom tissue culture plates

  • Pseudovirus stock (at the predetermined optimal dilution)

  • Complete growth medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of DHQZ-36 in complete medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Pre-incubation: Remove the medium from the cells and add the diluted DHQZ-36. Incubate for 1 hour at 37°C. Include a "vehicle control" (medium with the same concentration of DMSO but no compound).

  • Infection: Add the pre-titrated pseudovirus to each well. Also include a "cells only" control and a "virus control" (cells with virus but no compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Luciferase Assay: Perform the luciferase assay as described in the titration protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each DHQZ-36 concentration using the following formula:

    • Plot the % inhibition against the log of the DHQZ-36 concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A 1. Seed Target Cells (e.g., SVG-A, HeLaM) C 3. Pre-incubate Cells with DHQZ-36 (1 hr) A->C B 2. Prepare Serial Dilutions of DHQZ-36 B->C D 4. Add Pseudovirus (e.g., JCPyV or HPV16) C->D E 5. Incubate (48-72 hrs) D->E F 6. Lyse Cells & Add Luciferase Substrate E->F G 7. Measure Luminescence F->G H 8. Calculate % Inhibition and IC50 G->H

Caption: Workflow for the DHQZ-36 pseudovirus neutralization assay.

mechanism_of_action cluster_virus Viral Entry Pathway Virus Pseudovirus Receptor Cell Surface Receptor Virus->Receptor Endosome Endosome Receptor->Endosome Retrograde Retrograde Trafficking (to ER/Golgi) Endosome->Retrograde Nucleus Nucleus Retrograde->Nucleus Infection Reporter Gene Expression (Infection) Nucleus->Infection DHQZ36 DHQZ-36 DHQZ36->Block

Caption: Proposed mechanism of DHQZ-36 antiviral activity.

References

Application Notes and Protocols for Studying Host-Pathogen Interactions with DHQZ-36

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHQZ-36 is a potent small molecule inhibitor of retrograde trafficking, a critical intracellular transport pathway that many pathogens exploit to establish infection. By disrupting this host cellular process, DHQZ-36 offers a powerful tool for studying host-pathogen interactions and as a potential host-directed antiviral and anti-parasitic agent. These application notes provide an overview of DHQZ-36, its mechanism of action, and protocols for its use in research settings.

DHQZ-36 is an optimized analog of Retro-2cycl and has demonstrated significantly improved potency in inhibiting the infectivity of human polyomavirus JC (JCPyV) and human papillomavirus 16 (HPV16).[1] Its utility extends to parasitic infections, as it has been shown to limit Leishmania amazonensis infection in macrophages.[2][3][4] Unlike its parent compound, which is cytostatic for Leishmania, DHQZ-36 exhibits cidal activity against the parasite.[2][4] This makes it a valuable tool for investigating the role of retrograde trafficking in the lifecycle of various intracellular pathogens.

Mechanism of Action

DHQZ-36 targets a host cellular factor involved in the retrograde trafficking pathway.[1] This pathway is responsible for transporting molecules from the cell periphery, including endosomes and the Golgi apparatus, to the endoplasmic reticulum (ER). Many non-enveloped viruses, such as JCPyV and HPV16, utilize this pathway to deliver their genetic material to the nucleus for replication.[1] Similarly, intracellular parasites like Leishmania are thought to co-opt host cell membrane trafficking pathways for the formation and maintenance of their parasitophorous vacuoles.

By inhibiting retrograde trafficking, DHQZ-36 effectively blocks the transport of viral particles to their site of replication.[1] In the case of JCPyV and HPV16, treatment with DHQZ-36 reduces the co-localization of viral capsid proteins with proteins of the ER and Golgi, respectively, confirming its role in disrupting this transport step.[1] For Leishmania, DHQZ-36 treatment leads to a reduction in the size of the parasitophorous vacuoles and a decrease in the number of intracellular parasites.[2][4]

Quantitative Data Summary

The following tables summarize the reported efficacy of DHQZ-36 against various pathogens.

PathogenAssayCell LineEndpointIC50 / EC50 (µM)Reference
Human Polyomavirus JC (JCPyV)Infectivity AssaySVG-AViral Protein Expression8.1[5]
Human Papillomavirus 16 (HPV16)Infectivity AssayHelaMViral Protein Expression24[5]
Leishmania amazonensisMacrophage InfectionRAW264.7Parasite Burden13.63 ± 2.58[2][3][4]

Signaling Pathway and Experimental Workflow Diagrams

DHQZ36_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Host Cell cluster_cytoplasm Cytoplasm Pathogen Pathogen (e.g., Virus, Parasite) Endosome Endosome Pathogen->Endosome Endocytosis Golgi Golgi Apparatus Endosome->Golgi Vesicular Transport ER Endoplasmic Reticulum Golgi->ER Retrograde Transport Nucleus Nucleus ER->Nucleus Translocation of Pathogen Genome PathogenReplication Pathogen Replication Nucleus->PathogenReplication Leads to DHQZ36 DHQZ-36 RetrogradeTrafficking Retrograde Trafficking Pathway DHQZ36->RetrogradeTrafficking Inhibition

Caption: DHQZ-36 inhibits the retrograde trafficking pathway, blocking pathogen transport.

Experimental_Workflow cluster_workflow Experimental Workflow for Studying Host-Pathogen Interactions with DHQZ-36 cluster_analysis Endpoint Analysis Options A 1. Cell Seeding Seed host cells in appropriate culture vessels. B 2. DHQZ-36 Pre-treatment Treat cells with varying concentrations of DHQZ-36 or vehicle control. A->B C 3. Pathogen Inoculation Infect cells with the pathogen of interest at a defined MOI or parasite-to-cell ratio. B->C D 4. Incubation Incubate for a period sufficient for pathogen entry and replication. C->D E 5. Endpoint Analysis Assess the effect of DHQZ-36 on the host-pathogen interaction. D->E F Infectivity Assays (e.g., plaque assay, reporter virus expression) E->F G Microscopy (e.g., immunofluorescence to assess pathogen localization, vacuole size) E->G H Biochemical Assays (e.g., Western blot for viral proteins, ELISA for cytokine release) E->H I Viability Assays (e.g., MTT, CellTiter-Glo to assess cytotoxicity) E->I

Caption: General workflow for assessing DHQZ-36's effect on host-pathogen interactions.

Experimental Protocols

Protocol 1: General Viral Infectivity Assay

This protocol is a general guideline for assessing the antiviral activity of DHQZ-36. Specific parameters such as cell type, virus, multiplicity of infection (MOI), and incubation times should be optimized for the specific host-pathogen system under investigation.

Materials:

  • Host cells permissive to the virus of interest

  • Virus stock of known titer

  • Complete cell culture medium

  • DHQZ-36 stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • Method for quantifying viral infection (e.g., reporter gene expression, immunofluorescence for a viral protein)

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Compound Pre-treatment: The following day, prepare serial dilutions of DHQZ-36 in complete cell culture medium. Remove the existing medium from the cells and add the medium containing DHQZ-36 or the vehicle control. Incubate for 30 minutes to 1 hour at 37°C.[1]

  • Viral Inoculation: Add the virus to the wells at a pre-determined MOI.

  • Incubation: Incubate the plates for a duration appropriate for the viral replication cycle (e.g., 8-48 hours).[1]

  • Endpoint Analysis: Quantify the level of viral infection using a suitable method. For example, if using a reporter virus (e.g., expressing GFP), measure fluorescence. If detecting a viral protein, cells can be fixed and stained for immunofluorescence or lysed for Western blot analysis.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 2: Leishmania Macrophage Infection Assay

This protocol describes how to assess the effect of DHQZ-36 on the intracellular survival of Leishmania amastigotes in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW264.7)

  • Leishmania promastigotes

  • Complete macrophage culture medium

  • DHQZ-36 stock solution

  • Vehicle control (DMSO)

  • Glass coverslips in a 24-well plate

  • Fixative (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., DAPI for nuclear staining)

  • Microscope for imaging

Procedure:

  • Macrophage Seeding: Seed macrophages onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Infection: Infect the macrophages with Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Parasites: Wash the cells three times with sterile PBS to remove any non-phagocytosed promastigotes.

  • Compound Treatment: Add fresh complete medium containing various concentrations of DHQZ-36 or vehicle control to the infected macrophages.

  • Incubation: Incubate the plates for 48-72 hours.

  • Fixation and Staining: Wash the cells with PBS, fix with 4% paraformaldehyde, and stain with DAPI to visualize the nuclei of both the macrophages and the intracellular amastigotes.

  • Microscopy and Quantification: Using a fluorescence microscope, determine the percentage of infected macrophages and the average number of amastigotes per infected macrophage for each treatment condition. At least 100 macrophages should be counted per coverslip.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) based on the reduction in parasite burden.

Protocol 3: Proximity Ligation Assay (PLA) for Retrograde Trafficking Inhibition

This protocol can be used to visualize the inhibition of pathogen transport through the retrograde pathway.

Materials:

  • Host cells seeded on coverslips

  • Pathogen

  • DHQZ-36

  • Primary antibodies against a pathogen protein and a host organelle marker (e.g., PDI for ER, TGN46 for Golgi) raised in different species.[1]

  • PLA probes (secondary antibodies with attached oligonucleotides)

  • Ligation and amplification reagents

  • Fluorescently labeled oligonucleotides

  • Microscope for fluorescence imaging

Procedure:

  • Cell Treatment and Infection: Pre-treat cells with DHQZ-36 or a vehicle control for 30 minutes, then inoculate with the pathogen.[1]

  • Incubation: Incubate for a time that allows the pathogen to reach the step in retrograde trafficking that is being investigated (e.g., 8 hours for JCPyV to reach the ER).[1]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent such as Triton X-100.[1]

  • Antibody Incubation: Incubate the cells with the two primary antibodies simultaneously.

  • PLA Probe Incubation: After washing, incubate with the PLA probes.

  • Ligation and Amplification: Perform the ligation and rolling-circle amplification steps according to the manufacturer's instructions. This will generate a concatemer of the oligonucleotide.

  • Detection: Hybridize fluorescently labeled oligonucleotides to the amplified DNA.

  • Imaging and Analysis: Visualize the fluorescent signals using a microscope. Each fluorescent spot represents a co-localization event. Quantify the number of spots per cell to determine the extent of co-localization in treated versus untreated cells. A reduction in the number of spots in DHQZ-36-treated cells indicates inhibition of retrograde trafficking.[1]

References

Application Notes and Protocols for DHQZ-36: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are general recommendations for the long-term storage and stability assessment of the retrograde trafficking inhibitor DHQZ-36. As no specific stability studies for DHQZ-36 have been published, these guidelines are based on information from chemical suppliers, general practices for small molecules, and data on structurally related dihydroquinazolinone derivatives. It is imperative that these protocols are adapted and validated by the end-user for their specific formulations and applications.

Introduction to DHQZ-36

DHQZ-36 is a potent small molecule inhibitor of retrograde trafficking, which protects cells from infection by human polyoma- and papillomaviruses. Its chemical name is 2-(5-Ethylthiophen-2-yl)-6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one, with a molecular formula of C₂₁H₁₈F₂N₂OS and a molecular weight of 384.44 g/mol . Understanding its stability profile is crucial for its reliable use in research and for any future pharmaceutical development.

Long-Term Storage Recommendations

Proper storage is essential to maintain the integrity and activity of DHQZ-36. The following conditions are recommended based on supplier data sheets.

ParameterShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Temperature 0 - 4 °C-20 °C
Light Store in the dark.Store in the dark.
Atmosphere Store under a dry, inert atmosphere (e.g., nitrogen or argon).Store under a dry, inert atmosphere (e.g., nitrogen or argon).
Form Solid (lyophilized powder) is preferred over solutions for long-term storage.Solid (lyophilized powder).

Table 1: Recommended Storage Conditions for DHQZ-36.

For solutions, it is advisable to prepare fresh solutions for immediate use. If short-term storage of solutions is necessary, they should be stored at 2-8°C for no longer than a few days and protected from light. For longer-term storage of solutions, aliquoting and freezing at -20°C or -80°C may be considered, but freeze-thaw cycles should be avoided.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of DHQZ-36, a forced degradation study followed by the development of a stability-indicating analytical method is recommended.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. This information is critical for developing a stability-indicating analytical method.

Objective: To generate potential degradation products of DHQZ-36 under various stress conditions.

Materials:

  • DHQZ-36

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of DHQZ-36 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the DHQZ-36 solution to the following conditions. A control sample (stock solution stored at -20°C, protected from light) should be analyzed alongside the stressed samples.

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of DHQZ-36 stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
Base Hydrolysis Mix 1 mL of DHQZ-36 stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
Oxidation Mix 1 mL of DHQZ-36 stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation Place a solid sample of DHQZ-36 in a calibrated oven at 105°C for 48 hours. Dissolve the stressed solid in the initial solvent before analysis.
Photostability Expose a solution of DHQZ-36 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

Table 2: Forced Degradation Study Conditions.

  • Sample Analysis: Analyze the stressed samples and the control sample using a suitable analytical method, such as HPLC-UV, to determine the extent of degradation and to observe any degradation products.

Stability-Indicating HPLC-UV Method Protocol

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Objective: To develop an HPLC-UV method capable of separating DHQZ-36 from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Proposed HPLC Method Parameters:

ParameterSuggested Condition
Mobile Phase A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
Gradient Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over a suitable time (e.g., 20-30 minutes).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Scan for optimal wavelength using a photodiode array (PDA) detector. Based on the quinazolinone structure, a wavelength around 254 nm or 270 nm is a good starting point.
Injection Volume 10 µL

Table 3: Proposed HPLC-UV Method Parameters.

Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)). Validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of DHQZ-36 from degradation products in the forced degradation samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Hypothetical Degradation Pathway

Since the actual degradation pathway of DHQZ-36 is unknown, the following diagram illustrates a hypothetical pathway for a dihydroquinazolinone derivative, focusing on potential hydrolysis of the amide bond, a common degradation route for such scaffolds.

DHQZ36 DHQZ-36 (Dihydroquinazolinone Core) Hydrolysis Hydrolysis (Acid or Base) DHQZ36->Hydrolysis DegradationProduct Degradation Product (Ring-Opened Carboxylic Acid and Amine) Hydrolysis->DegradationProduct cluster_0 Study Initiation cluster_1 Forced Degradation cluster_2 Method Development & Validation cluster_3 Long-Term Stability Testing cluster_4 Data Analysis & Reporting DHQZ-36_Sample DHQZ-36 Sample Acid Acid Hydrolysis DHQZ-36_Sample->Acid Base Base Hydrolysis DHQZ-36_Sample->Base Oxidation Oxidation DHQZ-36_Sample->Oxidation Thermal Thermal Stress DHQZ-36_Sample->Thermal Photolytic Photolytic Stress DHQZ-36_Sample->Photolytic HPLC_Method Develop Stability-Indicating HPLC-UV Method Acid->HPLC_Method Base->HPLC_Method Oxidation->HPLC_Method Thermal->HPLC_Method Photolytic->HPLC_Method Validation Validate Method (ICH Q2(R1)) HPLC_Method->Validation Storage Store at Recommended Conditions (e.g., -20°C, dark) Validation->Storage Timepoints Analyze at Pre-defined Timepoints (0, 3, 6, 9, 12, 24 months) Storage->Timepoints Analysis Quantify DHQZ-36 & Degradants Timepoints->Analysis Report Determine Shelf-Life & Report Findings Analysis->Report

Troubleshooting & Optimization

Technical Support Center: DHQZ-36 Antiviral Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DHQZ-36 in antiviral experiments.

Frequently Asked Questions (FAQs)

Q1: What is DHQZ-36 and what is its mechanism of action?

DHQZ-36 is a potent small molecule inhibitor of retrograde trafficking.[1] It is an analog of Retro-2cycl. Certain non-enveloped viruses, such as human polyomaviruses and papillomaviruses, exploit the host cell's retrograde trafficking pathway to transport viral particles from the cell surface to the endoplasmic reticulum (ER) for successful infection. DHQZ-36 disrupts this pathway, thereby preventing these viruses from reaching their replication sites and inhibiting infection.

Q2: Against which viruses has DHQZ-36 shown activity?

DHQZ-36 has demonstrated antiviral activity against human polyomavirus (JCPyV) and human papillomavirus (HPV16).[1] It has also been shown to be effective against Leishmania amazonensis.

Q3: What is the optimal concentration of DHQZ-36 to use in cell culture experiments?

The optimal concentration of DHQZ-36 will vary depending on the cell type and the virus being studied. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your specific experimental system. A concurrent cytotoxicity assay is crucial to ensure that the observed antiviral effect is not due to cell death.

Q4: How should I prepare and store DHQZ-36?

DHQZ-36 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light. When preparing working solutions, dilute the stock in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

This section addresses common issues that may arise during antiviral experiments with DHQZ-36.

Plaque Assay Troubleshooting
Problem Possible Cause Suggested Solution
No plaques or very few plaques in virus control wells - Low virus titer- Inactive virus stock- Cells are not susceptible- Use a higher concentration of the virus.- Use a fresh, properly stored virus stock.- Confirm that the cell line is appropriate for the virus being tested.
Confluent lysis or too many plaques to count - High virus concentration- Perform serial dilutions of the virus to achieve a countable number of plaques.
Irregular or fuzzy plaque morphology - Cell monolayer is not confluent- Premature removal of overlay medium- Cell toxicity- Ensure a uniform and confluent cell monolayer before infection.- Allow the overlay to solidify completely before moving the plates.- Perform a cytotoxicity test to rule out drug-induced cell death affecting plaque formation.
Inconsistent results between replicate wells - Pipetting errors- Uneven distribution of virus or drug- Ensure accurate and consistent pipetting.- Gently rock the plates after adding the virus or drug to ensure even distribution.
qPCR Troubleshooting for Viral Load
Problem Possible Cause Suggested Solution
No amplification in positive control samples - Incorrect primers or probe- Degraded RNA/DNA- PCR inhibitors- Verify the primer and probe sequences.- Use freshly extracted, high-quality nucleic acids.- Purify the nucleic acid samples to remove potential inhibitors.
High Ct values in positive control samples - Low template concentration- Inefficient reverse transcription (for RNA viruses)- Increase the amount of template in the reaction.- Optimize the reverse transcription step.
Non-specific amplification or primer-dimers - Suboptimal annealing temperature- Poor primer design- Optimize the annealing temperature using a gradient PCR.- Design new primers with higher specificity.
High variability between technical replicates - Pipetting errors- Inconsistent sample preparation- Use a master mix to minimize pipetting variability.- Ensure consistent nucleic acid extraction and dilution across all samples.
Western Blot Troubleshooting
Problem Possible Cause Suggested Solution
No or weak signal for the target viral protein - Low protein concentration- Inefficient protein transfer- Primary antibody not working- Load more protein onto the gel.- Optimize the transfer conditions (time, voltage).- Use a new or different primary antibody at the recommended dilution.
High background - Insufficient blocking- Primary or secondary antibody concentration too high- Increase the blocking time or use a different blocking agent.- Titrate the antibodies to find the optimal concentration.
Non-specific bands - Primary or secondary antibody is not specific- Protein degradation- Use a more specific primary antibody.- Add protease inhibitors to the lysis buffer.
Uneven or smeared bands - Improper gel polymerization- High salt concentration in the sample- Ensure the gel is properly prepared.- Desalt the protein samples before loading.

Quantitative Data

The following table summarizes the reported inhibitory concentrations of DHQZ-36 and its analog against various pathogens.

CompoundTarget OrganismAssayIC50 / EC50 (µM)Reference
DHQZ-36 Human Polyomavirus (JCPyV)Infectivity Assay8.1[1]
DHQZ-36 Human Papillomavirus 16 (HPV16)Infectivity Assay24[1]
DHQZ-36 Leishmania amazonensisMacrophage Infection13.63 ± 2.58
DHQZ 36.1 Leishmania amazonensisMacrophage Infection10.57 ± 2.66

Experimental Protocols

Plaque Reduction Assay

This protocol is a general guideline and should be optimized for the specific virus and cell line being used.

  • Cell Seeding: Seed host cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of DHQZ-36 in cell culture medium.

  • Infection: When the cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques. Adsorb the virus for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Treatment: After adsorption, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add the prepared dilutions of DHQZ-36 to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Overlay: Add an overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose) to each well to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the IC50 value from the dose-response curve.

Quantitative PCR (qPCR) for Viral Load Determination

This protocol provides a general workflow for quantifying viral nucleic acid.

  • Sample Collection: Infect cells with the virus in the presence of different concentrations of DHQZ-36. At a predetermined time point post-infection, harvest the cells or the supernatant.

  • Nucleic Acid Extraction: Extract viral DNA or RNA from the collected samples using a suitable commercial kit.

  • Reverse Transcription (for RNA viruses): If the virus has an RNA genome, perform reverse transcription to synthesize complementary DNA (cDNA).

  • qPCR Reaction Setup: Prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a specific probe, forward and reverse primers targeting a viral gene, and the extracted DNA or cDNA template.

  • qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Generate a standard curve using known quantities of viral nucleic acid to quantify the viral load in the experimental samples. Analyze the reduction in viral load in DHQZ-36-treated samples compared to the untreated virus control.

Western Blot for Viral Protein Expression

This protocol outlines the general steps for detecting viral proteins.

  • Cell Lysis: Infect cells with the virus in the presence of various concentrations of DHQZ-36. At the desired time point, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for a viral protein of interest overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of DHQZ-36 on the expression of the target viral protein. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Visualizations

Antiviral_Drug_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Hit Validation & Characterization cluster_2 Mechanism of Action Studies A Compound Library B High-Throughput Screening (e.g., Cell Viability Assay) A->B C Hit Identification B->C D Dose-Response & IC50/EC50 Determination (e.g., Plaque Reduction Assay) C->D E Cytotoxicity Assay (CC50 Determination) C->E F Selectivity Index (SI) Calculation (CC50/IC50) D->F E->F G Time-of-Addition Assay F->G H Viral Entry/Replication Assays (e.g., qPCR, Western Blot) G->H I Target Identification H->I

Caption: General workflow for antiviral drug screening and characterization.

Retrograde_Trafficking_Inhibition cluster_cell Host Cell Virus Virus PlasmaMembrane Plasma Membrane Virus->PlasmaMembrane 1. Entry Endosome Early Endosome PlasmaMembrane->Endosome Golgi Golgi Apparatus Endosome->Golgi 2. Retrograde Trafficking ER Endoplasmic Reticulum (ER) Golgi->ER Nucleus Nucleus ER->Nucleus 3. Genome Release Replication Viral Replication Nucleus->Replication DHQZ36 DHQZ-36 DHQZ36->Golgi Inhibition

Caption: Simplified signaling pathway of viral retrograde trafficking and its inhibition by DHQZ-36.

References

Technical Support Center: DHQZ-36 Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel compounds such as DHQZ-36 and assessing their effects on cell viability and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the common assays to measure the cytotoxicity of a new compound like DHQZ-36?

A1: Commonly used cytotoxicity assays include the MTT, XTT, and LDH assays.[1] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells, serving as a biomarker for cytotoxicity and cytolysis.[2][3]

Q2: How do I choose the optimal cell seeding density for my experiment?

A2: The optimal cell seeding density is crucial for accurate results and should be determined empirically for each cell line. Suggested ranges for a 96-well plate can be from 1,000 to 100,000 cells per well, depending on the cell line's growth rate.[4] It is recommended to perform a cell titration experiment to find a density that falls within the linear portion of the absorbance-versus-cell number curve, typically yielding an absorbance between 0.75 and 1.25 for control wells.[5]

Q3: My test compound is colored. Will this interfere with the assay?

A3: Yes, colored compounds can interfere with absorbance-based assays like the MTT assay, leading to false-positive or false-negative results.[4] It is important to include a control well containing the compound in the medium without cells to measure its intrinsic absorbance and subtract this background value.[6]

Q4: How long should I expose the cells to DHQZ-36?

A4: The incubation time depends on the compound's mechanism of action and the cell type. Some compounds may have a slow or gradual effect.[7] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time.

Q5: What are the essential controls to include in a cytotoxicity assay?

A5: Essential controls for an LDH cytotoxicity assay include: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and culture medium alone (background).[3] For an MTT assay, controls should include blank wells (medium only), untreated control cells, and test cells treated with the substance.

Troubleshooting Guides

MTT Assay Troubleshooting
ProblemPossible CauseRecommended Solution
High background absorbance Contamination of the medium with bacteria or yeast.Discard the contaminated medium and use sterile techniques. Check the medium for contamination before use.
The medium contains a reducing agent like ascorbic acid.Use an alternative medium if possible. Incubate the plate in the dark.
Low absorbance readings Cell number per well is too low.Increase the cell seeding density.
Incubation time with the MTT reagent is too short.Increase the incubation time until a purple color is visible in the cells under a microscope.
Incomplete solubilization of formazan crystals.[4]Ensure sufficient solvent volume and adequate mixing. Use a solvent containing SDS or other buffering agents.[4]
High variability between replicates Inaccurate pipetting or cell plating.[8]Ensure the cell suspension is thoroughly mixed before pipetting. Practice consistent pipetting techniques.[8]
"Edge effect" due to temperature and humidity fluctuations in outer wells.[8]Fill the outer wells with sterile water or PBS and do not use them for experimental samples.[8]
Presence of bubbles in the wells.Centrifuge the plate for a longer duration or at a higher speed. Carefully break bubbles with a sterile needle.
LDH Assay Troubleshooting
ProblemPossible CauseRecommended Solution
High medium control absorbance High inherent LDH activity in the animal serum used in the culture medium.[2][9]Reduce the serum concentration in the medium to 1-5%.[2][9]
High spontaneous control absorbance Cell density is too high, leading to cell death from overcrowding.[2][9]Optimize the cell number by performing a cell titration experiment.[2][9]
Overly vigorous pipetting during cell plating, causing cell damage.[2][9]Handle the cell suspension gently during plating.[9]
Low experimental absorbance values The cell density is too low.[2]Repeat the experiment to determine the optimal cell number.[2]
High variability in absorbance between wells Presence of bubbles in the wells.[2]Centrifuge the plate for a longer duration and at a higher speed, or break the bubbles with a syringe needle.[2]

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/ml for solid tumor lines) and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of DHQZ-36 and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.[4]

  • Solubilization: For adherent cells, carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[4] For suspension cells, centrifuge the plate to pellet the cells, remove the supernatant, and then add the solvent.[4]

  • Absorbance Measurement: Gently pipette the solution to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[4]

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with DHQZ-36 as described in the MTT assay protocol. Include appropriate controls: spontaneous release (untreated cells), maximum release (cells treated with a lysis buffer), and medium background.[3]

  • Supernatant Collection: After the treatment period, centrifuge the plate to pellet the cells and carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[9]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2] The amount of formazan produced is proportional to the amount of LDH released into the medium.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Seed Cells in 96-well Plate incubate1 Incubate (24h) start->incubate1 treat Add DHQZ-36 & Controls incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_reagent Add Assay Reagent (MTT or LDH components) incubate2->add_reagent incubate3 Incubate add_reagent->incubate3 measure Measure Absorbance incubate3->measure

Caption: General experimental workflow for cytotoxicity assays.

signaling_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DHQZ36 DHQZ-36 Mitochondria Mitochondria DHQZ36->Mitochondria DeathReceptor Death Receptors (e.g., Fas, TNFR1) DHQZ36->DeathReceptor CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Executioner Caspase-3 activation Caspase9->Caspase3 Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic signaling pathways affected by a cytotoxic compound.

References

optimizing DHQZ-36 incubation time for viral inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DHQZ-36 for viral inhibition studies. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DHQZ-36 and what is its mechanism of action?

A1: DHQZ-36 is a potent small molecule inhibitor of retrograde trafficking.[1][2] It protects host cells from infection by certain viruses by targeting a cellular factor involved in this pathway, rather than acting on viral proteins directly.[2] This mechanism involves preventing the transport of viral particles from the cell periphery to the site of replication within the cell.

Q2: Which viruses are known to be inhibited by DHQZ-36?

A2: DHQZ-36 has been shown to be effective against human polyomaviruses (such as JCPyV) and papillomaviruses (such as HPV16).[1][2]

Q3: What is the primary cellular target of DHQZ-36?

A3: The precise cellular protein target of DHQZ-36 is not explicitly stated in the provided literature, but it is known to be a host cellular factor involved in the retrograde trafficking pathway.[2] This pathway is utilized by some viruses to travel from the cell surface to the endoplasmic reticulum and Golgi apparatus.

Q4: Is DHQZ-36 cytotoxic?

A4: As with any chemical compound, DHQZ-36 may exhibit cytotoxicity at high concentrations. It is crucial to determine the half-maximal cytotoxic concentration (CC50) in your specific cell line to establish a therapeutic window for your antiviral assays. A good therapeutic window is indicated by a half-maximal inhibitory concentration (IC50) that is significantly lower than the CC50.

Troubleshooting Guide

Issue 1: High variability in viral inhibition results between experiments.

  • Possible Cause: Inconsistent incubation time with DHQZ-36 prior to or during viral infection. The timing of treatment is critical for inhibitors of early-stage viral entry and trafficking.

  • Solution: Perform a time-of-addition experiment to determine the optimal window for DHQZ-36 activity. This involves adding the compound at different time points before, during, and after viral inoculation. Ensure consistent timing across all replicate experiments.

  • Possible Cause: Cell health and confluency variations. Unhealthy or overly confluent cells can affect viral infectivity and compound efficacy.

  • Solution: Use cells that are in the logarithmic growth phase and ensure a consistent cell seeding density and confluency (e.g., 80-90%) at the time of the experiment. Regularly check for mycoplasma contamination.

Issue 2: No significant viral inhibition observed.

  • Possible Cause: The concentration of DHQZ-36 is too low.

  • Solution: Perform a dose-response experiment to determine the optimal concentration of DHQZ-36 for your specific virus and cell line. Start with a broad range of concentrations around the reported IC50 values.

  • Possible Cause: The chosen virus is not dependent on the retrograde trafficking pathway for infection.

  • Solution: Confirm from the literature that your virus of interest utilizes the retrograde trafficking pathway for entry and replication. DHQZ-36 is not a broad-spectrum antiviral and will not be effective against all viruses.[1]

Issue 3: Significant cytotoxicity observed at effective antiviral concentrations.

  • Possible Cause: The therapeutic window of DHQZ-36 is narrow in your specific cell line.

  • Solution:

    • Accurately determine the CC50 of DHQZ-36 in your cell line using a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo).

    • Optimize the incubation time. It might be possible to reduce the incubation period with the compound while still achieving effective viral inhibition, thereby minimizing toxicity.

    • Consider using a different, more sensitive cell line if possible.

Quantitative Data Summary

The following table summarizes the reported potency of DHQZ-36 against specific viruses.

CompoundVirusCell LineIC50 (µM)Reference
DHQZ-36JCPyVSVG-A8.1[1][2]
DHQZ-36HPV16HeLaM24[1][2]

To determine the optimal incubation time, a time-of-addition experiment should be performed. The results can be summarized as follows:

Time of DHQZ-36 Addition (relative to infection)% Viral Inhibition (Example Data)Cell Viability (%) (Example Data)
-4 hours9598
-2 hours9299
0 hours (co-incubation)85100
+2 hours40100
+4 hours15100

Experimental Protocols

Protocol: Determining the Optimal Incubation Time of DHQZ-36

This protocol outlines a time-of-addition experiment to determine the most effective window for DHQZ-36 treatment to inhibit viral infection.

Materials:

  • Host cells susceptible to the virus of interest (e.g., SVG-A for JCPyV, HeLaM for HPV16)

  • Complete cell culture medium

  • Virus stock of known titer

  • DHQZ-36 stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Reagents for quantifying viral infection (e.g., luciferase assay system for pseudovirus, or antibodies for immunofluorescence)

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of DHQZ-36 in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest DHQZ-36 concentration.

  • Time-of-Addition:

    • Pre-incubation: Remove the culture medium from the cells and add the DHQZ-36 dilutions at various time points before viral infection (e.g., 4 hours, 2 hours, 1 hour prior to infection).

    • Co-incubation: Add the DHQZ-36 dilutions and the virus to the cells at the same time.

    • Post-incubation: Inoculate the cells with the virus first. After a 1-2 hour absorption period, remove the virus inoculum, wash the cells with PBS, and then add the DHQZ-36 dilutions at various time points after infection (e.g., immediately after, 2 hours, 4 hours post-infection).

  • Viral Infection: Inoculate the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a duration appropriate for the virus life cycle (e.g., 48-72 hours).

  • Quantify Viral Inhibition: At the end of the incubation period, measure the level of viral infection using a suitable assay. For example, if using a luciferase-expressing pseudovirus, measure luciferase activity.

  • Assess Cytotoxicity: In a parallel plate without viral infection, perform a cell viability assay to determine the cytotoxicity of DHQZ-36 at the tested concentrations and incubation times.

  • Data Analysis:

    • Normalize the viral infection data to the vehicle control.

    • Plot the percentage of viral inhibition against the time of compound addition.

    • The optimal incubation time is the one that provides the highest viral inhibition with the lowest cytotoxicity.

Visualizations

DHQZ_36_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Host Cells C Time-of-Addition Treatment A->C B Prepare DHQZ-36 Dilutions B->C D Viral Inoculation C->D Varying time points E Incubate (e.g., 48-72h) D->E F Quantify Viral Inhibition E->F G Assess Cytotoxicity E->G H Determine Optimal Time F->H G->H DHQZ_36_Mechanism cluster_virus_pathway Normal Viral Infection Pathway cluster_inhibition Inhibition by DHQZ-36 Virus Virus Particle Entry Cell Entry (Endocytosis) Virus->Entry Retrograde Retrograde Trafficking Entry->Retrograde Replication Viral Replication Retrograde->Replication Block Blockade Retrograde->Block Progeny New Virus Progeny Replication->Progeny DHQZ DHQZ-36 DHQZ->Block NoReplication No Viral Replication Block->NoReplication

References

DHQZ-36 inconsistent results in replicate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DHQZ-36 in replicate experiments. Our goal is to help you identify and resolve sources of inconsistency to ensure reliable and reproducible results.

General Troubleshooting Guide

Inconsistent results in cell-based assays can arise from a variety of factors, ranging from subtle variations in technique to reagent stability.[1][2][3] This guide provides a systematic approach to troubleshooting your experiments with DHQZ-36.

Q1: My replicate experiments with DHQZ-36 are showing high variability. Where should I start troubleshooting?

High variability between replicates is a common issue in cell-based assays.[1][3] A logical approach to troubleshooting is to examine each step of your experimental workflow. We've outlined a step-by-step process to help you pinpoint the source of the inconsistency.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow cluster_Prep 1. Reagent & Compound Preparation cluster_Culture 2. Cell Culture & Plating cluster_Treatment 3. Experimental Treatment cluster_Assay 4. Assay & Data Collection cluster_Analysis 5. Data Analysis Reagent_Prep Review Reagent Preparation: - DHQZ-36 stock solution preparation - Media and buffer quality - Reagent expiration dates Compound_Handling Verify DHQZ-36 Handling: - Proper storage (-20°C long-term) - Solubility in DMSO - Fresh dilutions for each experiment Cell_Health Assess Cell Health: - Consistent passage number - Check for contamination (e.g., mycoplasma) - Uniform cell viability and morphology Reagent_Prep->Cell_Health If reagents are OK Plating_Consistency Ensure Consistent Plating: - Accurate cell counting - Even cell distribution in wells - Avoid edge effects Dosing_Accuracy Check Dosing Accuracy: - Calibrated pipettes - Consistent treatment volumes and timing - Proper mixing Cell_Health->Dosing_Accuracy If cells are healthy Incubation_Conditions Maintain Stable Incubation: - Consistent temperature and CO2 levels - Adequate humidity to prevent evaporation Assay_Protocol Standardize Assay Protocol: - Consistent incubation times - Proper washing steps - Adherence to kit instructions Dosing_Accuracy->Assay_Protocol If treatment is consistent Data_Acquisition Verify Data Acquisition: - Instrument calibration - Consistent reading parameters - Check for signal artifacts Data_Review Review Data Analysis: - Consistent data processing steps - Appropriate statistical analysis - Check for outliers Assay_Protocol->Data_Review If assay is consistent

A step-by-step workflow for troubleshooting inconsistent experimental results.
Q2: Could the way I'm preparing and storing DHQZ-36 be the source of inconsistency?

Yes, improper handling of DHQZ-36 can lead to variability. DHQZ-36 is soluble in DMSO and should be stored under specific conditions to maintain its stability.

  • Storage: For long-term storage, DHQZ-36 should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[1]

  • Solubility: DHQZ-36 is soluble in DMSO.[1] Ensure the compound is fully dissolved before preparing your working dilutions. Precipitates in your stock solution will lead to inaccurate dosing.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution, as this can degrade the compound. Consider preparing smaller aliquots of your stock solution for single-use.

Q3: How can I minimize variability originating from my cell culture practices?

Consistent cell culture technique is critical for reproducible results in any cell-based assay.[2][3]

  • Cell Passage Number: Use cells within a consistent and low passage number range for all replicate experiments. High passage numbers can lead to phenotypic changes and altered drug responses.

  • Cell Seeding Density: Ensure accurate and consistent cell seeding density across all wells and plates. Inconsistent cell numbers will lead to variability in the final readout. Use a reliable method for cell counting.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate media components and your test compound, leading to an "edge effect."[3] To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile PBS or media.

  • Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses and is a common source of inconsistent results. Regularly test your cell lines for mycoplasma.

DHQZ-36 Specific FAQs

Q4: What is the mechanism of action of DHQZ-36?

DHQZ-36 is a potent inhibitor of retrograde trafficking.[2] This pathway is utilized by some viruses and toxins to travel from the cell surface to the endoplasmic reticulum. By inhibiting this pathway, DHQZ-36 can protect cells from infection by certain human polyomaviruses and papillomaviruses.[2] It has also been shown to be directly leishmanicidal.

Simplified Signaling Pathway of Retrograde Trafficking Inhibition by DHQZ-36

DHQZ36_MoA cluster_Cell Host Cell Virus Virus/Toxin Cell_Surface Cell Surface Virus->Cell_Surface 1. Entry Endosome Endosome Cell_Surface->Endosome Golgi Golgi Apparatus Endosome->Golgi 2. Retrograde Trafficking ER Endoplasmic Reticulum (ER) Golgi->ER Infection Viral Replication / Toxin Effect ER->Infection 3. Pathogenesis DHQZ36 DHQZ-36 DHQZ36->Block Block->Golgi Inhibition

DHQZ-36 inhibits the retrograde trafficking of viruses and toxins, preventing them from reaching the ER.
Q5: What are some reported effective concentrations for DHQZ-36?

The effective concentration of DHQZ-36 will vary depending on the cell type and the specific assay. However, some reported values can provide a starting point for your experiments.

ApplicationEffective Concentration (IC50)Reference
JCPyV Infectivity8.1 µMAxon Medchem
HPV16 Infectivity24 µMAxon Medchem
Leishmania Parasite Growth≥ 12.5 µMInvivoChem

Experimental Protocols

While the exact protocol will depend on your specific research question, the following provides a generalized methodology for a cell-based assay to evaluate the efficacy of DHQZ-36.

Generalized Anti-Leishmanial Macrophage Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and Leishmania species.

1. Materials:

  • DHQZ-36 (stored as a stock solution in DMSO at -20°C)

  • Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)

  • Leishmania promastigotes (stationary phase)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • Assay reagent for determining cell viability or parasite load (e.g., AlamarBlue, Giemsa stain, or a reporter cell line)

2. Cell Seeding:

  • Seed macrophages into a 96-well plate at a predetermined optimal density.

  • If using THP-1 cells, differentiate them into macrophages using PMA for 24-48 hours.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

3. Infection:

  • Infect the adherent macrophages with stationary phase Leishmania promastigotes at a specific multiplicity of infection (MOI), for example, a 10:1 parasite-to-macrophage ratio.[4]

  • Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

  • After incubation, wash the cells gently with pre-warmed PBS or media to remove any remaining extracellular promastigotes.

4. DHQZ-36 Treatment:

  • Prepare serial dilutions of DHQZ-36 in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Add the DHQZ-36 dilutions to the infected macrophages. Include appropriate controls:

    • Untreated infected cells (negative control)

    • Cells treated with vehicle (DMSO) only

    • Uninfected cells (background control)

    • A known anti-leishmanial drug (positive control)

  • Incubate for a defined period, for example, 48-72 hours.

5. Assay Readout:

  • Quantify the parasite load or cell viability using your chosen method. This could involve:

    • Microscopy: Fixing the cells, staining with Giemsa, and manually counting the number of amastigotes per macrophage.

    • Reporter Assay: Using a Leishmania strain expressing a reporter gene (e.g., luciferase or a fluorescent protein) and measuring the signal.

    • Metabolic Assay: Using a reagent like AlamarBlue to measure the metabolic activity, which can correlate with parasite viability.[4]

6. Data Analysis:

  • Calculate the percentage of parasite inhibition for each concentration of DHQZ-36 compared to the vehicle control.

  • Plot the results on a dose-response curve and determine the IC50 value (the concentration at which 50% of parasite growth is inhibited).

References

DHQZ-36 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to DHQZ-36 Stability

DHQZ-36, chemically identified as 2-(5-Ethylthiophen-2-yl)-6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one, is a valued small molecule inhibitor in retrograde trafficking research. As a member of the dihydroquinazolinone class, a derivative of tetrahydroquinoline, it is important for researchers to be aware of the potential for degradation, particularly as some related fused tetrahydroquinoline structures have been observed to degrade in solution under standard laboratory conditions within days[1].

This guide provides best practices for the handling, storage, and use of DHQZ-36 to minimize degradation and ensure experimental reproducibility. The recommendations provided are based on general principles for small molecule inhibitors and the known characteristics of its chemical class, as specific degradation data for DHQZ-36 is not extensively published.

Frequently Asked Questions (FAQs)

Q1: How should I store DHQZ-36 powder?

A1: As a powder, DHQZ-36 should be stored at -20°C for long-term stability, which can be effective for up to three years[2][3]. For shorter durations, storage at 4°C is acceptable for up to two years[2]. It is crucial to keep the container tightly sealed to protect it from moisture and air.

Q2: What is the best solvent for dissolving DHQZ-36?

A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for small molecules like DHQZ-36[3]. When preparing a stock solution, ensure you are using a fresh, high-purity grade of DMSO to avoid introducing moisture, which can accelerate degradation. Always refer to the product's technical data sheet for any specific solvent recommendations.

Q3: How should I store DHQZ-36 stock solutions?

A3: Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound[3]. Store these aliquots in tightly sealed vials at -20°C or -80°C. Stock solutions in DMSO are generally stable for up to one month at -20°C and up to six months at -80°C[2].

Q4: Is DHQZ-36 sensitive to light?

A4: Some related tetrahydroquinoline compounds have shown light-catalyzed decomposition[1]. While specific data for DHQZ-36 is unavailable, it is a prudent preventative measure to protect solutions from light by using amber vials or by wrapping vials in foil.

Q5: My vial of DHQZ-36 powder arrived at room temperature, but the label says to store it at -20°C. Is it still viable?

A5: Yes, this is a common practice. Small molecules are often stable for the duration of shipping at ambient temperatures. Upon receipt, you should follow the long-term storage instructions on the product label and store it at the recommended temperature[2].

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with DHQZ-36, with a focus on potential degradation-related causes.

Issue Potential Cause Recommended Action
Inconsistent or weaker than expected experimental results. Degradation of DHQZ-36 in stock or working solutions.- Prepare fresh stock solutions from powder. - Perform a solution stability test (see protocol below). - Avoid repeated freeze-thaw cycles of stock solutions.
Precipitate forms when diluting stock solution into aqueous media. The concentration of DHQZ-36 exceeds its solubility in the final buffer.- Make initial serial dilutions in the stock solvent (e.g., DMSO) before the final dilution into the aqueous medium. - Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for DMSO)[2]. - If precipitation persists, consider using a lower working concentration.
Complete loss of compound activity over time. Significant degradation of DHQZ-36.- Review storage and handling procedures. - Protect solutions from light and air exposure. - Use freshly prepared working solutions for each experiment.
Recommended Storage and Handling Summary
Form Storage Temperature Duration Key Handling Recommendations
Powder -20°CUp to 3 years[2][3]Keep container tightly sealed.
4°CUp to 2 years[2]
Stock Solution (in DMSO) -20°CUp to 1 month[2]Aliquot into single-use vials. Protect from light.
-80°CUp to 6 months[2]
Working Solution (in aqueous media) Prepared FreshFor immediate usePrepare from a fresh aliquot of stock solution for each experiment.

Experimental Protocols

Protocol: Solution Stability Assessment of DHQZ-36

This protocol provides a framework for assessing the stability of DHQZ-36 in your specific experimental buffer.

Objective: To determine the rate of DHQZ-36 degradation in a specific solvent or buffer over time.

Materials:

  • DHQZ-36 powder

  • High-purity solvent (e.g., DMSO)

  • Experimental buffer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath set to the experimental temperature

Methodology:

  • Prepare a fresh stock solution of DHQZ-36 in the chosen solvent at a high concentration (e.g., 10 mM).

  • Dilute the stock solution to the final working concentration in your experimental buffer.

  • Immediately take a "time zero" sample and analyze it via HPLC to determine the initial peak area of DHQZ-36.

  • Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, protected from light).

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 24, and 48 hours).

  • Analyze each sample by HPLC using the same method as the "time zero" sample.

  • Calculate the percentage of DHQZ-36 remaining at each time point by comparing the peak area to the "time zero" peak area.

  • Plot the percentage of DHQZ-36 remaining versus time to visualize the degradation profile.

Visualizations

cluster_storage Storage & Handling cluster_dissolution Dissolution cluster_experiment Experimentation storage_powder Store Powder at -20°C storage_stock Store Aliquoted Stock at -80°C storage_powder->storage_stock Dissolve storage_working Prepare Fresh Working Solution storage_stock->storage_working Dilute exp_light Protect from Light storage_working->exp_light exp_time Minimize Incubation Time storage_working->exp_time exp_controls Include Positive/Negative Controls storage_working->exp_controls dissolve_solvent Use High-Purity Anhydrous Solvent dissolve_solvent->storage_stock dissolve_vortex Vortex/Sonicate to Dissolve dissolve_vortex->storage_stock

Caption: Key preventative measures to minimize DHQZ-36 degradation.

start Inconsistent or Unexpected Results check_params Verify Experimental Parameters (Concentration, Incubation Time) start->check_params params_ok Parameters Correct? check_params->params_ok prepare_fresh Prepare Fresh Stock and Working Solutions params_ok->prepare_fresh Yes adjust_params Adjust Parameters and Re-run params_ok->adjust_params No rerun_exp Re-run Experiment prepare_fresh->rerun_exp results_ok Results Consistent? rerun_exp->results_ok stability_test Perform Solution Stability Test results_ok->stability_test No end_ok Issue Resolved results_ok->end_ok Yes end_bad Contact Technical Support for Further Assistance stability_test->end_bad adjust_params->rerun_exp

Caption: Troubleshooting workflow for unexpected experimental results.

DHQZ36 DHQZ-36 (Dihydroquinazolinone Core) Oxidation Oxidation of Dihydro- portion DHQZ36->Oxidation [O] Hydrolysis Hydrolysis of Amide Bond DHQZ36->Hydrolysis H₂O Photodegradation Photodegradation DHQZ36->Photodegradation Light (hv) Degradation_Product_1 Quinazolinone Derivative Oxidation->Degradation_Product_1 Degradation_Product_2 Ring-Opened Product Hydrolysis->Degradation_Product_2 Degradation_Product_3 Various Photoproducts Photodegradation->Degradation_Product_3

Caption: Hypothetical degradation pathways for DHQZ-36.

References

solubility issues with DHQZ-36 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with DHQZ-36 in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving DHQZ-36?

A1: The recommended solvent for preparing stock solutions of DHQZ-36 is Dimethyl Sulfoxide (DMSO).[1][2][3] DHQZ-36 is readily soluble in DMSO.[1][3]

Q2: I am having trouble dissolving DHQZ-36 in aqueous buffers like PBS or cell culture media. Is this expected?

A2: Yes, this is expected. DHQZ-36 has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended and will likely result in poor solubility and precipitation. The material safety data sheet for DHQZ-36 often states "Water solubility, No data available," which typically indicates poor solubility in aqueous solutions.[4]

Q3: How should I prepare DHQZ-36 for use in aqueous experimental systems like cell culture?

A3: The standard procedure is to first prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted to the final working concentration in your aqueous experimental medium (e.g., cell culture medium). It is crucial to ensure that the final concentration of DMSO in your experiment is low enough to not affect the biological system.

Q4: What is a safe final concentration of DMSO for most cell culture experiments?

A4: As a general guideline, the final concentration of DMSO in cell culture experiments should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts. However, the tolerance to DMSO can be cell-line specific, and it is recommended to run a vehicle control (medium with the same final concentration of DMSO without DHQZ-36) to assess its effect.

Q5: I observed precipitation when diluting my DMSO stock of DHQZ-36 into my aqueous buffer. What can I do to prevent this?

A5: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are some troubleshooting steps:

  • Decrease the final concentration: The concentration of DHQZ-36 you are trying to achieve may be above its solubility limit in the final aqueous medium. Try working with a lower final concentration.

  • Increase the final DMSO concentration: If your experimental system allows, a slightly higher final DMSO concentration (e.g., up to 1%) might help to keep the compound in solution. Always include a vehicle control with the matching DMSO concentration.

  • Use a pre-warmed aqueous medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous medium can sometimes improve solubility.

  • Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the DMSO stock to the aqueous medium.

  • Consider alternative formulation strategies: For in vivo or other specialized applications, other formulation vehicles might be considered, such as PEG400, Carboxymethyl cellulose, or Tween 80.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
DHQZ-36 powder will not dissolve in water or PBS. Low aqueous solubility of DHQZ-36.Dissolve DHQZ-36 in 100% DMSO to create a stock solution.
Precipitate forms when diluting DMSO stock in aqueous media. The final concentration of DHQZ-36 is above its solubility limit in the aqueous medium.Lower the final concentration of DHQZ-36. Ensure rapid mixing upon dilution. Consider a slightly higher final DMSO concentration if your experiment permits.
Inconsistent experimental results. Potential precipitation of DHQZ-36 in the experimental setup. Inconsistent final DMSO concentrations between experiments.Prepare fresh dilutions of DHQZ-36 for each experiment from a DMSO stock. Ensure the final DMSO concentration is consistent across all conditions, including vehicle controls.
Cell death or unexpected biological effects in the control group. The final DMSO concentration is too high for the experimental system.Reduce the final DMSO concentration to a non-toxic level (typically <0.5%). Perform a dose-response experiment for DMSO alone to determine the toxic threshold for your specific system.

Experimental Protocols

Preparation of a 10 mM DHQZ-36 Stock Solution in DMSO
  • Compound Information:

    • Molecular Formula: C₂₁H₁₈F₂N₂OS[1]

    • Molecular Weight: 384.44 g/mol [1][3]

  • Procedure:

    • Weigh out 3.84 mg of DHQZ-36 powder.

    • Add 1 mL of 100% DMSO.

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Avoid repeated freeze-thaw cycles.[2]

Dilution of DHQZ-36 Stock Solution for Cell Culture Experiments
  • Objective: To prepare a 10 µM working solution of DHQZ-36 in cell culture medium with a final DMSO concentration of 0.1%.

  • Procedure:

    • Prepare a 10 mM stock solution of DHQZ-36 in DMSO as described above.

    • Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

    • Add 1 µL of the 10 mM DHQZ-36 stock solution to 999 µL of pre-warmed cell culture medium.

    • Vortex immediately to ensure proper mixing.

    • The final concentration of DHQZ-36 will be 10 µM, and the final concentration of DMSO will be 0.1%.

Visualizations

DHQZ36_Troubleshooting_Workflow start Start: Need to use DHQZ-36 in an aqueous solution dissolve_in_dmso Dissolve DHQZ-36 in 100% DMSO to create a stock solution start->dissolve_in_dmso dilute_in_aqueous Dilute DMSO stock into aqueous medium dissolve_in_dmso->dilute_in_aqueous observe_precipitation Observe for precipitation dilute_in_aqueous->observe_precipitation no_precipitation No Precipitation: Proceed with experiment observe_precipitation->no_precipitation No precipitation Precipitation Occurs observe_precipitation->precipitation Yes end Experiment Ready no_precipitation->end troubleshoot Troubleshooting Steps: - Lower final concentration - Increase final DMSO % - Pre-warm medium - Vortex immediately precipitation->troubleshoot troubleshoot->dilute_in_aqueous

Caption: Troubleshooting workflow for dissolving DHQZ-36.

DHQZ36_Signaling_Pathway cluster_entry Viral/Toxin Entry cluster_trafficking Cellular Trafficking cluster_infection Cellular Effect Virus_Toxin Polyomaviruses, Papillomaviruses, Toxins Endosome Endosome Virus_Toxin->Endosome Endocytosis Golgi Golgi Apparatus Endosome->Golgi Retrograde Pathway ER Endoplasmic Reticulum (ER) Golgi->ER Retrograde Pathway Retrograde_Trafficking Retrograde Trafficking Infection_Toxicity Infection / Cellular Toxicity ER->Infection_Toxicity Translocation DHQZ36 DHQZ-36 DHQZ36->Retrograde_Trafficking Inhibits

Caption: DHQZ-36 inhibits the retrograde trafficking pathway.

References

Technical Support Center: Controlling for DHQZ-36 Toxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DHQZ-36. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing and controlling for potential toxicity of DHQZ-36 in primary cell cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of DHQZ-36 in primary cell cultures.

Q1: What is the known mechanism of action of DHQZ-36?

Currently, there is limited public information available specifically for DHQZ-36. However, related compounds in the 2,3-dihydroquinazolinone series, such as DHQZ-17, have been shown to exhibit anticancer activity by inhibiting the transcription factor HNF4A.[1] It is plausible that DHQZ-36 shares a similar mechanism, but this needs to be experimentally verified. Small molecule inhibitors can often have off-target effects, which may contribute to toxicity.[2][3]

Q2: Why are my primary cells showing high levels of toxicity even at low concentrations of DHQZ-36?

Primary cells are known to be more sensitive than immortalized cell lines.[4][5][6] Several factors could contribute to high toxicity:

  • Off-target effects: DHQZ-36 may be interacting with unintended cellular targets crucial for primary cell survival.[2][3]

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%).

  • Cell health: Primary cells are sensitive to culture conditions. Suboptimal conditions can exacerbate drug-induced toxicity.[4][7][8]

  • Compound stability: The compound may be degrading into a more toxic substance in your culture medium.

Q3: How can I distinguish between on-target and off-target toxicity?

Differentiating between on-target and off-target effects is crucial.[3] Here are a few strategies:

  • Rescue experiments: If the on-target mechanism is known, attempt to rescue the cells by overexpressing the target protein or providing downstream metabolites.

  • Structural analogs: Test structurally related but inactive analogs of DHQZ-36. If these analogs also show toxicity, it is likely an off-target effect.

  • Target engagement assays: Confirm that DHQZ-36 is binding to its intended target at the concentrations used in your experiments.

  • CRISPR/Cas9 gene editing: Knocking out the intended target should confer resistance to the on-target effects of the drug.[3]

Q4: What are the best practices for handling primary cells to minimize stress and variability in toxicity assays?

Proper handling of primary cells is critical for reproducible results.[4][5][6]

  • Thawing: Thaw cells rapidly in a 37°C water bath and dilute them in pre-warmed medium to minimize exposure to cryoprotectants like DMSO.[4][5]

  • Subculturing: Avoid over-trypsinization and subculture cells when they are 90-95% confluent to prevent senescence.[4]

  • Media: Use the recommended medium and supplements for your specific primary cell type. Be aware that serum can contain unknown factors that may influence cell signaling.[6]

  • Passage number: Use cells at the lowest possible passage number, as they can undergo genetic drift with time in culture.[4][9]

II. Troubleshooting Guides

This section provides structured guidance for common issues encountered during experiments with DHQZ-36 in primary cells.

Problem 1: High background toxicity in vehicle-treated control cells.
Possible Cause Recommended Solution
Solvent (e.g., DMSO) concentration is too high.Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration. Keep the final solvent concentration consistent across all wells and typically below 0.1%.
Poor primary cell health.Review cell handling procedures, including thawing, passaging, and media conditions.[4][5][6] Ensure cells are healthy and proliferating optimally before starting the experiment.
Contamination (bacterial, fungal, or mycoplasma).Regularly test for mycoplasma contamination.[7] Visually inspect cultures for signs of bacterial or fungal contamination. Discard any contaminated cultures.
Suboptimal culture conditions (pH, CO2, temperature).Ensure the incubator is properly calibrated for temperature and CO2.[7] Check that the medium is buffered correctly.
Problem 2: Inconsistent results between experiments.
Possible Cause Recommended Solution
Variation in primary cell passage number.Use cells from the same passage number for all related experiments to minimize variability.[4][9]
Inconsistent cell seeding density.Ensure a uniform cell suspension before seeding and use a consistent seeding density for all experiments.
Variability in compound preparation.Prepare fresh dilutions of DHQZ-36 from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Edge effects in multi-well plates.To minimize edge effects, do not use the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media.
Problem 3: No observable effect of DHQZ-36 at expected concentrations.
Possible Cause Recommended Solution
Compound inactivity.Verify the identity and purity of your DHQZ-36 stock. If possible, confirm its activity in a cell-free or a robust cell line-based assay.
Insufficient incubation time.Perform a time-course experiment to determine the optimal duration of treatment. Some cellular responses may take longer to manifest.
Compound degradation.The compound may be unstable in the culture medium. Consider performing a stability assay of DHQZ-36 in your specific culture conditions.
Low expression of the target protein in the primary cells.Confirm the expression of the intended target in your primary cell type using techniques like Western blotting or qPCR.

III. Experimental Protocols

This section provides detailed methodologies for key experiments to assess and control for DHQZ-36 toxicity.

Protocol 1: Determining the IC50 of DHQZ-36 in Primary Cells
  • Cell Seeding:

    • Harvest and count healthy, log-phase primary cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Allow cells to adhere and recover for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of DHQZ-36 in culture medium. Include a vehicle-only control.

    • Remove the old medium from the cells and add the compound dilutions.

  • Incubation:

    • Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Perform a cell viability assay such as MTT, MTS, or a live/dead cell stain.

    • Read the plate according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.

Protocol 2: Assessing Off-Target Cytotoxicity using a Control Compound
  • Compound Selection:

    • Obtain a structurally similar but biologically inactive analog of DHQZ-36. If unavailable, a compound with a completely different and known mechanism of action can be used as a general cytotoxicity control.

  • Experimental Setup:

    • Follow the same procedure as the IC50 determination protocol (Protocol 1).

    • Include dose-response curves for both DHQZ-36 and the control compound.

  • Data Analysis:

    • Compare the IC50 values of DHQZ-36 and the control compound. A significantly lower IC50 for DHQZ-36 suggests that its toxicity is at least partially mediated by its on-target activity.

IV. Visualizations

Diagram 1: General Workflow for Assessing Small Molecule Toxicity in Primary Cells

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_off_target Off-Target Assessment thaw Thaw Primary Cells culture Culture & Expand thaw->culture seed Seed Cells in Assay Plates culture->seed prepare_compound Prepare DHQZ-36 Dilutions seed->prepare_compound treat Treat Cells prepare_compound->treat viability Assess Cell Viability (e.g., MTT) treat->viability ic50 Calculate IC50 viability->ic50 high_tox High Toxicity? ic50->high_tox If yes control_compound Test Inactive Analog high_tox->control_compound rescue Rescue Experiment high_tox->rescue

Caption: Workflow for evaluating DHQZ-36 toxicity in primary cells.

Diagram 2: Hypothetical Signaling Pathway Inhibition by DHQZ-36

G DHQZ36 DHQZ-36 HNF4A HNF4A (Target) DHQZ36->HNF4A Inhibits Off_Target Off-Target Kinase DHQZ36->Off_Target Inhibits (Potential) Gene_Expression Target Gene Expression HNF4A->Gene_Expression Regulates Apoptosis Apoptosis HNF4A->Apoptosis Suppresses Metabolism Cellular Metabolism Gene_Expression->Metabolism Proliferation Cell Proliferation Gene_Expression->Proliferation Toxicity Off-Target Toxicity Off_Target->Toxicity

Caption: Potential on-target and off-target effects of DHQZ-36.

Diagram 3: Decision Tree for Troubleshooting High Toxicity

G start High Toxicity Observed check_controls Are vehicle controls healthy? start->check_controls check_culture Review cell culture practices: - Thawing - Media - Contamination check_controls->check_culture No dose_response Is toxicity dose-dependent? check_controls->dose_response Yes check_solvent Test solvent toxicity check_culture->check_solvent compound_issue Potential compound degradation or precipitation dose_response->compound_issue No off_target_test Perform off-target a-ssessment dose_response->off_target_test Yes on_target_tox Toxicity is likely on-target off_target_test->on_target_tox

Caption: Troubleshooting guide for unexpected DHQZ-36 toxicity.

References

unexpected phenotypic effects of DHQZ-36 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DHQZ-36. The information is tailored for researchers, scientists, and drug development professionals to address potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for DHQZ-36?

A1: DHQZ-36 is a potent inhibitor of retrograde trafficking.[1] It is an analog of the compound Retro-2.[2][3] The proposed mechanism, based on studies of Retro-2, involves the targeting of the ER exit site protein Sec16A. This interaction is thought to disrupt the anterograde transport of the SNARE protein syntaxin-5 from the endoplasmic reticulum (ER) to the Golgi apparatus, which in turn impairs retrograde trafficking pathways that are co-opted by various pathogens.[4]

Q2: What are the known quantitative effects of DHQZ-36?

A2: The inhibitory and effective concentrations of DHQZ-36 have been determined in several experimental systems. A summary of this data is provided in the table below.

Q3: Are there any known unexpected or off-target effects of DHQZ-36?

A3: While DHQZ-36 is primarily studied as a retrograde trafficking inhibitor, some effects may be considered unexpected depending on the experimental context. For instance, unlike its parent compound Retro-2 which is cytostatic against Leishmania, DHQZ-36 has been shown to have direct cytotoxic effects on the parasite in axenic cultures.[2] Additionally, studies on other retrograde trafficking inhibitors in different organisms have shown that impairment of this pathway can trigger compensatory signaling cascades, such as the activation of the calcineurin signaling pathway in Candida albicans.[5] Researchers should be aware of the potential for such off-target or compensatory effects in their specific model systems.

Q4: My IC50/EC50 values for DHQZ-36 differ from the published data. What could be the cause?

A4: Discrepancies in IC50 or EC50 values can arise from several factors. These include variations in cell lines, cell density, passage number, and metabolic state. Differences in experimental protocols, such as the duration of drug exposure and the specific assay used to measure the endpoint (e.g., viral infectivity, parasite viability), can also contribute to variability. It is recommended to carefully control these parameters and to include appropriate positive and negative controls in your experiments.

Q5: I am observing significant cytotoxicity in my cell line with DHQZ-36 treatment that is not the intended outcome of my experiment. How can I address this?

A5: Unintended cytotoxicity can be a concern. It is advisable to perform a dose-response curve to determine the cytotoxic concentration range of DHQZ-36 in your specific cell line using a standard cytotoxicity assay, such as the MTT or LDH assay. This will help you identify a concentration that effectively inhibits retrograde trafficking with minimal impact on cell viability for your downstream experiments. If cytotoxicity overlaps with the effective concentration for inhibiting retrograde trafficking, you may need to consider shorter treatment durations or the use of a less toxic analog if available.

Quantitative Data Summary

Parameter Value System Reference
IC508.1 µMJCPyV Infectivity[1]
IC5024 µMHPV16 Infectivity[1]
EC5013.63 ± 2.58 µMLeishmania amazonensis infection in macrophages[2]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the proposed signaling pathway of DHQZ-36 and a potential unexpected off-target pathway, as well as a typical experimental workflow for assessing the effects of the compound.

DHQZ36_Mechanism DHQZ36 DHQZ-36 Sec16A Sec16A (ER Exit Site Protein) DHQZ36->Sec16A Inhibits Syn5_Anterograde Syntaxin-5 Anterograde Transport (ER to Golgi) Sec16A->Syn5_Anterograde Golgi Golgi Apparatus Syn5_Anterograde->Golgi Retrograde_Trafficking Retrograde Trafficking (Endosome to Golgi) Golgi->Retrograde_Trafficking Inhibition->Syn5_Anterograde Disrupts Effect->Retrograde_Trafficking Impairs

Caption: Proposed mechanism of DHQZ-36 action.

Unexpected_Pathway DHQZ36 DHQZ-36 Treatment Retrograde_Inhibition Inhibition of Retrograde Trafficking DHQZ36->Retrograde_Inhibition Cellular_Stress Cellular Stress Response (Potential Off-Target Trigger) Retrograde_Inhibition->Cellular_Stress Calcineurin_Activation Calcineurin Signaling Pathway Activation Cellular_Stress->Calcineurin_Activation Downstream_Effects Altered Gene Expression and Phenotypic Changes Calcineurin_Activation->Downstream_Effects

Caption: Potential unexpected downstream signaling effect.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Analysis Cell_Culture 1. Culture Cells DHQZ36_Prep 2. Prepare DHQZ-36 dilutions Treatment 3. Treat cells with DHQZ-36 and controls DHQZ36_Prep->Treatment Retro_Assay 4a. Retrograde Trafficking Assay Treatment->Retro_Assay Cyto_Assay 4b. Cytotoxicity Assay Treatment->Cyto_Assay Data_Analysis 5. Data Acquisition and Analysis Retro_Assay->Data_Analysis Cyto_Assay->Data_Analysis Conclusion 6. Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for DHQZ-36.

Experimental Protocols

Quantitative Retrograde Trafficking Assay (adapted from Cholera Toxin B subunit-based assays)

This protocol provides a method to quantify the inhibition of retrograde trafficking by DHQZ-36 using a fluorescently labeled cargo that undergoes this pathway, such as the B subunit of Cholera Toxin (CTB).

Materials:

  • Cell line of interest cultured on glass-bottom dishes or multi-well plates

  • DHQZ-36 (stock solution in DMSO)

  • Fluorescently labeled Cholera Toxin B subunit (e.g., CTB-Alexa Fluor 488)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • High-content imaging system or confocal microscope

Procedure:

  • Cell Seeding: Seed cells at an appropriate density to reach 60-70% confluency on the day of the experiment.

  • DHQZ-36 Pre-treatment: On the day of the experiment, aspirate the culture medium and replace it with a fresh medium containing the desired concentrations of DHQZ-36 or vehicle control (DMSO). Incubate for 1-2 hours at 37°C and 5% CO2.

  • Cargo Incubation: Add the fluorescently labeled CTB to the medium at a final concentration of 1-5 µg/mL. Incubate for 30-60 minutes at 37°C to allow for internalization and trafficking to the Golgi.

  • Washing: Aspirate the medium containing CTB and wash the cells three times with ice-cold PBS to remove unbound toxin.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells twice with PBS. If desired, permeabilize the cells and stain for Golgi markers (e.g., anti-GM130 antibody). Counterstain nuclei with DAPI in the mounting medium.

  • Imaging and Analysis: Acquire images using a high-content imager or confocal microscope. Quantify the fluorescence intensity of CTB that has co-localized with the Golgi apparatus. A reduction in Golgi-localized CTB fluorescence in DHQZ-36-treated cells compared to the vehicle control indicates inhibition of retrograde trafficking.

MTT Cytotoxicity Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with DHQZ-36.

Materials:

  • Cell line of interest

  • DHQZ-36 (stock solution in DMSO)

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach full confluency by the end of the assay (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • DHQZ-36 Treatment: Prepare serial dilutions of DHQZ-36 in complete culture medium. Remove the medium from the cells and add 100 µL of the DHQZ-36 dilutions or vehicle control (DMSO) to the respective wells. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium (or not, depending on the solubilization solution) and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the DHQZ-36 concentration to determine the IC50 value.

References

Technical Support Center: Mitigating DHQZ-36 Interference with Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by the small molecule DHQZ-36 in reporter gene assays.

Troubleshooting Guide

This guide addresses common issues that may arise when using DHQZ-36 in reporter assays and provides step-by-step instructions to resolve them.

Problem Potential Cause Recommended Solution
Unexpected Increase in Reporter Signal DHQZ-36 may be stabilizing the reporter protein (e.g., Firefly luciferase), leading to its accumulation and a stronger signal.[1] This is a known phenomenon for some small molecules and can be misinterpreted as genuine activation of the signaling pathway.[1]1. Perform a counter-screen: Test DHQZ-36 directly on the purified reporter enzyme (e.g., luciferase) to see if it enhances its activity or stability. 2. Use a destabilized reporter: Employ a reporter construct containing a protein degradation sequence (e.g., PEST) to reduce the baseline stability of the reporter protein.[2] 3. Orthogonal Assay: Confirm the finding with a different type of assay that does not rely on the same reporter system, such as qPCR to measure endogenous gene expression.[3]
Unexpected Decrease in Reporter Signal DHQZ-36 could be directly inhibiting the reporter enzyme.[1][3] Many small molecules are known to interfere with luciferase enzymes.[1][3][4]1. Enzyme Inhibition Assay: Perform an in vitro assay with purified reporter enzyme and varying concentrations of DHQZ-36 to determine if it has a direct inhibitory effect. 2. Change Reporter System: Switch to a different reporter system that is less likely to be affected by DHQZ-36, for example, a different type of luciferase (e.g., Renilla luciferase, NanoLuc) or a fluorescent reporter.[5] 3. Dual-Luciferase Assay: Use a dual-reporter system where a secondary, constitutively expressed reporter is used to normalize the activity of the primary reporter, helping to distinguish between specific effects on the pathway and general effects on the reporter.[2][6][7]
High Variability Between Replicates This can be caused by several factors including inconsistent transfection efficiency, cell plating, or the compound's effect on cell viability at the tested concentrations.[6][8]1. Optimize Transfection: Ensure transfection efficiency is consistent across wells.[6] 2. Cell Viability Assay: Determine the cytotoxicity of DHQZ-36 on the host cells using an independent assay (e.g., MTT or CellTiter-Glo) to ensure the observed effects are not due to cell death. 3. Normalize to a Control Reporter: Use a co-transfected control reporter (e.g., Renilla luciferase) to normalize for differences in transfection efficiency and cell number.[7]
High Background Signal The chosen reporter assay plate or the compound itself might be contributing to the background signal.[8][9]1. Use Opaque Plates: Employ white or opaque-walled plates for luminescence assays to minimize crosstalk between wells.[8][9] 2. Subtract Blank Wells: Include wells with DHQZ-36 but without cells or with mock-transfected cells to measure and subtract any background signal generated by the compound itself.

Frequently Asked Questions (FAQs)

Q1: What is DHQZ-36 and why might it interfere with my reporter assay?

DHQZ-36 is a small molecule inhibitor of the transcription factor HNF4A.[10] Like many small molecules, it has the potential to interact with components of a reporter assay system, leading to off-target effects.[11][12] This interference can manifest as direct inhibition or stabilization of the reporter enzyme (e.g., luciferase), or through effects on cell health that are independent of the signaling pathway being studied.[1]

Q2: How can I proactively test for DHQZ-36 interference?

It is recommended to perform a set of control experiments before proceeding with your main screen. A crucial step is to conduct a counter-screen where you test DHQZ-36 directly against the purified reporter enzyme.[3][4] This will reveal any direct inhibitory or activating effects on the reporter itself. Additionally, a cell viability assay at the intended experimental concentrations of DHQZ-36 is essential to rule out cytotoxicity.

Q3: What is an orthogonal assay and why is it important?

An orthogonal assay is an experimental method that measures the same biological endpoint as your primary assay but uses a different technology or principle.[3] For example, if your primary assay is a luciferase-based reporter assay to measure the activity of a specific promoter, an orthogonal assay could be quantitative PCR (qPCR) to measure the mRNA levels of the endogenous gene regulated by that promoter. Using an orthogonal assay is a powerful way to confirm that the effects observed with DHQZ-36 are on the biological pathway of interest and not an artifact of the reporter system.[3]

Q4: Can a dual-luciferase assay solve all interference problems?

A dual-luciferase assay is an excellent tool for normalization and can help correct for variations in transfection efficiency and cell number.[2][7] It involves a primary reporter driven by the promoter of interest and a secondary reporter (like Renilla luciferase) driven by a constitutive promoter.[7] While it can help identify non-specific effects that impact both reporters, it may not completely eliminate issues where a compound specifically interacts with one of the luciferase enzymes.[2] Therefore, it is still advisable to perform direct enzyme inhibition counter-screens.

Experimental Protocols

Protocol 1: Luciferase Counter-Screen Assay

Objective: To determine if DHQZ-36 directly inhibits or enhances firefly luciferase activity.

Materials:

  • Purified recombinant firefly luciferase

  • Luciferase assay substrate (e.g., Beetle Luciferin)

  • Assay buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgCl2, 0.1 mM EDTA, 1 mM DTT)

  • DHQZ-36 stock solution (in DMSO)

  • DMSO (vehicle control)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of DHQZ-36 in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • In a white, opaque plate, add the diluted DHQZ-36 or vehicle control.

  • Add purified firefly luciferase to each well to a final concentration within the linear range of the assay.

  • Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes).

  • Prepare the luciferase assay substrate according to the manufacturer's instructions.

  • Inject the luciferase substrate into each well using the luminometer's injector.

  • Immediately measure the luminescence.

  • Calculate the percent inhibition or enhancement of luciferase activity for each concentration of DHQZ-36 compared to the vehicle control.

Protocol 2: Orthogonal Assay using qPCR

Objective: To validate the effect of DHQZ-36 on the target pathway by measuring the expression of an endogenous target gene.

Materials:

  • Cells used in the primary reporter assay

  • DHQZ-36

  • Appropriate cell culture medium and reagents

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Plate cells and treat with various concentrations of DHQZ-36 or vehicle control for the desired duration.

  • Harvest the cells and extract total RNA using a suitable kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for your target gene and a housekeeping gene for normalization.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative change in target gene expression following treatment with DHQZ-36.

Visualizations

experimental_workflow cluster_primary_assay Primary Reporter Assay cluster_troubleshooting Troubleshooting & Validation cluster_conclusion Conclusion start Treat cells with DHQZ-36 primary_readout Measure Reporter Signal start->primary_readout counter_screen Luciferase Counter-Screen primary_readout->counter_screen Unexpected Result viability_assay Cell Viability Assay primary_readout->viability_assay Unexpected Result orthogonal_assay Orthogonal Assay (e.g., qPCR) primary_readout->orthogonal_assay Validate Finding identify_artifact Identify Off-Target Interference counter_screen->identify_artifact viability_assay->identify_artifact confirm Confirm On-Target Effect orthogonal_assay->confirm

Caption: Workflow for identifying and mitigating DHQZ-36 interference.

signaling_pathway_interference cluster_pathway Biological Pathway cluster_interference Potential Interference Points stimulus Stimulus receptor Receptor stimulus->receptor signaling Signaling Cascade receptor->signaling tf Transcription Factor (e.g., HNF4A) signaling->tf promoter Promoter tf->promoter gene Reporter Gene (e.g., Luciferase) promoter->gene gene_product Reporter Protein gene->gene_product Translation dhqz36 DHQZ-36 dhqz36->tf On-Target Inhibition dhqz36->gene_product Off-Target Interference (Inhibition/Stabilization) signal Light Signal gene_product->signal Enzymatic Reaction

Caption: On-target vs. off-target effects of DHQZ-36 in a reporter assay.

References

Validation & Comparative

DHQZ-36 vs. Retro-2cycl: A Comparative Analysis of Potency in Retrograde Trafficking Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of two key inhibitors of retrograde trafficking, DHQZ-36 and Retro-2cycl. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.

Introduction

Retro-2cycl is a known inhibitor of retrograde trafficking, a cellular process that transports molecules from the plasma membrane and endosomes to the Golgi apparatus and ultimately the endoplasmic reticulum. This pathway is exploited by various pathogens, including certain viruses and toxins, to enter host cells. DHQZ-36 is a structurally optimized analog of Retro-2cycl, developed to enhance its biological activity. This guide will delve into a direct comparison of their potencies, supported by quantitative data and detailed experimental methodologies.

Potency Comparison: Quantitative Data

Experimental evidence consistently demonstrates that DHQZ-36 is a more potent inhibitor of retrograde trafficking-dependent processes than its parent compound, Retro-2cycl. This increased potency has been particularly highlighted in studies involving the parasite Leishmania, which relies on host cell retrograde trafficking for infection.

The following table summarizes the 50% effective concentration (EC50) values for both compounds in various experimental models. Lower EC50 values indicate higher potency.

CompoundAssayTarget Organism/Cell LineEC50 (µM)Reference
Retro-2cycl Macrophage Infection AssayLeishmania amazonensis in RAW 264.7 macrophages40.15 ± 4.46[1][2]
DHQZ-36 Macrophage Infection AssayLeishmania amazonensis in RAW 264.7 macrophages13.63 ± 2.66[1][2]
Retro-2cycl Promastigote Viability AssayLeishmania amazonensis18.2 ± 3.96[2]
DHQZ-36 Promastigote Viability AssayLeishmania amazonensis9.83 ± 1.04[2]

Mechanism of Action: Inhibition of Retrograde Trafficking

Both DHQZ-36 and Retro-2cycl exert their effects by disrupting the retrograde transport pathway. This pathway is crucial for the intracellular trafficking of certain toxins (e.g., Shiga toxin, ricin) and viruses (e.g., polyomaviruses, papillomaviruses) that hijack this route to reach the endoplasmic reticulum.[1][2] By inhibiting this pathway, these compounds prevent the delivery of these pathogenic agents to their site of action, thereby blocking infection or toxicity. The superior potency of DHQZ-36 suggests a more efficient interaction with the molecular targets within this pathway.

retrograde_pathway cluster_cell Host Cell cluster_inhibition PM Plasma Membrane Endosome Early Endosome PM->Endosome Endocytosis Golgi Golgi Apparatus Endosome->Golgi Retrograde Transport ER Endoplasmic Reticulum Golgi->ER Retrograde Transport DHQZ36 DHQZ-36 DHQZ36->Endosome Inhibition DHQZ36->Golgi Retro2cycl Retro-2cycl Retro2cycl->Endosome Inhibition Retro2cycl->Golgi caption Inhibition of the Retrograde Trafficking Pathway

Inhibition of the Retrograde Trafficking Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the potency of DHQZ-36 and Retro-2cycl.

Macrophage Infection Assay with Leishmania amazonensis

This assay is designed to determine the efficacy of the compounds in clearing intracellular parasites from infected macrophages.

  • Cell Culture: Murine macrophage-like cell lines (e.g., J774 or RAW 264.7) are cultured in RPMI medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin-glutamine (PSG) at 37°C in a 5% CO2 incubator. Leishmania amazonensis promastigotes are grown in a similar medium at 26°C.

  • Macrophage Plating: Macrophages are seeded in 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere for 4 hours at 37°C.

  • Infection: Stationary phase L. amazonensis promastigotes are added to the adhered macrophages at a parasite-to-macrophage ratio of 25:1. The plate is incubated overnight at 32°C.

  • Compound Treatment: The following day, the medium is aspirated to remove non-internalized parasites. Fresh medium containing serial dilutions of DHQZ-36, Retro-2cycl, or a vehicle control (DMSO) is added to the wells.

  • Incubation: The treated, infected macrophages are incubated for 96 hours at 32°C.

  • Quantification of Intracellular Parasites: The number of intracellular amastigotes is determined. This can be achieved through various methods, including staining with Giemsa and microscopic counting, or by using a colorimetric assay with parasites expressing a reporter gene like β-lactamase.

  • Data Analysis: The percentage of infected macrophages and the number of parasites per macrophage are calculated for each compound concentration. The EC50 value is determined by plotting the percentage of infection inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Promastigote Viability (MTT) Assay

This assay assesses the direct effect of the compounds on the viability of Leishmania promastigotes.

  • Parasite Culture: Leishmania amazonensis promastigotes are cultured to the stationary phase.

  • Assay Setup: Promastigotes are seeded in a 96-well plate at a density of 1 x 10^5 parasites per well in 100 µL of culture medium.

  • Compound Addition: 100 µL of medium containing serial dilutions of DHQZ-36, Retro-2cycl, or a vehicle control is added to the wells.

  • Incubation: The plate is incubated for 48 hours at 26°C.

  • MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours in the dark.

  • Formazan Solubilization: The plate is centrifuged, and the supernatant is carefully removed. 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of viability is calculated relative to the vehicle-treated control. The EC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_analysis Data Analysis A Seed Macrophages in 96-well plate B Infect with Leishmania promastigotes A->B C Incubate to allow phagocytosis B->C D Add serial dilutions of DHQZ-36 or Retro-2cycl C->D E Incubate for 96 hours D->E F Quantify intracellular parasites (e.g., Microscopy or Colorimetric Assay) E->F G Calculate % Infection Inhibition F->G H Determine EC50 values G->H caption Experimental Workflow for Macrophage Infection Assay

Experimental Workflow for Macrophage Infection Assay

Conclusion

References

DHQZ-36 vs. Brefeldin A: A Comparative Guide to Two Potent Trafficking Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-supported comparison of the mechanisms of action of two widely discussed small molecule inhibitors of intracellular trafficking: DHQZ-36 and Brefeldin A. Understanding the distinct molecular targets and cellular consequences of these compounds is crucial for their effective application in research and therapeutic development.

At a Glance: Key Differences

FeatureDHQZ-36Brefeldin A
Primary Trafficking Blockade Retrograde (Endosome-to-Golgi)Anterograde (ER-to-Golgi)
Molecular Target Sec16A (inferred from parent compound)GBF1 (a Guanine Nucleotide Exchange Factor for ARF1)
Primary Effect on Golgi Partial disassembly and accumulation of COPI-like vesicles.[1]Complete collapse and absorption into the Endoplasmic Reticulum (ER).[2][3]
Overall Mechanism Inhibits ER exit of Syntaxin-5, leading to its redistribution to the ER and disruption of retrograde trafficking.[4][5]Prevents COPI coat recruitment to Golgi membranes, blocking vesicle formation and causing retrograde fusion of Golgi with the ER.[3]

Quantitative Comparison of Cellular Effects

The following table summarizes key quantitative data on the biological activities of DHQZ-36 and Brefeldin A. It is important to note that the experimental contexts for these data points differ, and direct comparisons of potency should be made with caution.

CompoundAssayCell Line/OrganismConcentration/EC₅₀/IC₅₀Observed Effect
DHQZ-36 JCPyV Infectivity-IC₅₀: 8.1 µMInhibition of viral infection.
HPV16 Infectivity-IC₅₀: 24 µMInhibition of viral infection.
Leishmania amazonensis infectionMacrophagesEC₅₀: 13.63 ± 2.58 µMLimits infection.[6]
Brefeldin A Protein SecretionMDCK cells0.5 µg/mLSelective inhibition of apical protein secretion.[7]
Total Protein SecretionMDCK cells10 µg/mL~30% reduction in total protein secretion.[7]
Total Protein SecretionMDCK cells30 µg/mL~75% reduction in total protein secretion.[7]
Collagen SecretionHuman lung fibroblasts50 ng/mLComplete blockade of collagen secretion.[8]
CytotoxicityHCT 116 cellsIC₅₀: 0.2 µMInduction of cell differentiation and apoptosis.[9]

Detailed Mechanism of Action

DHQZ-36: A Retrograde Trafficking Inhibitor

DHQZ-36 is a potent derivative of the retrograde trafficking inhibitor, Retro-2.[1] While the direct molecular target of DHQZ-36 is still under investigation, extensive studies on its parent compound, Retro-2, have elucidated a novel mechanism of action. Retro-2 directly interacts with Sec16A, a key component of the endoplasmic reticulum exit sites (ERES).[4][5] This interaction inhibits the ER exit of the Golgi t-SNARE, Syntaxin-5, resulting in its rapid redistribution to the ER.[1][4]

The mislocalization of Syntaxin-5 disrupts the fusion of vesicles arriving from the endosomes with the Golgi apparatus, effectively blocking the retrograde transport pathway.[4][5] This mechanism has been shown to protect cells from various pathogens, such as Shiga-like toxins and certain viruses, that rely on retrograde trafficking to reach their site of action.[4] While DHQZ-36 does impact Golgi structure, it leads to a partial disassembly and an accumulation of COPI-like vesicles, a distinct phenotype from the complete collapse induced by Brefeldin A.[1]

Brefeldin A: A Classic Anterograde Transport Blocker

Brefeldin A (BFA) is a well-characterized fungal metabolite that potently and reversibly inhibits protein transport from the endoplasmic reticulum to the Golgi apparatus.[10] Its primary molecular target is GBF1, a guanine nucleotide exchange factor (GEF) that activates the small GTPase ARF1.[3]

BFA stabilizes the inactive GDP-bound ARF1 in a complex with GBF1, preventing the exchange of GDP for GTP. This inactivation of ARF1 inhibits the recruitment of the COPI coat protein complex to Golgi membranes.[3] The lack of COPI coats prevents the budding of transport vesicles from the Golgi. Consequently, anterograde transport is halted, and a retrograde flow of Golgi components back to the ER is initiated, leading to the dramatic and reversible collapse of the Golgi apparatus into the ER.[2][3] This disruption of the secretory pathway leads to the accumulation of proteins in the ER.[10]

Visualizing the Mechanisms of Action

Diagram 1: DHQZ-36 Mechanism of Action

Caption: DHQZ-36 targets Sec16A, inhibiting Syntaxin-5 ER exit.

Diagram 2: Brefeldin A Mechanism of Action

BrefeldinA_Mechanism cluster_Golgi Golgi Apparatus ER ER Lumen Golgi Golgi ER->Golgi Anterograde Transport Vesicle COPI Vesicle Golgi->Vesicle budding BFA Brefeldin A GBF1 GBF1 (GEF) BFA->GBF1 inhibits ARF1_GDP ARF1-GDP (inactive) GBF1->ARF1_GDP ARF1_GTP ARF1-GTP (active) ARF1_GDP->ARF1_GTP COPI COPI Coat ARF1_GTP->COPI COPI->Golgi Vesicle->ER retrograde fusion

Caption: Brefeldin A inhibits GBF1, preventing ARF1 activation.

Experimental Protocols

Immunofluorescence Microscopy for Golgi Apparatus Morphology

This protocol allows for the visualization of the Golgi apparatus to assess morphological changes induced by DHQZ-36 or Brefeldin A.

Materials:

  • Cultured cells grown on coverslips

  • DHQZ-36 and Brefeldin A stock solutions

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization buffer)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against a Golgi marker (e.g., GM130, Giantin)

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of DHQZ-36, Brefeldin A, or vehicle control for the appropriate duration.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

  • Blocking: Wash the cells with PBS and then incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate the cells overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate the cells for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells with PBS and then incubate with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using mounting medium. Visualize the Golgi morphology using a confocal microscope.

Diagram 3: Immunofluorescence Workflow

IF_Workflow start Start: Cultured cells on coverslips treat Treat with DHQZ-36, Brefeldin A, or control start->treat fix Fix with 4% PFA treat->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize block Block with 5% BSA permeabilize->block primary Incubate with primary antibody (anti-Golgi) block->primary secondary Incubate with fluorescent secondary antibody primary->secondary stain Stain nuclei with DAPI secondary->stain mount Mount on slide stain->mount image Image with confocal microscope mount->image

Caption: Workflow for visualizing Golgi morphology via immunofluorescence.

Western Blotting for Protein Expression Analysis

This protocol can be used to assess the levels of specific proteins, such as Golgi-resident proteins or markers of cellular stress, following treatment with DHQZ-36 or Brefeldin A.

Materials:

  • Cultured cells

  • DHQZ-36 and Brefeldin A stock solutions

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies of interest

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as required, then wash with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.

Conclusion

DHQZ-36 and Brefeldin A are both powerful tools for dissecting the intricacies of intracellular trafficking. However, their distinct mechanisms of action result in different cellular phenotypes. Brefeldin A acts as a sledgehammer on the early secretory pathway, causing a complete and dramatic collapse of the Golgi into the ER. In contrast, DHQZ-36 offers a more targeted inhibition of the retrograde pathway, leading to a more subtle, yet significant, disruption of Golgi function and structure. The choice between these two inhibitors will depend on the specific biological question being addressed. For studies requiring a complete and acute shutdown of anterograde transport, Brefeldin A remains the gold standard. For investigations into the more nuanced processes of retrograde trafficking and its role in cellular homeostasis and disease, DHQZ-36 and its analogs present a promising and more specific alternative.

References

A Comparative Guide to DHQZ-36 and Golgicide A: Differential Effects on Golgi Apparatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of DHQZ-36 and Golgicide A, two small molecules that disrupt Golgi apparatus function through distinct mechanisms. Understanding their differential effects is crucial for their application as research tools and for potential therapeutic development.

Introduction

The Golgi apparatus is a central organelle in the secretory pathway, responsible for the processing, sorting, and trafficking of proteins and lipids. Its intricate structure and dynamic nature are essential for cellular homeostasis. Disruption of Golgi function is implicated in various diseases, making it an attractive target for therapeutic intervention. Golgicide A (GCA) is a well-characterized, potent, and specific inhibitor of Golgi BFA resistance factor 1 (GBF1), a guanine nucleotide exchange factor for Arf1 GTPase.[1][2][3] This inhibition leads to a dramatic disassembly of the Golgi complex and a blockage of anterograde trafficking. DHQZ-36 is a structurally optimized analog of the retrograde trafficking inhibitor Retro-2cycl.[4][5] It exhibits enhanced potency in inhibiting retrograde transport-dependent processes, such as the trafficking of Shiga toxin.[4] This guide will delineate the known differences in their mechanisms of action, their impact on Golgi structure and function, and provide experimental protocols for their comparative analysis.

Mechanism of Action

The primary difference between DHQZ-36 and Golgicide A lies in their molecular targets and the specific trafficking pathways they inhibit.

Golgicide A (GCA) is a potent, specific, and reversible inhibitor of GBF1 .[1][3] GBF1 is a guanine nucleotide exchange factor (GEF) that activates the small GTPase Arf1 at the cis-Golgi.[6] Activated Arf1-GTP is essential for the recruitment of the COPI coat protein complex to Golgi membranes, which is a critical step in the formation of transport vesicles.[6][7] By inhibiting GBF1, GCA prevents the activation of Arf1, leading to the dissociation of COPI from Golgi membranes and a subsequent collapse of the Golgi structure.[2][5] This ultimately blocks the anterograde secretory pathway at the ER-Golgi intermediate compartment (ERGIC).[2][8]

DHQZ-36 , as a more potent analog of Retro-2cycl, is an inhibitor of retrograde trafficking .[4][5] The precise molecular target of DHQZ-36 has not been definitively identified, but studies on its parent compound, Retro-2, suggest that it may involve components of the ER exit sites (ERES) and SNARE machinery. One proposed target of Retro-2 is Sec16A , a key scaffolding protein at ERES that regulates COPII vesicle formation.[2] By potentially targeting Sec16A, DHQZ-36 could disrupt the normal cycling of proteins between the ER and Golgi. Another reported effect of Retro-2 is the disruption of the Golgi SNARE protein Syntaxin-5 (Stx5) localization, which is crucial for vesicle fusion events in the early secretory pathway.[1][4] By interfering with these components, DHQZ-36 selectively inhibits the retrograde transport of toxins and other cargo from endosomes to the Golgi and from the Golgi to the ER, without causing a complete collapse of the Golgi complex in the same manner as GCA.[4][9]

Data Presentation: Quantitative Comparison

FeatureDHQZ-36Golgicide A (GCA)Reference
Primary Target Putative: Sec16A, Syntaxin-5GBF1[2][4],[1]
Trafficking Pathway Inhibited Retrograde (Endosome-to-Golgi, Golgi-to-ER)Anterograde (ER-to-Golgi)[4][9],[2][8]
Effect on Golgi Structure Dispersal of specific Golgi proteins (e.g., Syntaxin-5)Complete disassembly and fragmentation of the Golgi ribbon[4],[2][10]
Effect on COPI Coats Indirect or no direct effect on COPI recruitmentRapid dissociation from Golgi membranes[2][5]
Effect on Arf1 Activation No direct inhibitionPotent inhibition[5]
EC50 (Leishmania amazonensis infection) 13.63 ± 2.58 µMNot reported[11]
IC50 (Shiga toxin protection) More potent than Retro-2cycl (exact value not reported)3.3 µM[4],[12]
Reversibility Not explicitly stated, but likely reversibleRapidly reversible[3]

Experimental Protocols

To facilitate a direct comparison of the effects of DHQZ-36 and Golgicide A on the Golgi apparatus, the following experimental protocols are provided.

Immunofluorescence Staining for Golgi Morphology

This protocol allows for the visualization of the Golgi apparatus and the assessment of its morphology following treatment with the compounds.

Materials:

  • HeLa or other suitable adherent cell line

  • DHQZ-36 and Golgicide A stock solutions (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies against Golgi markers (e.g., anti-GM130 for cis-Golgi, anti-TGN46 for trans-Golgi Network)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Glass coverslips and microscope slides

  • Confocal microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of DHQZ-36 (e.g., 1-20 µM) and Golgicide A (e.g., 1-10 µM) for a specified time (e.g., 1-4 hours). Include a DMSO-treated control.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block with 5% BSA in PBS for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Image the cells using a confocal microscope. Analyze Golgi morphology, including fragmentation, dispersal, and co-localization of Golgi markers.

Shiga Toxin Retrograde Transport Assay

This assay quantitatively measures the inhibition of retrograde transport by the compounds.

Materials:

  • Vero or HeLa cells

  • DHQZ-36 and Golgicide A

  • Cy3-labeled Shiga toxin B-subunit (STxB-Cy3)

  • Cell culture medium

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate and grow to confluency.

  • Pre-treat cells with various concentrations of DHQZ-36 and Golgicide A for 1 hour.

  • Add STxB-Cy3 to the cells and incubate for 1 hour at 37°C to allow for internalization and retrograde transport.

  • Wash the cells three times with cold PBS to remove unbound toxin.

  • For flow cytometry analysis, detach the cells and analyze the intracellular fluorescence.

  • For microscopy analysis, fix the cells as described in the immunofluorescence protocol and image to observe the localization of STxB-Cy3. In untreated cells, STxB-Cy3 will accumulate in the Golgi. In treated cells, effective inhibition of retrograde transport will result in a more peripheral, endosomal staining pattern.

  • Quantify the percentage of cells with Golgi-localized STxB-Cy3 or the mean fluorescence intensity to determine the IC50 for inhibition of retrograde transport.

Mandatory Visualizations

Signaling Pathways

Golgicide_A_Pathway GCA Golgicide A GBF1 GBF1 (Arf1-GEF) GCA->GBF1 Inhibits Arf1_GDP Arf1-GDP GBF1->Arf1_GDP Activates Arf1_GTP Arf1-GTP Arf1_GDP->Arf1_GTP GTP Exchange COPI COPI Coat Arf1_GTP->COPI Recruits Golgi_Membrane Golgi Membrane COPI->Golgi_Membrane Binds to Vesicle_Budding Vesicle Budding (Anterograde Transport) Golgi_Membrane->Vesicle_Budding

Caption: Golgicide A inhibits GBF1, preventing Arf1 activation and COPI coat recruitment, thereby blocking anterograde transport.

DHQZ_36_Pathway DHQZ36 DHQZ-36 Target Putative Target (e.g., Sec16A, Syntaxin-5) DHQZ36->Target Inhibits Retrograde_Transport Retrograde Transport Target->Retrograde_Transport Regulates Endosome Endosome Golgi Golgi Endosome->Golgi Cargo ER Endoplasmic Reticulum Golgi->ER Cargo Retrograde_Transport->Endosome Retrograde_Transport->Golgi

Caption: DHQZ-36 inhibits retrograde transport, likely by targeting components like Sec16A or Syntaxin-5.

Experimental Workflow

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Immunofluorescence cluster_2 Imaging & Analysis start Seed Cells on Coverslips treat Treat with DHQZ-36, Golgicide A, or DMSO start->treat fix Fix with PFA treat->fix perm Permeabilize fix->perm block Block perm->block primary_ab Incubate with Primary Antibody (anti-GM130/TGN46) block->primary_ab secondary_ab Incubate with Secondary Antibody & DAPI primary_ab->secondary_ab image Confocal Microscopy secondary_ab->image analyze Quantify Golgi Morphology (Fragmentation, Dispersal) image->analyze

Caption: Workflow for comparing Golgi morphology changes induced by DHQZ-36 and Golgicide A.

Conclusion

DHQZ-36 and Golgicide A are valuable tools for dissecting the complexities of Golgi function. Golgicide A acts as a potent disruptor of the entire Golgi structure by targeting the central regulatory protein GBF1 in the anterograde pathway. In contrast, DHQZ-36 offers a more selective inhibition of the retrograde trafficking pathway, with a more subtle initial impact on overall Golgi morphology. The differential effects of these compounds provide researchers with complementary approaches to investigate the distinct roles of anterograde and retrograde transport in maintaining Golgi integrity and function. Further studies are warranted to definitively identify the molecular target of DHQZ-36 and to fully elucidate its mechanism of action.

References

Validating DHQZ-36 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established experimental methodologies for validating the cellular target engagement of DHQZ-36, a potent inhibitor of retrograde trafficking with antiviral activity against human polyomavirus (JCPyV) and papillomavirus (HPV16). With reported IC50 values of 8.1 µM and 24 µM against JCPyV and HPV16 infectivity, respectively, understanding its direct molecular interactions within the cell is paramount for further development.[1]

While the definitive cellular target of DHQZ-36 has not been explicitly identified in publicly available literature, this guide will focus on robust, target-agnostic, and candidate-based approaches to elucidate its mechanism of action. A plausible, yet unconfirmed, candidate target is the DEAH-Box Helicase 36 (DHX36), an RNA helicase known to unwind G-quadruplex structures and implicated in various cellular processes, including translation regulation.

Proposed Methodologies for Target Validation

Two powerful and widely adopted methods for confirming direct target engagement in a cellular context are the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics via affinity capture mass spectrometry. Below, we compare these two approaches for their applicability in validating the target of DHQZ-36.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that relies on the principle of ligand-induced thermal stabilization of a target protein.[2][3] The binding of a small molecule, such as DHQZ-36, to its target protein can increase the protein's resistance to thermal denaturation. This stabilization can be quantified, providing direct evidence of target engagement in intact cells or cell lysates.

Chemical Proteomics (Affinity Capture Mass Spectrometry)

Chemical proteomics utilizes a "bait" molecule, typically a modified version of the compound of interest, to capture its interacting proteins from a cell lysate. These captured proteins are then identified and quantified by mass spectrometry. This approach can identify not only the primary target but also potential off-targets. A common technique in this category for kinase inhibitors is the use of Kinobeads, which are beads coated with broad-spectrum kinase inhibitors to profile the selectivity of a new inhibitor. While DHQZ-36 is not a known kinase inhibitor, a similar principle can be applied by synthesizing a DHQZ-36 analog immobilized on beads.

Quantitative Comparison of Target Validation Methods

FeatureCellular Thermal Shift Assay (CETSA)Chemical Proteomics (Affinity Capture)
Principle Ligand-induced thermal stabilization of the target protein.[2][3]Affinity-based capture of target proteins using an immobilized ligand.
Compound Modification Not required (uses unmodified DHQZ-36).[2]Requires synthesis of a DHQZ-36 analog with a linker for immobilization.
Primary Readout Change in protein melting temperature (Tm) or isothermal dose-response fingerprint (ITDRF).Mass spectrometry-based identification and quantification of bound proteins.
Throughput Can be adapted for high-throughput screening (HTS-CETSA).[4]Lower throughput, often used for in-depth profiling of a limited number of compounds.
Target Identification Primarily for validating a known or hypothesized target.Can identify novel, unknown targets and off-targets.
Cellular Context Can be performed in intact cells, preserving the native cellular environment.[2]Typically performed on cell lysates, which may disrupt some cellular structures and interactions.
Data Analysis Western blotting or mass spectrometry for protein quantification.Quantitative mass spectrometry data analysis.
Confirmation of Direct Binding Strong evidence of direct physical interaction.Strong evidence of direct or complex-based interaction.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for DHQZ-36
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cell line susceptible to JCPyV or HPV16 infection) to near confluency. Treat the cells with varying concentrations of DHQZ-36 or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the putative target protein (e.g., DHX36) remaining in the soluble fraction for each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of DHQZ-36 indicates target engagement. For isothermal dose-response format (ITDRF-CETSA), cells are heated at a single, optimized temperature, and the amount of soluble target is quantified across a range of DHQZ-36 concentrations.

Chemical Proteomics Protocol for DHQZ-36
  • Probe Synthesis: Synthesize a DHQZ-36 analog containing a linker and a reactive group for immobilization onto beads (e.g., NHS-ester or epoxy-activated sepharose beads).

  • Cell Lysis: Prepare a lysate from a relevant cell line, ensuring the preservation of protein integrity.

  • Competitive Binding: Incubate the cell lysate with the DHQZ-36-immobilized beads in the presence of either free DHQZ-36 (competitor) or a vehicle control.

  • Affinity Capture: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

  • Data Analysis: Compare the protein abundance between the competitor and control samples. Proteins that are significantly less abundant in the competitor sample are considered potential targets of DHQZ-36.

Visualizing Cellular Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental designs, the following diagrams illustrate the relevant cellular pathways and the workflows of the proposed validation methods.

Retrograde_Trafficking_Pathway cluster_virus Viral Entry cluster_retrograde Retrograde Trafficking Virus Virus Plasma_Membrane Plasma Membrane Virus->Plasma_Membrane Attachment Endosome Endosome Plasma_Membrane->Endosome Endocytosis Golgi Golgi Endosome->Golgi Retrograde Transport ER Endoplasmic Reticulum Golgi->ER Retrograde Transport Nucleus Nucleus ER->Nucleus Viral Genome Release DHQZ-36 DHQZ-36 DHQZ-36->Endosome Inhibition? DHQZ-36->Golgi Inhibition?

Caption: Proposed inhibition of viral entry by DHQZ-36 via the retrograde trafficking pathway.

CETSA_Workflow Cells Cells Treatment Treatment Cells->Treatment DHQZ-36 or Vehicle Heating Heating Treatment->Heating Temperature Gradient Lysis Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Separate Soluble/Aggregated Analysis Analysis Centrifugation->Analysis Western Blot / MS Melting_Curve Melting_Curve Analysis->Melting_Curve Quantify Soluble Target

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Chemical_Proteomics_Workflow DHQZ-36_Beads DHQZ-36 on Beads Incubation Incubation DHQZ-36_Beads->Incubation Cell_Lysate Cell_Lysate Cell_Lysate->Incubation Competitive Binding with free DHQZ-36 Wash Wash Incubation->Wash Elution Elution Wash->Elution Digestion Digestion Elution->Digestion Trypsin LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Identify & Quantify Proteins Data_Analysis Data_Analysis LC-MS/MS->Data_Analysis

Caption: Workflow for Chemical Proteomics Affinity Capture.

Conclusion

Validating the cellular target of DHQZ-36 is a critical step in advancing its development as a potential therapeutic. Given the lack of a confirmed target, a dual approach is recommended. The Cellular Thermal Shift Assay offers a direct and robust method to confirm the engagement of a hypothesized target like DHX36 with unmodified DHQZ-36 in a native cellular environment. Concurrently, a Chemical Proteomics approach, despite requiring the synthesis of a derivatized probe, holds the potential to unbiasedly identify the primary target and any off-targets, providing a comprehensive understanding of the compound's cellular interactions. The data generated from these complementary methods will be invaluable for elucidating the mechanism of action of DHQZ-36 and guiding future drug development efforts.

References

Comparative Analysis of DHQZ-36 Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of the antiviral agent DHQZ-36, placing its known activities in context with established antiviral therapies, particularly for influenza A virus (IAV). While direct experimental data on DHQZ-36's efficacy against IAV is not currently available in published literature, this document explores its potential based on its mechanism of action and draws comparisons with widely-used anti-influenza drugs.

Introduction to DHQZ-36

DHQZ-36 is a potent small molecule inhibitor of retrograde trafficking.[1] This process is a crucial cellular pathway that transports molecules from the cell periphery towards the endoplasmic reticulum. Certain viruses hijack this pathway to facilitate their entry and replication within host cells. DHQZ-36 has demonstrated efficacy against human polyomavirus (JCPyV) and papillomavirus (HPV16).[1]

Potential Application Against Influenza A Virus

While direct studies are lacking, the mechanism of DHQZ-36 presents a compelling hypothesis for its potential use against influenza A virus. Research has shown that the influenza A virus matrix protein 2 (M2), a key component in the viral life cycle, undergoes retrograde transport from the endoplasmic reticulum into the cytoplasm.[2] By inhibiting this pathway, DHQZ-36 could theoretically disrupt the transport and function of the M2 protein, thereby impeding viral replication.

Comparison with Approved Influenza Antivirals

To provide a clear perspective, the following tables compare the known or hypothesized characteristics of DHQZ-36 with those of established anti-influenza drugs.

Table 1: Mechanism of Action and Resistance
Antiviral AgentTargetMechanism of ActionKnown Resistance Mutations
DHQZ-36 (Hypothesized) Cellular Retrograde Trafficking PathwayInhibition of retrograde transport, potentially affecting M2 protein trafficking.Not Applicable (Host-Targeting)
Oseltamivir (Tamiflu®) Neuraminidase (NA)Inhibits the release of progeny virions from infected cells.H275Y in N1 subtypes, E119V, R292K in N2 subtypes
Zanamivir (Relenza®) Neuraminidase (NA)Inhibits the release of progeny virions from infected cells.Amino acid substitutions in NA
Baloxavir marboxil (Xofluza®) Cap-dependent endonucleaseInhibits viral mRNA transcription by targeting the PA subunit of the viral polymerase.I38T/M/F in the PA subunit
Amantadine/Rimantadine M2 Ion ChannelBlocks the M2 proton channel, inhibiting viral uncoating.S31N in the M2 protein is widespread
Table 2: In Vitro Efficacy
Antiviral AgentVirusCell LineIC50 / EC50
DHQZ-36 JCPyVSVG-A8.1 µM
HPV16HeLa24 µM
DHQZ-36 (Hypothesized) Influenza A VirusMDCKData not available
Oseltamivir Influenza A (H1N1)MDCK~0.5-10 nM
Zanamivir Influenza A (H1N1)MDCK~0.5-5 nM
Baloxavir acid Influenza A (H1N1)MDCK~1.5-3.1 nM

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Values for approved drugs are approximate and can vary between strains.

Experimental Protocols

To facilitate further research into the potential anti-influenza activity of DHQZ-36, standardized in vitro assays are essential.

Cytotoxicity Assay

Prior to assessing antiviral activity, it is crucial to determine the concentration range at which a compound is not toxic to the host cells.

Protocol:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Dilution: Prepare a serial dilution of DHQZ-36 in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the different concentrations of DHQZ-36. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay, which assesses metabolic activity.

  • CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Plaque Reduction Assay

This assay is considered the gold standard for determining the inhibitory effect of a compound on viral replication.[3][4]

Protocol:

  • Cell Monolayer: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of influenza A virus.

  • Infection: Infect the cell monolayers with a known titer of influenza virus (e.g., 100 plaque-forming units, PFU) in the presence of varying concentrations of DHQZ-36.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the respective concentrations of DHQZ-36. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Staining: Fix the cells and stain with a dye such as crystal violet to visualize and count the plaques.

  • IC50 Calculation: The concentration of DHQZ-36 that reduces the number of plaques by 50% compared to the virus control is determined as the IC50.

TCID50 (50% Tissue Culture Infectious Dose) Assay

This endpoint dilution assay is an alternative method to quantify the inhibition of viral replication, particularly for viruses that do not form clear plaques.[5][6][7]

Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate.

  • Virus and Compound Preparation: Prepare serial dilutions of the influenza virus. Mix each virus dilution with a fixed, non-toxic concentration of DHQZ-36.

  • Infection: Add the virus-compound mixtures to the cell monolayers in replicate wells.

  • Incubation: Incubate the plates for 3-5 days.

  • CPE Observation: Observe the cells daily for the presence of cytopathic effect (CPE), which includes morphological changes like cell rounding and detachment.

  • Endpoint Determination: For each virus dilution, score the number of wells that show CPE.

  • TCID50 Calculation: Calculate the TCID50 using a statistical method such as the Reed-Muench or Spearman-Kärber formula. The reduction in viral titer in the presence of DHQZ-36 compared to the untreated control indicates its antiviral activity.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Antiviral Testing

Antiviral_Testing_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_antiviral Antiviral Assay cluster_plaque Plaque Reduction cluster_tcid50 TCID50 c1 Seed MDCK cells c2 Add DHQZ-36 dilutions c1->c2 c3 Incubate 48-72h c2->c3 c4 Measure viability (MTT) c3->c4 c5 Calculate CC50 c4->c5 a1 Infect MDCK cells with IAV + DHQZ-36 dilutions c5->a1 Use non-toxic concentrations a2 Incubate a1->a2 a3 Assess viral replication a2->a3 p1 Overlay with semi-solid medium a3->p1 t1 Observe for CPE a3->t1 p2 Stain and count plaques p1->p2 p3 Calculate IC50 p2->p3 t2 Calculate TCID50 t1->t2 t3 Determine titer reduction t2->t3

Caption: Workflow for in vitro testing of DHQZ-36 antiviral activity against influenza virus.

Hypothesized Mechanism of DHQZ-36 Action on IAV

DHQZ36_IAV_Mechanism cluster_cell Host Cell cluster_virus Influenza A Virus Replication ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Anterograde Transport Cytoplasm Cytoplasm ER->Cytoplasm M2 release Golgi->ER Retrograde Transport of M2 Golgi->Cytoplasm Transport Nucleus Nucleus Cytoplasm->Nucleus Import Assembly Virion Assembly Cytoplasm->Assembly Nucleus->Cytoplasm Export vRNA Viral RNA (vRNA) vProtein Viral Proteins (including M2) vRNA->vProtein Translation vRNA->Assembly vProtein->ER Synthesis & Processing DHQZ36 DHQZ-36 Retrograde Retrograde Trafficking DHQZ36->Retrograde Inhibits

Caption: Hypothesized inhibition of IAV replication by DHQZ-36 via retrograde trafficking.

Conclusion

DHQZ-36 presents a novel, host-targeted antiviral strategy that warrants investigation against a broader range of viruses, including influenza A. Its mechanism of action, inhibiting retrograde trafficking, is a promising avenue for circumventing the rapid development of resistance often seen with drugs that target viral proteins directly. Further in vitro and in vivo studies are essential to validate the anti-influenza potential of DHQZ-36 and to determine its efficacy in comparison to existing antiviral agents. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers embarking on this line of inquiry.

References

Comparative Analysis of DHQZ-36 and Other Antiviral Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the novel antiviral agent DHQZ-36 and established antiviral drugs, including the neuraminidase inhibitor Oseltamivir, the RNA polymerase inhibitor Favipiravir, and the cap-dependent endonuclease inhibitor Baloxavir marboxil. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antiviral efficacy, and the experimental protocols used for their evaluation.

Executive Summary

DHQZ-36 emerges as a potent inhibitor of retrograde trafficking, demonstrating efficacy against non-enveloped DNA viruses like human polyomavirus and papillomavirus. In contrast, Oseltamivir, Favipiravir, and Baloxavir marboxil are established drugs primarily targeting various components of the influenza virus replication cycle. This guide presents a side-by-side comparison of their distinct antiviral strategies, quantitative performance data, and the methodologies employed in their assessment. While direct comparative studies are not yet available, this document compiles existing data to facilitate an informed understanding of their relative strengths and potential applications.

Data Presentation: Quantitative Comparison of Antiviral Activity

The following tables summarize the in vitro efficacy and cytotoxicity of DHQZ-36 and the compared influenza antiviral agents. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), is provided as a measure of the therapeutic window of each compound. A higher SI value indicates greater selectivity for viral targets over host cells.

Table 1: Antiviral Activity and Cytotoxicity of DHQZ-36

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
DHQZ-36JCPyVSVG-A8.1[1]>100>12.3
DHQZ-36HPV16HeLa24[1]>100>4.2

Table 2: Antiviral Activity and Cytotoxicity of Oseltamivir Carboxylate (Active Metabolite of Oseltamivir)

CompoundVirus StrainCell LineIC50/EC50 (µM)CC50 (µM)Selectivity Index (SI)
OseltamivirA/NWS/33 (H1N1)MDCK26.0[2]>1000[2]>38.5
OseltamivirA/Victoria/3/75 (H3N2)MDCK0.2[2]>1000[2]>5000
OseltamivirA/Shangdong/09/93 (H3N2)MDCK1.8[2]>1000[2]>555
OseltamivirB/HongKong/5/72MDCK2.3[2]>1000[2]>435
OseltamivirA(H1N1)pdm09MDCK0.13-0.15>500>3333-3846

Table 3: Antiviral Activity and Cytotoxicity of Favipiravir

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
FavipiravirInfluenza A (H1N1)MDCK15.07 - 17.05[3]>1000[4]>58.6 - >66.4
FavipiravirInfluenza BMDCK0.039 - 0.089 (µg/mL)>1000 (µg/mL)>11235 - >25641
FavipiravirSARS-CoV-2Vero E661.88[5]>400[5]>6.46

Table 4: Antiviral Activity and Cytotoxicity of Baloxavir Acid (Active Metabolite of Baloxavir Marboxil)

CompoundVirus StrainCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)
Baloxavir AcidA(H1N1)pdm09MDCK-SIAT0.7 ± 0.5[6]10.1 ± 2.1 (48h)[6]~14428
Baloxavir AcidA(H3N2)MDCK-SIAT1.2 ± 0.6[6]10.1 ± 2.1 (48h)[6]~8416
Baloxavir AcidB (Victoria)MDCK-SIAT7.2 ± 3.5[6]10.1 ± 2.1 (48h)[6]~1402
Baloxavir AcidB (Yamagata)MDCK-SIAT5.8 ± 4.5[6]10.1 ± 2.1 (48h)[6]~1741

Mechanisms of Action and Resistance

The antiviral agents discussed in this guide employ distinct mechanisms to inhibit viral replication, which in turn influences their spectrum of activity and the development of resistance.

DHQZ-36: This compound inhibits retrograde trafficking, a cellular pathway that some non-enveloped viruses hijack to transport their genetic material to the nucleus for replication. By targeting a host cellular process, DHQZ-36 has the potential for broad-spectrum activity against viruses that rely on this pathway.

DHQZ_36_Mechanism Virus Polyomavirus/ Papillomavirus Cell Host Cell Virus->Cell Entry Endosome Endosome Cell->Endosome Endocytosis Golgi Golgi Endosome->Golgi Retrograde Trafficking ER Endoplasmic Reticulum (ER) Golgi->ER Nucleus Nucleus ER->Nucleus Replication Viral Replication Nucleus->Replication DHQZ36 DHQZ-36 DHQZ36->Golgi Inhibits

Caption: Mechanism of action of DHQZ-36.

Oseltamivir: As a neuraminidase inhibitor, oseltamivir blocks the function of the viral neuraminidase enzyme, which is crucial for the release of newly formed viral particles from infected cells.[7] This prevents the spread of the virus to other cells. Resistance to oseltamivir typically arises from mutations in the neuraminidase gene, with the H275Y substitution in influenza A(H1N1) being a well-characterized example.[8][9]

Oseltamivir_Mechanism InfectedCell Infected Host Cell NewVirions New Virions InfectedCell->NewVirions Budding Neuraminidase Neuraminidase NewVirions->Neuraminidase requires Release Viral Release and Spread Neuraminidase->Release Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Inhibits

Caption: Mechanism of action of Oseltamivir.

Favipiravir: This agent is a prodrug that, once metabolized to its active form, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This inhibition disrupts viral genome replication and transcription. Favipiravir has demonstrated broad-spectrum activity against various RNA viruses.[8][10] Resistance can emerge through mutations in the RdRp, such as the K229R mutation in the PB1 subunit of influenza virus, though this may come at a cost to viral fitness.[10][11][12][13]

Favipiravir_Mechanism ViralRNA Viral RNA RdRp RNA-dependent RNA polymerase (RdRp) ViralRNA->RdRp Template for Replication Viral Genome Replication RdRp->Replication Favipiravir Favipiravir ActiveMetabolite Favipiravir-RTP (Active form) Favipiravir->ActiveMetabolite Metabolized in cell ActiveMetabolite->RdRp Inhibits

Caption: Mechanism of action of Favipiravir.

Baloxavir marboxil: This is also a prodrug that is converted to its active form, baloxavir acid. Baloxavir acid inhibits the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a key component of the influenza virus RNA polymerase complex. This prevents the "cap-snatching" process, where the virus steals the 5' caps of host cell mRNAs to initiate transcription of its own genome.[14] Resistance is primarily associated with mutations in the PA protein, with the I38T substitution being frequently observed.[15][16][17]

Caption: Mechanism of action of Baloxavir.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Antiviral Assay for DHQZ-36 (Pseudovirus-based Neutralization Assay)

This protocol is adapted from the methodology used to determine the IC50 of DHQZ-36 against JCPyV and HPV16 pseudoviruses.

1. Cell Culture and Seeding:

  • SVG-A cells (for JCPyV) or HeLa cells (for HPV16) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Cells are seeded into 96-well plates at a density that ensures they reach approximately 80-90% confluency on the day of infection.

2. Compound Preparation and Treatment:

  • A stock solution of DHQZ-36 is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of DHQZ-36 are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level that causes cytotoxicity (e.g., <0.5%).

  • The culture medium is removed from the cells and replaced with medium containing the different concentrations of DHQZ-36 or a vehicle control (medium with the same concentration of DMSO).

  • Cells are pre-incubated with the compound for 1-2 hours at 37°C.

3. Pseudovirus Infection:

  • Pseudoviruses expressing a reporter gene (e.g., Gaussia luciferase or Green Fluorescent Protein) are diluted in culture medium.

  • The compound-containing medium is removed, and the cells are inoculated with the pseudovirus suspension at a predetermined multiplicity of infection (MOI).

  • The plates are incubated for 48-72 hours at 37°C to allow for gene expression from the pseudoviral genome.

4. Quantifying Antiviral Activity:

  • After incubation, the level of reporter gene expression is quantified. For luciferase-based assays, the supernatant is collected, and a luciferase substrate is added according to the manufacturer's instructions. Luminescence is measured using a luminometer. For GFP-based assays, the percentage of GFP-positive cells is determined by flow cytometry or fluorescence microscopy.

  • The percentage of inhibition for each compound concentration is calculated relative to the vehicle-treated control wells.

  • The IC50 value, the concentration of the compound that inhibits viral infection by 50%, is calculated by fitting the dose-response data to a nonlinear regression model using appropriate software (e.g., GraphPad Prism).

DHQZ36_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed SVG-A or HeLa cells in 96-well plates Pre_incubation Pre-incubate cells with DHQZ-36 for 1-2h Cell_Seeding->Pre_incubation Compound_Prep Prepare serial dilutions of DHQZ-36 Compound_Prep->Pre_incubation Infection Infect with JCPyV or HPV16 pseudovirus Pre_incubation->Infection Incubation Incubate for 48-72h Infection->Incubation Quantification Quantify reporter gene (Luciferase or GFP) Incubation->Quantification IC50_Calc Calculate IC50 value Quantification->IC50_Calc

Caption: Experimental workflow for DHQZ-36 antiviral assay.

Neuraminidase Inhibition Assay for Oseltamivir

This protocol is a standard method for determining the inhibitory activity of neuraminidase inhibitors like oseltamivir.[18]

1. Reagents and Materials:

  • Influenza virus stock

  • Oseltamivir carboxylate (active metabolite)

  • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., glycine-NaOH buffer)

  • 96-well black microplates

  • Fluorescence plate reader

2. Assay Procedure:

  • A standardized amount of influenza virus is pre-incubated with serial dilutions of oseltamivir carboxylate in the assay buffer for a specific time (e.g., 30 minutes) at 37°C in a 96-well plate.

  • The enzymatic reaction is initiated by adding the MUNANA substrate to each well.

  • The plate is incubated for a defined period (e.g., 60 minutes) at 37°C to allow the neuraminidase to cleave the substrate, releasing the fluorescent product 4-methylumbelliferone.

  • The reaction is terminated by adding a stop solution.

3. Data Acquisition and Analysis:

  • The fluorescence of each well is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission).

  • The percentage of neuraminidase inhibition is calculated for each oseltamivir concentration relative to the virus control (no inhibitor).

  • The IC50 value, the concentration of the inhibitor that reduces neuraminidase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[18]

Plaque Reduction Assay for Influenza Viruses

This is a classic virological assay used to quantify the infectivity of a virus and the efficacy of antiviral compounds.[16][19][20][21]

1. Cell Culture and Infection:

  • Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are prepared in 6-well or 12-well plates.

  • The cell monolayers are washed and then infected with a known amount of influenza virus (e.g., 100 plaque-forming units, PFU) in the presence of serial dilutions of the antiviral drug.

  • After a 1-hour adsorption period, the virus inoculum is removed.

2. Overlay and Incubation:

  • The cell monolayers are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) supplemented with trypsin (to facilitate viral spread) and the corresponding concentrations of the antiviral drug.

  • The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days, allowing for the formation of plaques (localized areas of cell death).

3. Plaque Visualization and Counting:

  • The overlay is removed, and the cell monolayers are fixed (e.g., with 4% paraformaldehyde) and stained (e.g., with crystal violet) to visualize the plaques.

  • The number of plaques in each well is counted.

4. Data Analysis:

  • The percentage of plaque reduction is calculated for each drug concentration compared to the virus control (no drug).

  • The EC50 value, the concentration of the drug that reduces the number of plaques by 50%, is calculated from the dose-response curve.

RT-qPCR-Based Antiviral Assay for Influenza Viruses

This assay measures the effect of an antiviral compound on the accumulation of viral RNA.[2][12][22][23][24]

1. Cell Culture, Infection, and Treatment:

  • MDCK or A549 cells are seeded in multi-well plates.

  • Cells are infected with influenza virus at a specific MOI in the presence of serial dilutions of the antiviral drug.

  • The plates are incubated for a defined period (e.g., 24 or 48 hours).

2. RNA Extraction and Reverse Transcription:

  • Total RNA is extracted from the cells using a commercial kit.

  • The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers specific for a conserved region of a viral gene (e.g., the matrix (M) gene).

3. Quantitative PCR (qPCR):

  • The cDNA is used as a template for qPCR with primers and a probe specific to the viral target gene.

  • The qPCR is performed on a real-time PCR instrument, which monitors the amplification of the target DNA in real-time.

4. Data Analysis:

  • The amount of viral RNA in each sample is quantified based on the cycle threshold (Ct) value.

  • The percentage of inhibition of viral RNA synthesis is calculated for each drug concentration relative to the virus control.

  • The EC50 value is determined from the dose-response curve.

Conclusion

The comparative analysis presented in this guide highlights the diverse strategies employed by different antiviral agents. DHQZ-36, with its host-targeted mechanism, offers a promising avenue for combating non-enveloped DNA viruses. In contrast, Oseltamivir, Favipiravir, and Baloxavir marboxil provide effective, virus-targeted approaches for the treatment of influenza, each with its own specific molecular target within the viral replication cycle. The provided quantitative data and detailed experimental protocols are intended to serve as a valuable resource for the research community, facilitating further investigation and the development of novel antiviral therapies. The continued emergence of drug-resistant viral strains underscores the critical need for a diverse arsenal of antiviral agents with distinct mechanisms of action.

References

Assessing the Specificity of DHQZ-36 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the retrograde trafficking inhibitor DHQZ-36, focusing on its specificity. As a potent analog of Retro-2, DHQZ-36 is gaining interest for its therapeutic potential. Understanding its on-target and off-target effects is crucial for its development as a selective chemical probe or therapeutic agent. This document compares DHQZ-36 with its parent compound, Retro-2, and other well-known inhibitors of retrograde trafficking, providing available experimental data and detailed protocols for specificity assessment.

Introduction to DHQZ-36 and Retrograde Trafficking Inhibition

DHQZ-36 is a synthetic small molecule belonging to the dihydroquinazolinone class of compounds. It is a structurally optimized and more potent analog of Retro-2, a known inhibitor of retrograde trafficking.[1] This pathway is a crucial cellular process responsible for transporting molecules from endosomes and the Golgi apparatus back to the endoplasmic reticulum (ER). Various pathogens, including viruses and toxins, hijack this pathway to cause infection. By inhibiting retrograde trafficking, compounds like DHQZ-36 have shown efficacy against human polyoma- and papillomaviruses, as well as Leishmania parasites.[2][3][4]

The primary molecular target of the parent compound, Retro-2, has been identified as Sec16A, a key component of the ER exit sites (ERES).[5] Retro-2 is believed to inhibit the anterograde transport of syntaxin-5, a SNARE protein essential for vesicle fusion, leading to a disruption of retrograde transport. Given that DHQZ-36 is a more potent analog of Retro-2, it is highly likely to share Sec16A as its primary target.

However, the broader specificity of DHQZ-36 has not been extensively characterized through large-scale screening assays. A study on a related dihydroquinazolinone derivative, DHQZ-17, revealed inhibitory activity against the transcription factor HNF4A, suggesting potential off-target effects for this class of compounds.[6] This highlights the importance of rigorous specificity testing for DHQZ-36.

Comparative Analysis of Retrograde Trafficking Inhibitors

To provide a comprehensive assessment of DHQZ-36, this guide compares its known characteristics with its parent compound, Retro-2, and three other well-characterized inhibitors of retrograde trafficking: Brefeldin A, Golgicide A, and M-COPA (AMF-26). These alternative inhibitors act on a different hub of the trafficking machinery, the Arf1-ArfGEF pathway, providing a valuable contrast in mechanism and specificity.

Table 1: Comparison of Retrograde Trafficking Inhibitors
FeatureDHQZ-36Retro-2Brefeldin AGolgicide AM-COPA (AMF-26)
Primary Target Likely Sec16ASec16AArfGEFs (GBF1, BIG1/2)GBF1Arf1
Mechanism of Action Likely inhibits Sec16A-dependent anterograde transport of syntaxin-5.Inhibits Sec16A-dependent anterograde transport of syntaxin-5.Uncompetitive inhibitor of ArfGEFs, preventing Arf1 activation.Specific and reversible inhibitor of the cis-Golgi ArfGEF, GBF1.Thought to inhibit Arf1 activation.
Reported Specificity Not yet determined by broad-spectrum screening.Specificity profile not fully elucidated.Known to have broad effects on Golgi structure and function.Reported to be highly specific for GBF1 with no evident off-target effects.[7][8]Specificity profile not fully elucidated.
Potential Off-Targets Possible inhibition of HNF4A (based on related compounds).[6]Not extensively studied.Can affect various Arf-dependent pathways.Minimal off-target effects reported.[7][8]Not extensively studied.
Potency (IC50/EC50) More potent than Retro-2 (e.g., EC50 of 13.63 µM for Leishmania amazonensis infection).[3][4]EC50 of 40.15 µM for Leishmania amazonensis infection.[3][4]Varies depending on the assay.IC50 of 3.3 µM for inhibition of Shiga toxin effect on protein synthesis.[1]GI50 of 47 nM (similar to Brefeldin A).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches for assessing specificity, the following diagrams are provided.

Signaling_Pathway cluster_DHQZ36 DHQZ-36 / Retro-2 Pathway cluster_Alternatives Alternative Inhibitor Pathway DHQZ36 DHQZ-36 Retro-2 Sec16A Sec16A DHQZ36->Sec16A Inhibits Syntaxin5_Anterograde Syntaxin-5 Anterograde Transport Sec16A->Syntaxin5_Anterograde Mediates Retrograde_Trafficking_D Retrograde Trafficking Syntaxin5_Anterograde->Retrograde_Trafficking_D Enables Alternatives Brefeldin A Golgicide A M-COPA ArfGEF ArfGEFs (e.g., GBF1) Alternatives->ArfGEF Inhibits Arf1 Arf1 Activation ArfGEF->Arf1 COPI_Recruitment COPI Vesicle Formation Arf1->COPI_Recruitment Anterograde_Trafficking_A Anterograde/Retrograde Trafficking COPI_Recruitment->Anterograde_Trafficking_A

Figure 1: Signaling pathways targeted by DHQZ-36/Retro-2 and alternative inhibitors.

Experimental_Workflow cluster_workflow Inhibitor Specificity Assessment Workflow start Test Compound (e.g., DHQZ-36) kinome_scan Kinome-Wide Binding Assay (KINOMEscan) start->kinome_scan proteomics Chemoproteomics (e.g., Kinobeads) start->proteomics cell_based Cell-Based Phenotypic and Target Engagement Assays start->cell_based data_analysis Data Analysis and Target Identification kinome_scan->data_analysis proteomics->data_analysis cell_based->data_analysis off_target_validation Off-Target Validation (e.g., Western Blot, Functional Assays) data_analysis->off_target_validation

References

DHQZ-36: A Potent Inhibitor of Viral Entry via Retrograde Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

DHQZ-36, a novel small molecule inhibitor, has demonstrated significant promise in blocking the entry of certain non-enveloped viruses by targeting the host cell's retrograde trafficking pathway. This guide provides a comparative analysis of DHQZ-36's efficacy against other compounds, details the experimental methodologies used for its validation, and illustrates the underlying mechanism of action. This information is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Comparative Efficacy of DHQZ-36 and Analogs

DHQZ-36 is a structurally optimized analog of the retrograde trafficking inhibitor, Retro-2cycl. Studies have shown that DHQZ-36 possesses significantly enhanced potency compared to its parent compound. The following tables summarize the available quantitative data.

Table 1: Antiviral Activity of DHQZ-36 against Polyomavirus and Papillomavirus

CompoundVirusAssayIC50 (μM)Fold Improvement vs. Retro-2cycl
DHQZ-36 JC Polyomavirus (JCPyV)Pseudovirus Infectivity8.16.7
Retro-2cyclJC Polyomavirus (JCPyV)Pseudovirus Infectivity~54.31
DHQZ-36 Human Papillomavirus 16 (HPV16)Pseudovirus Infectivity246.7
Retro-2cyclHuman Papillomavirus 16 (HPV16)Pseudovirus Infectivity~160.81

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the compound required to inhibit 50% of viral infectivity.

Table 2: Anti-leishmanial Activity of DHQZ-36 and Related Compounds

CompoundOrganismAssayEC50 (μM)
DHQZ-36 Leishmania amazonensisAmastigote Infection13.63 ± 2.66
DHQZ 36.1 (analog)Leishmania amazonensisAmastigote Infection10.57 ± 2.58
Retro-2cycl (parent compound)Leishmania amazonensisAmastigote Infection40.15 ± 4.46
Miltefosine (alternative drug)Leishmania amazonensisAmastigote Infection2.84 ± 0.79
Amphotericin B (alternative drug)Leishmania amazonensisAmastigote Infection0.15

EC50 (Half-maximal effective concentration) values indicate the concentration of the compound required to inhibit 50% of the parasite's viability or infectivity.

Mechanism of Action: Inhibition of Retrograde Trafficking

DHQZ-36 exerts its antiviral effect by disrupting the retrograde trafficking pathway, a cellular process that transports molecules from the endosomes to the trans-Golgi network (TGN) and then to the endoplasmic reticulum (ER). Certain non-enveloped viruses, such as polyomaviruses and papillomaviruses, hijack this pathway to deliver their genetic material to the nucleus for replication.

The parent compound of DHQZ-36, Retro-2, has been shown to target Sec16A, a component of the ER exit sites. This interaction is believed to interfere with the anterograde transport of Syntaxin-5, a crucial SNARE protein involved in vesicle fusion, leading to its mislocalization from the Golgi to the ER. This disruption of Syntaxin-5 function ultimately blocks the retrograde transport of viral particles, trapping them in the endosomes and preventing infection.

Viral_Entry_and_DHQZ36_Inhibition cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_membrane Virus Virus Particle (e.g., JCPyV, HPV16) Endosome Endosome Virus->Endosome Endocytosis Golgi Golgi Apparatus Endosome->Golgi Retrograde Transport ER Endoplasmic Reticulum (ER) Golgi->ER Retrograde Transport Nucleus Nucleus (Viral Replication) ER->Nucleus Genome Translocation mem Plasma Membrane DHQZ36 DHQZ-36 DHQZ36->Golgi Inhibits Retrograde Transport

Caption: Viral entry via retrograde trafficking and its inhibition by DHQZ-36.

Experimental Protocols

The validation of DHQZ-36's effect on viral entry involves several key experimental assays. Detailed below are generalized protocols for these assays.

Pseudovirus Infectivity Assay

This assay is used to quantify the inhibition of viral entry in a safe and controlled manner, as it utilizes non-replicating viral particles.

Workflow:

Pseudovirus_Assay_Workflow A 1. Cell Seeding (e.g., HeLa, 293T) B 2. Compound Treatment (DHQZ-36 or control) A->B C 3. Pseudovirus Infection (e.g., HPV16-PsV carrying a reporter gene) B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. Reporter Gene Assay (e.g., Luciferase assay) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Workflow for a typical pseudovirus infectivity assay.

Protocol Steps:

  • Cell Seeding: Host cells susceptible to the virus of interest are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of DHQZ-36 or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).

  • Pseudovirus Infection: Pseudoviruses, which are engineered viral particles carrying a reporter gene (e.g., luciferase or GFP) instead of the viral genome, are added to the wells.

  • Incubation: The plates are incubated for a period sufficient for viral entry and reporter gene expression (typically 48-72 hours).

  • Reporter Gene Assay: The level of reporter gene expression is quantified. For luciferase-based assays, a substrate is added, and luminescence is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Leishmania Amastigote Infection Assay

This assay assesses the efficacy of compounds against the intracellular stage of the Leishmania parasite.

Protocol Steps:

  • Macrophage Seeding: Macrophages (e.g., bone marrow-derived macrophages or a macrophage cell line) are seeded in multi-well plates.

  • Infection with Promastigotes: Macrophages are infected with the promastigote (insect) stage of Leishmania. The promastigotes are then allowed to transform into amastigotes (mammalian stage) within the macrophages.

  • Compound Treatment: The infected macrophages are treated with different concentrations of DHQZ-36 or control compounds.

  • Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow the compound to exert its effect.

  • Quantification of Infection: The number of intracellular amastigotes is quantified. This can be done by staining the cells and counting the parasites per macrophage under a microscope, or by using a reporter gene-expressing parasite strain and measuring the reporter signal.

  • Data Analysis: The percentage of infection reduction is calculated for each compound concentration, and the EC50 value is determined.

Conclusion

DHQZ-36 is a potent inhibitor of viral entry for pathogens that rely on the retrograde trafficking pathway. Its improved efficacy over its parent compound, Retro-2cycl, makes it a valuable tool for studying this viral entry mechanism and a promising lead for the development of broad-spectrum antiviral therapies against viruses such as polyomaviruses and papillomaviruses. Further research is warranted to explore the full antiviral spectrum of DHQZ-36 and to evaluate its potential in in vivo models.

Comparative Guide: DHQZ-36 versus siRNA Knockdown for Modulating Transport Protein Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate tool to investigate or therapeutically target transport proteins is a critical decision. This guide provides an objective comparison between the small molecule inhibitor DHQZ-36 and the gene-silencing technique of small interfering RNA (siRNA) knockdown. While both can be used to diminish the functional activity of transport proteins, they operate through fundamentally different mechanisms, leading to distinct experimental outcomes and applications.

Overview of Mechanisms

DHQZ-36: Functional Inhibition of Retrograde Trafficking

DHQZ-36 is a small molecule compound identified as a potent inhibitor of the retrograde trafficking pathway.[1] This pathway is a crucial cellular process responsible for transporting molecules from endosomes to the trans-Golgi network and endoplasmic reticulum. Many transport proteins are integral components of this system. Instead of reducing the expression level of a target protein, DHQZ-36 acts as a functional antagonist, likely by binding to a key protein in the trafficking machinery and inhibiting its activity. This leads to a rapid but often reversible cessation of the transport process.

siRNA: Post-Transcriptional Gene Silencing

Small interfering RNA (siRNA) operates via the RNA interference (RNAi) pathway to silence gene expression.[2][3] An siRNA molecule is a short, double-stranded RNA sequence designed to be complementary to a specific messenger RNA (mRNA) target. Once introduced into a cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the target mRNA, preventing its translation into a protein.[2] This mechanism effectively reduces the de novo synthesis of the target transport protein, leading to a "knockdown" of its cellular levels.

Logical Relationship: Two Approaches to Reduce Protein Function

Approaches_to_Reduce_Protein_Function cluster_0 Goal: Reduce Transport Protein Activity cluster_1 Mechanism of Action DHQZ_36 Small Molecule Inhibitor (e.g., DHQZ-36) Inhibition Post-Translational Inhibition: Blocks protein function directly. DHQZ_36->Inhibition Acts on existing protein siRNA Gene Silencing Tool (e.g., siRNA) Knockdown Pre-Translational Inhibition: Prevents protein synthesis via mRNA degradation. siRNA->Knockdown Acts on mRNA template

Caption: DHQZ-36 and siRNA reduce protein activity via distinct mechanisms.

Quantitative Performance Comparison

The efficacy of DHQZ-36 is typically measured by its concentration-dependent functional effect (e.g., EC50 or IC50), while siRNA performance is measured by the percentage of target protein or mRNA reduction.

ParameterDHQZ-36 (Inhibitor)siRNA (Gene Knockdown)
Metric of Efficacy Effective Concentration (EC50) / Inhibitory Concentration (IC50)Percent knockdown of mRNA or protein
Reported Efficacy EC50 of 13.63 ± 2.58 µM for limiting Leishmania amazonensis infection in macrophages by inhibiting retrograde trafficking.[1]Can achieve >90% knockdown of target mRNA at a 1 nM concentration in certain cell lines.[4] However, efficiency is highly dependent on the cell line, siRNA sequence, and delivery method.[4][5]
Onset of Effect Rapid (minutes to hours), dependent on compound diffusion and binding kinetics.Delayed (24-72 hours), requires time for existing protein to be degraded and for mRNA levels to drop.[6]
Duration of Effect Reversible and dependent on compound washout and metabolic half-life.Can be long-lasting (several days), depending on the rate of cell division and turnover of the RISC complex.[6]
Specificity Potential for off-target effects by inhibiting structurally similar proteins.High sequence-specific targeting is possible, but off-target effects can occur due to partial homology or miRNA-like activity.[7] Using low siRNA concentrations can minimize these effects.[7]
Toxicity Dependent on the specific compound; DHQZ-36 is an analog of Retro-2, which has shown low toxicity in some models.[1]Primarily related to the delivery vehicle (e.g., lipid nanoparticles) and potential for inducing an innate immune response.[7] Chemical modifications can reduce toxicity.[8]

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of a Target Transport Protein

This protocol provides a general framework for transfecting adherent cells with siRNA to achieve target protein knockdown, followed by validation.

Materials:

  • Adherent cells (e.g., HeLa, HEK293) in culture.

  • Predesigned siRNA targeting the transport protein of interest and a non-targeting (scrambled) control siRNA.

  • siRNA Transfection Reagent (e.g., Lipofectamine RNAiMAX).

  • Serum-free culture medium (e.g., Opti-MEM).

  • Nuclease-free water and tubes.

  • Reagents for validation (qRT-PCR or Western Blot).

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells in a 12-well plate at a density that will result in 30-50% confluency at the time of transfection.[4]

  • siRNA Preparation (Solution A): Dilute 10-20 pmol of your target siRNA or control siRNA into 50 µL of serum-free medium in a nuclease-free tube. Mix gently.[9]

  • Transfection Reagent Preparation (Solution B): In a separate tube, dilute 1-3 µL of the transfection reagent into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[8]

  • Complex Formation: Combine Solution A and Solution B. Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow siRNA-lipid complexes to form.[10]

  • Transfection: Add the 100 µL siRNA-lipid complex mixture drop-wise to the cells in each well. Gently swirl the plate to ensure even distribution.

  • Validation: Harvest the cells for analysis.

    • mRNA Knockdown (24-48 hours): Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target mRNA compared to the control-transfected cells.[3]

    • Protein Knockdown (48-96 hours): Prepare cell lysates and perform Western Blot analysis to measure the level of the target transport protein compared to the control.[9]

Protocol 2: Functional Inhibition Assay with DHQZ-36

This protocol describes a conceptual assay to measure the effect of DHQZ-36 on the function of a transport protein involved in a measurable trafficking pathway (e.g., endocytosis of a labeled cargo).

Materials:

  • Cells expressing the transport protein of interest.

  • DHQZ-36 compound and a vehicle control (e.g., DMSO).

  • Fluorescently labeled cargo that is transported by the pathway of interest (e.g., labeled transferrin for clathrin-mediated endocytosis).

  • Cell culture medium.

  • Plate reader or fluorescence microscope for quantification.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (or other imaging-compatible format) and grow to ~80% confluency.

  • Compound Preparation: Prepare serial dilutions of DHQZ-36 in culture medium. Include a vehicle-only control.

  • Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of DHQZ-36 or vehicle. Incubate for 1-2 hours to allow the inhibitor to take effect.

  • Cargo Addition: Add the fluorescently labeled cargo to each well at a predetermined concentration.

  • Uptake/Transport: Incubate for a specific time (e.g., 30-60 minutes) at 37°C to allow for cargo transport. The exact time should be optimized based on the pathway's kinetics.

  • Wash and Fix: Remove the medium and wash the cells several times with cold PBS to remove any non-internalized cargo. Fix the cells with 4% paraformaldehyde.

  • Quantification:

    • Plate Reader: Measure the total fluorescence intensity per well to quantify cargo uptake.

    • Microscopy: Acquire images and use image analysis software to quantify the amount of internalized cargo per cell.

  • Data Analysis: Plot the cargo uptake as a function of DHQZ-36 concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of DHQZ-36 required to inhibit 50% of the transport activity.

Visualization of Workflows and Pathways

siRNA Mechanism: The RNAi Pathway

siRNA_Pathway siRNA Exogenous dsiRNA Dicer Dicer siRNA->Dicer processed RISC_loading RISC Loading Dicer->RISC_loading passenger strand removed RISC_active Activated RISC (Guide Strand) RISC_loading->RISC_active Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Protein Translation Inhibited Degradation->No_Protein

Caption: The siRNA pathway from cellular entry to target mRNA degradation.

Comparative Experimental Workflow

Experimental_Workflow_Comparison cluster_siRNA siRNA Knockdown cluster_DHQZ36 DHQZ-36 Inhibition siRNA_1 1. Design/Purchase siRNA siRNA_2 2. Transfect Cells siRNA_1->siRNA_2 siRNA_3 3. Incubate 24-72h siRNA_2->siRNA_3 siRNA_4 4. Validate Knockdown (qRT-PCR / Western) siRNA_3->siRNA_4 siRNA_5 5. Perform Functional Assay siRNA_4->siRNA_5 DHQZ_1 1. Synthesize/Purchase DHQZ-36 DHQZ_2 2. Treat Cells (1-2h) DHQZ_1->DHQZ_2 DHQZ_3 3. Perform Functional Assay (e.g., Cargo Uptake) DHQZ_2->DHQZ_3 DHQZ_4 4. Measure Activity (Determine IC50) DHQZ_3->DHQZ_4

Caption: Workflow comparison for siRNA knockdown versus DHQZ-36 inhibition.

Conclusion and Recommendations

The choice between DHQZ-36 and siRNA depends entirely on the experimental goal.

  • Use siRNA for:

    • Investigating the role of a specific transport protein's presence in a cellular process.

    • Validating a protein as a potential drug target by observing the phenotype after its removal.

    • Studies where a long-lasting reduction in protein level is required.

  • Use DHQZ-36 (or other small molecule inhibitors) for:

    • Studying the acute functional role of a transport pathway.

    • Probing the kinetics of a transport process that requires rapid and reversible inhibition.

    • Pharmacological studies to determine dose-response relationships for pathway inhibition.

    • Situations where knocking down a protein may be lethal or may induce compensatory mechanisms that confound results.

References

Evaluating the Therapeutic Potential of DHQZ-36 and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive evaluation of the therapeutic index and preclinical efficacy of the dihydroquinazolinone derivative DHQZ-36 and its structural analog, DHQZ-17. Aimed at researchers, scientists, and drug development professionals, this document objectively compares their performance with current standard-of-care treatments, supported by available experimental data.

Executive Summary

The DHQZ series of compounds has demonstrated promising therapeutic potential in two distinct areas: oncology and anti-infectives. DHQZ-17 shows potent anticancer activity against head and neck squamous cell carcinoma (HNSCC) by inhibiting the transcription factor HNF4A. Preclinical data suggests a favorable therapeutic window with significant tumor regression in vivo and minimal toxicity to normal cells. DHQZ-36, a related analog, exhibits direct leishmanicidal activity, proving more effective than its parent compounds in in vitro studies. However, a complete assessment of the therapeutic index for DHQZ-36 is currently limited by the lack of publicly available in vivo efficacy and toxicity data. This guide summarizes the existing data for both compounds and provides a comparative analysis against standard therapeutic agents.

Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data for DHQZ-17 and DHQZ-36, alongside comparative data for standard-of-care drugs.

Table 1: In Vitro Efficacy of DHQZ Analogs and Comparators

CompoundIndicationCell Line / OrganismEfficacy Metric (IC50 / EC50)Source
DHQZ-17 Head and Neck Squamous Cell CarcinomaSCC1311.75 µM (IC50)[1][2]
DHQZ-36 LeishmaniasisLeishmania amazonensis promastigotes2.42 ± 2.12 µM (EC50)[3]
DHQZ-36 LeishmaniasisLeishmania donovani promastigotesNot explicitly quantified, but shown to be effective
Cisplatin Head and Neck Squamous Cell CarcinomaVarious HNSCC cell linesVariable (typically low µM range)[4][5]
Miltefosine LeishmaniasisLeishmania speciesVariable (low µM range)[6][7][8][9][10]

Table 2: In Vivo Efficacy and Toxicity of DHQZ-17 and Standard of Care

CompoundIndicationAnimal ModelEfficacy OutcomeToxicity OutcomeTherapeutic Index (TI)Source
DHQZ-17 Head and Neck Squamous Cell CarcinomaAthymic mice with SCC131 xenograftsCaused tumor regressionReported as non-toxic to normal cells; specific MTD/LD50 not availableFavorable (Qualitative)[1][2]
Cisplatin Head and Neck Squamous Cell CarcinomaVarious preclinical models and clinical trialsHigh response rates, but significant toxicityAcute toxicities include kidney injury, neutropenia, dehydration, and hearing loss.[4]Narrow[4][5][11][12][13]
Miltefosine LeishmaniasisClinical trials in humansCure rates of 71.4% - 94% depending on species and region.[6][8]Common adverse events include nausea, vomiting, and lack of appetite.[7][9]Moderate[6][7][8][9][10]

Note: A quantitative therapeutic index for DHQZ-36 cannot be calculated at this time due to the absence of in vivo efficacy and toxicity data.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Plating: Cancer cells (e.g., SCC131 for DHQZ-17) or normal cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. For anti-leishmanial testing, promastigotes are cultured to a specific density.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., DHQZ-17 or DHQZ-36) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells with functional mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 or EC50 value, the concentration of the compound that causes 50% inhibition of cell growth or viability, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model for Anticancer Efficacy

This model is used to evaluate the antitumor activity of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., SCC131) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Compound Administration: Once tumors reach a specific size, mice are randomized into control and treatment groups. The test compound (e.g., DHQZ-17) is administered via a specific route (e.g., intraperitoneally or orally) at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition or regression compared to the control group.

  • Toxicity Assessment: Animal body weight, general health, and any signs of toxicity are monitored throughout the study. At the end of the study, organs may be collected for histopathological analysis.

In Vivo Leishmaniasis Model for Anti-infective Efficacy

This model assesses the effectiveness of a compound against Leishmania infection in an animal host.

  • Animal Model: Susceptible mouse strains (e.g., BALB/c) are commonly used.

  • Infection: Mice are infected with Leishmania parasites (e.g., L. amazonensis or L. donovani) through subcutaneous or intravenous injection of promastigotes or amastigotes.

  • Treatment: After a set period to allow the infection to establish, animals are treated with the test compound (e.g., DHQZ-36) via a specified route and schedule.

  • Efficacy Assessment: The primary outcome is the reduction in parasite burden in target organs (e.g., liver, spleen, or at the site of a cutaneous lesion). This is often quantified by measuring Leishman-Donovan Units (LDUs) in tissue smears or by quantitative PCR. Lesion size is also a key parameter in cutaneous leishmaniasis models.

  • Toxicity Monitoring: Similar to the xenograft model, animal well-being is closely monitored for any signs of adverse effects.

Mandatory Visualizations

Signaling Pathway of HNF4A Inhibition by DHQZ-17 in Cancer

The following diagram illustrates the central role of Hepatocyte Nuclear Factor 4α (HNF4A) in cancer cell signaling and the proposed mechanism of action for DHQZ-17. HNF4A is a transcription factor that can have both tumor-suppressive and oncogenic roles depending on the cellular context.[14] In several cancers, HNF4A interacts with key signaling pathways like Wnt/β-catenin, NF-κB, and STAT3.[15][16][17][18][19][20][21] DHQZ-17 has been identified as an inhibitor of HNF4A expression, thereby impacting these downstream pathways to suppress tumorigenicity.[1]

HNF4A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Cytokines Cytokines (e.g., IL-6) GP130 gp130 Cytokines->GP130 GSK3B GSK3β Frizzled->GSK3B Inhibits JAK JAK GP130->JAK BetaCatenin β-catenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GSK3B->BetaCatenin Inhibits IKK IKK IKB IκB IKK->IKB Inhibits NFKB NF-κB IKB->NFKB Inhibits HNF4A HNF4A NFKB->HNF4A Feedback Loop TargetGenes Target Genes (Proliferation, Survival, Invasion) NFKB->TargetGenes STAT3 STAT3 JAK->STAT3 STAT3->HNF4A Feedback Loop STAT3->TargetGenes HNF4A->TargetGenes TCF_LEF->HNF4A Feedback Loop TCF_LEF->TargetGenes DHQZ17 DHQZ-17 DHQZ17->HNF4A Inhibits

Caption: HNF4A signaling and DHQZ-17's inhibitory action.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a generalized workflow for the preclinical evaluation of therapeutic candidates like DHQZ-36 and DHQZ-17.

experimental_workflow start Compound Synthesis (DHQZ-36 / DHQZ-17) in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity target_validation Target Validation (e.g., HNF4A inhibition) in_vitro->target_validation in_vivo In Vivo Studies in_vitro->in_vivo efficacy Efficacy Models (Xenograft / Leishmaniasis) in_vivo->efficacy toxicity Toxicity Studies (MTD / LD50) in_vivo->toxicity pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd data_analysis Data Analysis & Therapeutic Index Calculation efficacy->data_analysis toxicity->data_analysis pk_pd->data_analysis end Lead Optimization & Clinical Trial Design data_analysis->end

Caption: Preclinical evaluation workflow for DHQZ compounds.

References

DHQZ-36: A Potent Leishmanicidal Agent with Favorable In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the investigational anti-leishmanial compound DHQZ-36 reveals potent in vitro activity against Leishmania parasites, positioning it as a promising candidate for further development. This comparison guide provides a detailed overview of the in vitro and currently available in vivo data for DHQZ-36, alongside established treatments Amphotericin B and Miltefosine, to offer researchers, scientists, and drug development professionals a consolidated resource for evaluation.

DHQZ-36, a novel small molecule inhibitor of retrograde trafficking, has demonstrated significant leishmanicidal activity in preclinical studies. Its unique mechanism of action offers a potential new avenue for combating a parasitic disease that affects millions globally.

In Vitro Efficacy: DHQZ-36 vs. Standard of Care

DHQZ-36 has shown potent activity against both the promastigote and amastigote stages of Leishmania parasites. The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for DHQZ-36 and comparator drugs.

CompoundLeishmania SpeciesStageIC50/EC50 (µM)Reference
DHQZ-36 L. amazonensisPromastigote13.63[1][2]
DHQZ-36 L. donovaniPromastigote24.7[1]
Amphotericin B L. donovaniAmastigote0.1 - 0.4[3]
Amphotericin B L. infantumAmastigote0.0236 - 0.0354 (mg/L)[4]
Miltefosine L. donovaniAmastigote0.9 - 4.3[3]
Miltefosine L. majorAmastigote5.7[5]
Miltefosine L. tropicaAmastigote4.2[5]
Miltefosine L. infantumAmastigote5.1 - 12.8[6]

In Vivo Efficacy: Current Data and Future Directions

While extensive in vitro data highlights the potential of DHQZ-36, comprehensive in vivo studies in animal models of leishmaniasis are not yet publicly available. The following table summarizes available in vivo efficacy data for the comparator drugs, Amphotericin B and Miltefosine, which sets a benchmark for future DHQZ-36 studies.

CompoundLeishmania SpeciesAnimal ModelTreatment RegimenParasite Burden ReductionReference
Amphotericin B L. donovaniBALB/c mice12.5 mg/kg (total dose)Significant suppression in liver and spleen[7]
Amphotericin B L. majorBALB/c mice10 mg/kg/day>10-fold reduction in lesion[8]
Miltefosine L. infantumBALB/c mice20 mg/kg/day for 5 days94% (liver), 78% (spleen)[9]
Miltefosine L. amazonensisSwiss mice5 mg/kg/dayInhibition of lesion development[10][11]

Mechanism of Action: Targeting Retrograde Trafficking

DHQZ-36 functions as a potent inhibitor of retrograde trafficking, a crucial cellular process that some pathogens exploit for entry and survival within host cells. While the precise molecular target of DHQZ-36 in Leishmania is still under investigation, it is known to disrupt the transport of molecules from the Golgi apparatus to the endoplasmic reticulum. This disruption is believed to interfere with the parasite's ability to establish and maintain its protective parasitophorous vacuole within the host macrophage, ultimately leading to parasite death.

DHQZ36_Mechanism cluster_host_cell Host Macrophage Endosome Endosome Golgi Golgi Endosome->Golgi Anterograde Transport ER Endoplasmic Reticulum Golgi->ER Retrograde Transport Parasitophorous_Vacuole Parasitophorous Vacuole (PV) Golgi->Parasitophorous_Vacuole Vesicular Trafficking Leishmania Leishmania Amastigote Parasitophorous_Vacuole->Leishmania DHQZ-36 DHQZ-36 DHQZ-36->Golgi Inhibits

Caption: Mechanism of DHQZ-36 in inhibiting Leishmania survival.

Experimental Protocols

In Vitro Susceptibility Assay (Promastigotes)

Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum. The parasites are seeded in 96-well plates at a density of 1-2 x 10^6 cells/mL. Serial dilutions of DHQZ-36 and control drugs are added to the wells. The plates are incubated at 26°C for 48-72 hours. Parasite viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer. The IC50 values are calculated from the dose-response curves.

In Vitro Macrophage Infection Assay (Amastigotes)

Murine or human macrophage cell lines (e.g., J774A.1, THP-1) are seeded in 96-well plates and allowed to adhere. The macrophages are then infected with stationary-phase Leishmania promastigotes at a specific parasite-to-macrophage ratio. After an incubation period to allow for phagocytosis and transformation into amastigotes, the extracellular parasites are washed away. The infected macrophages are then treated with serial dilutions of DHQZ-36 or control drugs for 72 hours. The intracellular parasite burden is quantified by staining the cells with Giemsa and counting the number of amastigotes per 100 macrophages, or by using a reporter gene-expressing parasite line. The EC50 values are determined from the resulting dose-response data.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy (Future Studies) Promastigote_Culture Culture Leishmania Promastigotes Drug_Treatment_Pro Treat with DHQZ-36 (48-72h) Promastigote_Culture->Drug_Treatment_Pro Infection Infect Macrophages with Promastigotes Promastigote_Culture->Infection Macrophage_Culture Culture Macrophages Macrophage_Culture->Infection Viability_Assay Assess Viability (e.g., Resazurin) Drug_Treatment_Pro->Viability_Assay Calculate_IC50 Calculate IC50 Viability_Assay->Calculate_IC50 Drug_Treatment_Ama Treat Infected Macrophages with DHQZ-36 (72h) Infection->Drug_Treatment_Ama Quantify_Amastigotes Stain and Count Intracellular Amastigotes Drug_Treatment_Ama->Quantify_Amastigotes Calculate_EC50 Calculate EC50 Quantify_Amastigotes->Calculate_EC50 Animal_Infection Infect BALB/c mice with Leishmania Drug_Administration Administer DHQZ-36 (various doses/routes) Animal_Infection->Drug_Administration Monitor_Disease Monitor Lesion Size/ Clinical Signs Drug_Administration->Monitor_Disease Assess_Parasite_Burden Quantify Parasite Load in Liver, Spleen, etc. Monitor_Disease->Assess_Parasite_Burden Evaluate_Efficacy Evaluate Efficacy Assess_Parasite_Burden->Evaluate_Efficacy

Caption: Experimental workflow for evaluating DHQZ-36 efficacy.

Conclusion

DHQZ-36 demonstrates compelling in vitro activity against Leishmania parasites, with a mechanism of action distinct from current anti-leishmanial drugs. While the absence of in vivo data is a current limitation, the potent leishmanicidal effects observed in vitro warrant further investigation of DHQZ-36 in animal models of leishmaniasis. These future studies will be critical in determining its potential as a novel therapeutic for this neglected tropical disease.

References

Benchmarking DHQZ-36: A Comparative Analysis Against Approved Antiviral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the investigational antiviral compound DHQZ-36 against approved antiviral drugs, Cidofovir and its lipid-conjugate Brincidofovir. The focus of this analysis is on the performance of these compounds against human papillomavirus (HPV) and JC polyomavirus (JCPyV), viruses for which DHQZ-36 has shown inhibitory activity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical data, experimental methodologies, and the underlying mechanisms of action.

Executive Summary

DHQZ-36 is a potent inhibitor of retrograde trafficking, a cellular pathway that certain non-enveloped viruses, including HPV and JCPyV, exploit for successful infection. By blocking this pathway, DHQZ-36 presents a novel host-targeted antiviral strategy. In contrast, the approved antiviral drug Cidofovir and its orally bioavailable prodrug Brincidofovir are nucleoside analogues that target viral DNA synthesis. While Cidofovir has shown some activity against HPV-related lesions and has been explored for JCPyV-associated progressive multifocal leukoencephalopathy (PML), its efficacy against JCPyV is limited, and there are no specific approved antiviral treatments for PML. Brincidofovir has demonstrated more potent in vitro activity against JCPyV. This guide synthesizes the available quantitative data to facilitate a direct comparison of these antiviral agents.

Data Presentation: Comparative Antiviral Activity

The following tables summarize the in vitro efficacy and cytotoxicity of DHQZ-36, Cidofovir, and Brincidofovir against HPV-16 and JCPyV. The half-maximal inhibitory concentration (IC50) represents the drug concentration required to inhibit 50% of viral activity, while the 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the drug's therapeutic window.

Table 1: In Vitro Activity Against Human Papillomavirus 16 (HPV-16)

CompoundCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
DHQZ-36 HelaM24[1]Not ReportedNot Calculable
Cidofovir SiHa (HPV-16+)>50 µg/mL (~179 µM)Not Reported in this studyNot Calculable
Cidofovir UD-SCC-2 (HPV-16+)~25 µg/mL (~90 µM) (9-day treatment)Not ReportedNot Calculable

Note: Direct comparison is challenging due to variations in experimental setups across different studies. The CC50 for DHQZ-36 in the relevant cell line was not found in the reviewed literature, preventing the calculation of its Selectivity Index.

Table 2: In Vitro Activity Against JC Polyomavirus (JCPyV)

CompoundCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
DHQZ-36 SVG-A8.1[1]Not ReportedNot Calculable
Cidofovir SVGIneffective in vitro[2]Not ReportedNot Applicable
Brincidofovir Immortalized human fetal brain cells0.045>100>2222
Brincidofovir Primary human brain progenitor-derived astrocytes0.00555>20>3603

Note: Cidofovir has shown limited to no efficacy against JCPyV in in vitro studies.[2] Brincidofovir, however, demonstrates potent inhibition of JCPyV replication.[2][3] The CC50 for DHQZ-36 in SVG-A cells was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for the key assays used to generate the data presented.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Human Papillomavirus (HPV) Pseudovirus Infectivity Assay (Luciferase-Based)

This assay utilizes pseudoviruses (PsV) that contain a reporter gene (e.g., luciferase) to quantify viral entry and gene expression.

  • Cell Seeding: Seed a suitable cell line (e.g., 293TT) in a 96-well plate.

  • Compound and Pseudovirus Incubation: Pre-incubate serial dilutions of the test compound with HPV-16 pseudovirions carrying a luciferase reporter gene.

  • Infection: Add the compound-pseudovirus mixture to the cells and incubate for a period that allows for viral entry and reporter gene expression (e.g., 72 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: The reduction in luciferase activity in treated cells compared to untreated controls is used to determine the IC50 value.

JC Polyomavirus (JCPyV) Infectivity Assay (VP1 Staining)

This immunofluorescence-based assay quantifies the percentage of infected cells by detecting a viral protein.

  • Cell Seeding: Plate a permissive cell line, such as SVG-A cells, on coverslips in a multi-well plate.

  • Compound Treatment and Infection: Pre-treat the cells with various concentrations of the test compound for a specified time before and during infection with JCPyV.

  • Incubation: After the infection period, wash the cells and continue the incubation in the presence of the compound for a duration sufficient for viral protein expression (e.g., 72 hours).

  • Immunofluorescence Staining: Fix and permeabilize the cells. Then, stain for the JCPyV late capsid protein VP1 using a specific primary antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. The percentage of infected (VP1-positive) cells is determined by counting the number of VP1-positive nuclei relative to the total number of nuclei. The IC50 is calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of DHQZ-36.

Experimental_Workflow General workflow for determining CC50, IC50, and Selectivity Index. cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (IC50) cluster_si Selectivity Index (SI) Calculation C1 Seed Cells C2 Treat with DHQZ-36 / Approved Drug (Serial Dilutions) C1->C2 C3 Incubate (e.g., 72h) C2->C3 C4 MTT Assay C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate CC50 C5->C6 S1 SI = CC50 / IC50 C6->S1 A1 Seed Cells A2 Pre-treat with DHQZ-36 / Approved Drug A1->A2 A3 Infect with HPV-PsV or JCPyV A2->A3 A4 Incubate (e.g., 72h) A3->A4 A5 Measure Viral Activity (Luciferase or VP1 Staining) A4->A5 A6 Calculate IC50 A5->A6 A6->S1

Caption: Experimental workflow for antiviral drug evaluation.

References

Safety Operating Guide

Safe Disposal and Handling of DHQZ 36: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of DHQZ 36, a potent inhibitor of retrograde trafficking used in antiviral and antiparasitic research.[1][2] Adherence to these procedures is critical due to the compound's hazardous properties.

Chemical and Physical Properties of this compound

A summary of the key identifiers and properties of this compound is provided in the table below for easy reference.

PropertyValue
Chemical Name 2-(5-Ethylthiophen-2-yl)-6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one
CAS Number 1542098-94-1
Molecular Formula C21H18F2N2OS
Molecular Weight 384.44 g/mol
Appearance Powder
Solubility Soluble in DMSO

Source: Axon Medchem, DC Chemicals, MedKoo Biosciences[1][3][4]

Hazard Identification and Safety Precautions

This compound is classified with acute oral toxicity and poses a significant threat to aquatic ecosystems.[3]

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects

Source: DC Chemicals[3]

Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn when handling this compound:

  • Eye Protection: Safety goggles with side-shields.[3]

  • Hand Protection: Protective gloves.[3]

  • Skin and Body Protection: Impervious clothing.[3]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust formation.[3]

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] An accessible safety shower and eye wash station are mandatory.[3]

Proper Disposal Procedures

The primary directive for the disposal of this compound is to prevent its release into the environment.[3] All waste materials, including the compound itself, contaminated solutions, and any materials used for cleaning spills, must be disposed of through an approved waste disposal plant.[3] Do not dispose of this compound down the drain or in household garbage.[5]

Step-by-Step Disposal Protocol:

  • Segregate Waste: All waste contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, paper towels), must be collected in a designated, properly labeled, and sealed waste container.

  • Labeling: The waste container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols (e.g., "Harmful," "Dangerous for the environment").

  • Storage of Waste: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents, pending collection by a licensed chemical waste disposal service.[3]

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the handling and disposal requirements.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[3]

  • Personal Protection: Wear full personal protective equipment as outlined above.[3] Avoid breathing any dust, vapors, or mist.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3] Keep the spilled material away from drains and water courses.[3]

  • Clean-up:

    • For solid spills: Carefully sweep or scoop up the material, avoiding dust generation.

    • For solutions: Absorb the spill with a liquid-binding material such as diatomite or universal binders.[3]

  • Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[3]

  • Disposal of Clean-up Materials: Collect all contaminated materials from the clean-up process into a sealed, labeled hazardous waste container for disposal according to the procedures outlined above.[3]

Experimental Protocol: Inhibition of Leishmania amazonensis Infection

This compound has been shown to be effective against Leishmania amazonensis infection in macrophages.[6][7][8][9][10] The following is a generalized methodology based on cited research:

  • Cell Culture: Macrophages are cultured in an appropriate medium and seeded in multi-well plates.

  • Infection: Macrophages are infected with Leishmania amazonensis promastigotes.

  • Treatment: Following infection, the cells are treated with varying concentrations of this compound (e.g., EC50 of 13.63 ± 2.58 µM).[6][7][9][10] A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated, infected cells are incubated for a specified period.

  • Assessment of Infection: The level of infection is quantified by methods such as counting the number of infected macrophages and the number of amastigotes per macrophage, often with the aid of staining and microscopy.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the infection levels in treated cells to the vehicle control.

DHQZ_36_Disposal_Workflow cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal start This compound Waste Generation segregate Segregate Waste (Unused product, contaminated labware) start->segregate Collect label_waste Label Container ('this compound', Hazard Symbols) segregate->label_waste Package store_waste Store Sealed Container Safely (Cool, ventilated area) label_waste->store_waste Secure contact_disposal Contact Licensed Hazardous Waste Service store_waste->contact_disposal Initiate Disposal provide_sds Provide Safety Data Sheet (SDS) contact_disposal->provide_sds Inform collection Arrange for Waste Collection provide_sds->collection Schedule final_disposal Approved Waste Disposal Plant collection->final_disposal Transport

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for DHQZ 36

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on general best practices for handling potentially hazardous chemical compounds in a laboratory setting. Since "DHQZ 36" does not correspond to a known chemical entity in publicly available databases, this information should be considered a preliminary framework. A comprehensive and substance-specific risk assessment must be conducted upon identification of the compound's true nature and properties, primarily by consulting the Safety Data Sheet (SDS) provided by the manufacturer.

Immediate Safety and Logistical Information

Proper handling of any chemical substance is paramount to ensure the safety of laboratory personnel and the integrity of the research. The following sections outline the essential personal protective equipment (PPE), handling procedures, and disposal plans for a hypothetical substance with unknown properties, designated here as this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when dealing with unknown compounds. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.

Protection Level Equipment Material/Specification Purpose
Primary Eye ProtectionChemical splash goggles or a face shieldProtects against splashes, aerosols, and fine particles.
Hand ProtectionNitrile or neoprene gloves (double-gloving recommended)Provides a barrier against direct skin contact. Check for breakthrough times if the solvent is known.
Laboratory CoatFlame-resistant, with tight-fitting cuffsProtects skin and personal clothing from contamination.
Secondary Respiratory ProtectionFume hood or other ventilated enclosurePrevents inhalation of vapors, dust, or aerosols.
FootwearClosed-toe shoesProtects feet from spills.
Contingency Emergency ShowerLocated within a 10-second travel distanceFor immediate decontamination in case of large-scale exposure.
Eyewash StationLocated within a 10-second travel distanceFor immediate flushing of eyes in case of contact.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is essential for safe laboratory operations.

Operational Workflow:

The following diagram illustrates the standard operational workflow for handling a chemical substance of unknown hazard.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Proceed if hazards are understood prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_dissolve Dissolve/Use in Experiment handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Standard workflow for handling chemical compounds.

Disposal Plan:

All waste generated from the handling of this compound must be treated as hazardous waste until proven otherwise.

Waste Type Container Labeling Disposal Procedure
Solid Waste Lined, sealed container"Hazardous Waste - Solid," list chemical name and dateSegregate from other waste streams. Arrange for pickup by certified hazardous waste disposal service.
Liquid Waste Sealable, chemically resistant container"Hazardous Waste - Liquid," list chemical name, solvent, and approximate concentrationDo not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by certified hazardous waste disposal service.
Contaminated PPE Lined, sealed container"Hazardous Waste - Contaminated PPE"Dispose of as solid hazardous waste.

Experimental Protocols: A General Framework

While specific experimental protocols will vary, the following provides a general methodology for preparing a stock solution of a solid compound like this compound.

Objective: To prepare a 10 mM stock solution of this compound in a suitable solvent.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Calibrated analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes and sterile, filtered tips

  • Vortex mixer

  • Personal Protective Equipment (as outlined above)

Methodology:

  • Calculate the required mass: Based on the molecular weight of this compound and the desired concentration and volume, calculate the mass of the compound needed.

    • Formula: Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

  • Weigh the compound: In a fume hood, carefully weigh the calculated mass of this compound onto a weigh boat using a calibrated analytical balance.

  • Transfer the compound: Transfer the weighed powder into an appropriately sized volumetric flask.

  • Dissolve the compound: Add a portion of the solvent to the volumetric flask, ensuring it does not exceed approximately 75% of the final volume. Cap and vortex the flask until the solid is completely dissolved.

  • Bring to final volume: Once dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mix and store: Cap the flask and invert it several times to ensure a homogenous solution. Store the stock solution in a properly labeled, sealed container at the recommended temperature.

Logical Relationship for Stock Solution Preparation:

The following diagram illustrates the logical steps and dependencies in preparing a chemical stock solution.

calc Calculate Required Mass weigh Weigh Compound calc->weigh transfer Transfer to Volumetric Flask weigh->transfer dissolve Add Solvent & Dissolve transfer->dissolve fill Fill to Final Volume dissolve->fill mix Mix for Homogeneity fill->mix store Label & Store mix->store

Caption: Logical flow for preparing a chemical stock solution.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DHQZ 36
Reactant of Route 2
DHQZ 36

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.